molecular formula C13H16O5 B15568588 Tmv-IN-11

Tmv-IN-11

货号: B15568588
分子量: 252.26 g/mol
InChI 键: AFIWFPFRFUYPJE-SKDRFNHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tmv-IN-11 is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H16O5

分子量

252.26 g/mol

IUPAC 名称

(3R)-3-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]oxolan-2-one

InChI

InChI=1S/C13H16O5/c1-16-10-4-3-8(7-11(10)17-2)12(14)9-5-6-18-13(9)15/h3-4,7,9,12,14H,5-6H2,1-2H3/t9-,12+/m1/s1

InChI 键

AFIWFPFRFUYPJE-SKDRFNHKSA-N

产品来源

United States

Foundational & Exploratory

Tmv-IN-11: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action as a Potent Inhibitor of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tmv-IN-11, also identified as compound syn-3g, has emerged as a significant inhibitor of the Tobacco Mosaic Virus (TMV), a pervasive and economically damaging plant pathogen. This document provides a comprehensive technical overview of the discovery, origin, and mechanism of action of this compound. It is a synthetic pyrazole (B372694) amide derivative designed to specifically target the TMV coat protein (CP), thereby inhibiting the crucial process of viral self-assembly. This whitepaper details the quantitative antiviral data, experimental methodologies, and the signaling pathway associated with its inhibitory function, offering valuable insights for the development of novel antiviral strategies.

Discovery and Origin

This compound is a novel synthetic compound belonging to the class of pyrazole amide derivatives. Its development was a result of a targeted drug discovery approach aimed at identifying new antiviral agents against TMV. The rationale for its design was inspired by the well-documented broad-spectrum biological activities of pyrazole-containing compounds in both medicinal and agricultural chemistry.

The discovery of this compound stemmed from a systematic screening of a series of newly synthesized pyrazole amide derivatives. The lead compound, designated as compound 3p in the initial study, which corresponds to This compound (syn-3g) , exhibited the most potent biological activity against TMV, even surpassing the efficacy of the commercial virucide Ningnanmycin in certain assays. The origin of this compound is therefore rooted in rational chemical synthesis and targeted biological screening, with the goal of inhibiting a key process in the TMV life cycle.

Mechanism of Action: Targeting TMV Coat Protein Assembly

The primary mechanism of action of this compound is the inhibition of Tobacco Mosaic Virus self-assembly through direct interaction with the viral coat protein (CP). The TMV CP is essential for encapsidating the viral RNA, forming the rod-shaped virion, and is also involved in the long-distance movement of the virus within the host plant.

Molecular docking studies have elucidated the binding model of this compound with the TMV CP. The pyrazole amide moiety of the inhibitor is predicted to be tightly embedded within the binding sites of the coat protein. This interaction is thought to disrupt the normal protein-protein interactions required for the formation of the 20S disk, a key intermediate in the TMV assembly process. By interfering with the polymerization of the CP subunits, this compound effectively halts the formation of new, infectious viral particles.

Signaling Pathway of TMV Assembly and Inhibition by this compound

The following diagram illustrates the self-assembly pathway of the TMV coat protein and the proposed point of inhibition by this compound.

TMV_Assembly_Inhibition cluster_assembly TMV Coat Protein Self-Assembly cluster_inhibition Inhibition Pathway CP_Monomer Coat Protein Monomers Disk_20S 20S Disk Aggregate CP_Monomer->Disk_20S Aggregation Proto_Helix Proto-helix (Lockwasher) Disk_20S->Proto_Helix RNA Binding & Dislocation Elongation Rod Elongation Proto_Helix->Elongation Addition of CP disks/subunits Virion Mature Virion Elongation->Virion Tmv_IN_11 This compound CP_Binding Binding to Coat Protein Tmv_IN_11->CP_Binding CP_Binding->Disk_20S Inhibition of Formation

Figure 1: TMV Coat Protein self-assembly and inhibition by this compound.

Quantitative Data Presentation

The antiviral efficacy of this compound and its analogs has been quantified through various bioassays. The data is presented below in a structured format for easy comparison. The activities are categorized as inactivation, curative (therapeutic), and protective (prophylactic) effects.

CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtective Effect (%) at 500 µg/mL
This compound (syn-3g) 87.8 67.7 71.7
Ningnanmycin (Control)82.749.055.8
Ribavirin (Control)Not ReportedNot ReportedNot Reported

Table 1: Comparative in vivo anti-TMV activity of this compound and control agents.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the bioassays used to evaluate its anti-TMV activity.

Synthesis of this compound (A Pyrazole Amide Derivative)

The synthesis of this compound and its analogs is achieved through a multi-step process involving the reaction of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The general synthetic route is outlined in the diagram below.

Synthesis_Workflow start Starting Materials: - Aryl Hydrazine - Ethyl Acetoacetate - POCl3/DMF - Hydrazine Hydrate - Aryl Nitrile step1 Synthesis of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acid start->step1 step2 Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile start->step2 step3 Amide Coupling Reaction step1->step3 step2->step3 product This compound (Pyrazole Amide Derivative) step3->product purification Purification and Characterization (NMR, Mass Spec, Elemental Analysis) product->purification

Figure 2: General synthetic workflow for this compound.
Anti-TMV Bioassay Methodology (Half-Leaf Method)

The antiviral activity of the synthesized compounds is evaluated using the half-leaf method, a common technique in plant virology.

1. Virus Purification:

  • Tobacco Mosaic Virus is propagated in Nicotiana tabacum L. plants.

  • The virus is purified from infected leaves through differential centrifugation and precipitation.

2. Inactivation Effect Assay:

  • The purified TMV (at a concentration of approximately 6 mg/mL) is mixed with an equal volume of the test compound solution (at 500 µg/mL).

  • The mixture is incubated for 30 minutes.

  • The mixture is then inoculated onto one half of the leaves of Nicotiana glutinosa plants, while the other half is inoculated with a mixture of the virus and a solvent control.

  • The number of local lesions is counted 3-4 days post-inoculation.

  • The inhibition rate is calculated relative to the control.

3. Curative Effect Assay:

  • The leaves of N. glutinosa are first inoculated with TMV.

  • After 2 hours, the test compound solution is applied to one half of the inoculated leaves, with the other half receiving a solvent control.

  • The number of local lesions is counted, and the curative rate is calculated.

4. Protective Effect Assay:

  • The test compound solution is applied to one half of the leaves of N. glutinosa.

  • After 24 hours, the entire leaf is inoculated with TMV.

  • The number of local lesions is counted, and the protective rate is calculated.

The workflow for these bioassays is depicted in the following diagram.

Bioassay_Workflow cluster_inactivation Inactivation Assay cluster_curative Curative Assay cluster_protective Protective Assay i1 Mix TMV + this compound i2 Incubate i1->i2 i3 Inoculate Half-Leaf i2->i3 i4 Count Lesions i3->i4 c1 Inoculate Leaf with TMV c2 Apply this compound to Half-Leaf c1->c2 c3 Incubate c2->c3 c4 Count Lesions c3->c4 p1 Apply this compound to Half-Leaf p2 Incubate p1->p2 p3 Inoculate Entire Leaf with TMV p2->p3 p4 Count Lesions p3->p4

Figure 3: Workflow for anti-TMV bioassays.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new generation of plant virucides. Its targeted mechanism of action against the highly conserved TMV coat protein suggests a potential for durable efficacy. The detailed synthetic and bioassay protocols provided in this whitepaper offer a solid foundation for further research and development.

Future studies should focus on:

  • Optimizing the structure of this compound to enhance its antiviral activity and physicochemical properties.

  • Investigating the potential for resistance development in TMV populations.

  • Elucidating the precise binding thermodynamics through techniques such as Isothermal Titration Calorimetry (ITC).

  • Expanding the evaluation of this compound to a broader range of plant viruses.

The discovery and characterization of this compound underscore the power of rational drug design in addressing significant challenges in agriculture and plant pathology.

Elucidation of the Chemical Structure and Antiviral Mechanism of Tmv-IN-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV). This compound, also identified as compound syn-3g, is a γ-butyrolactone derivative discovered through the structural simplification of podophyllotoxin.[1] This document outlines the key findings from the primary research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development in the field of plant antivirals.

Chemical Structure and Synthesis

This compound (syn-3g) is a diastereomer of a γ-butyrolactone derivative with a syn configuration. Its chemical structure was unequivocally confirmed through single-crystal X-ray diffraction analysis (CCDC: 2244588).[1]

Synthesis of this compound (syn-3g):

The synthesis of this compound involves an aldol (B89426) reaction to produce the precursor, compound 3g, which is a mixture of syn and anti-diastereomers. The syn-diastereomer (syn-3g) is the more active antiviral agent.[1]

Experimental Protocol: Synthesis of Compound 3g

A detailed experimental protocol for the synthesis of the parent compound 3g, from which the active syn-3g diastereomer is isolated, is provided below as described in the primary literature.[1]

(Please note: This is a representative protocol based on the available information. For precise details, including reagent quantities and reaction conditions, consulting the original publication is recommended.)

  • Aldol Condensation: The synthesis commences with an aldol condensation reaction to form the γ-butyrolactone scaffold.

  • Purification: The resulting product, a mixture of syn and anti-diastereomers (compound 3g), is purified.

  • Diastereomer Separation: The syn-diastereomer (syn-3g or this compound) is separated from the anti-diastereomer (anti-3g). The syn configuration has been identified as the more potent antiviral form.[1]

  • Structural Confirmation: The relative configuration of syn-3g is confirmed using single-crystal X-ray diffraction analysis.

Biological Activity Against Tobacco Mosaic Virus (TMV)

This compound has demonstrated significant in vivo antiviral activity against TMV, surpassing the efficacy of commercial plant virucides such as ningnanmycin (B12329754) and ribavirin. The antiviral effects are categorized into inactivation, protective, and curative activities.

Quantitative Antiviral Activity Data

The following table summarizes the in vivo anti-TMV activity of this compound (compound 3g and its syn/anti-diastereomers) at a concentration of 500 μg/mL.

CompoundInactivation Effect (%)Protective Effect (%)Curative Effect (%)
Compound 3g 87.871.767.7
syn-3g (this compound) 85.1--
anti-3g 70.7--

Mechanism of Action

The primary antiviral mechanism of this compound involves the inhibition of TMV self-assembly. Mechanistic studies have revealed that this compound binds to the TMV coat protein (CP), a critical component for the formation of new virus particles. This interaction interferes with the proper assembly of the virion, thereby preventing the propagation of the virus.

Experimental Protocol: Antiviral Activity Assay

The antiviral activity of this compound was evaluated using a standardized leaf-disc method.

  • Virus Inoculation: Tobacco leaf discs are inoculated with a suspension of TMV.

  • Treatment Application:

    • Inactivation Assay: The virus is pre-incubated with the test compound before inoculation.

    • Protective Assay: The test compound is applied to the leaves before virus inoculation.

    • Curative Assay: The test compound is applied to the leaves after virus inoculation.

  • Incubation: The treated leaf discs are incubated to allow for viral replication and lesion formation.

  • Data Analysis: The number of local lesions is counted, and the inhibition rate is calculated relative to a control group.

Visualizing the Antiviral Mechanism

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the antiviral activity of this compound.

G cluster_0 This compound Mechanism of Action Tmv_IN_11 This compound (syn-3g) Binding Binding Tmv_IN_11->Binding TMV_CP TMV Coat Protein (CP) TMV_CP->Binding Self_Assembly TMV Self-Assembly Binding->Self_Assembly Interferes with Inhibition Inhibition Self_Assembly->Inhibition TMV_Replication TMV Replication Disrupted Inhibition->TMV_Replication

Caption: Proposed mechanism of this compound antiviral activity.

G cluster_1 Antiviral Assay Workflow Start Start Virus_Prep Prepare TMV Suspension Start->Virus_Prep Leaf_Disc_Prep Prepare Tobacco Leaf Discs Start->Leaf_Disc_Prep Treatment Apply Treatment Virus_Prep->Treatment Leaf_Disc_Prep->Treatment Inactivation Inactivation Assay (Pre-incubation) Treatment->Inactivation Protective Protective Assay (Pre-treatment) Treatment->Protective Curative Curative Assay (Post-treatment) Treatment->Curative Inoculation Inoculate Leaf Discs Inactivation->Inoculation Protective->Inoculation Curative->Inoculation Incubation Incubate Inoculation->Incubation Analysis Count Lesions & Calculate Inhibition Incubation->Analysis End End Analysis->End

Caption: Workflow for in vivo antiviral activity assays.

Conclusion

This compound represents a promising lead compound for the development of novel and effective plant antiviral agents. Its simple chemical structure, potent anti-TMV activity, and well-defined mechanism of action make it an attractive candidate for further optimization and pre-clinical development. The detailed information provided in this guide serves as a valuable resource for researchers in the fields of agricultural chemistry, virology, and drug discovery.

References

Tmv-IN-11: A Technical Guide to its Anti-TMV Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV). This compound, also identified as compound syn-3g, demonstrates significant antiviral properties through a targeted interaction with the viral capsid, presenting a promising avenue for the development of novel plant protection agents.

Core Mechanism of Action: Inhibition of Viral Assembly

This compound primarily exerts its antiviral effects by targeting the Tobacco Mosaic Virus Coat Protein (TMV-CP). Mechanistic studies have revealed that this compound binds to TMV-CP, thereby interfering with the self-assembly of the viral particles[1][2]. This disruption of the virion structure is crucial, as the proper assembly of the capsid is essential for protecting the viral RNA and for the subsequent infection of host plant cells. By preventing the formation of stable, infectious viral particles, this compound effectively curtails the progression of the infection. Transmission electron microscopy has further shown that this compound can disrupt the integrity of the TMV particle structure, leading to a loss of infectivity[2].

The binding of this compound to the TMV-CP has been confirmed through various assays, including microscale thermophoresis (MST) and molecular docking studies[2]. These studies indicate a strong and specific interaction between the compound and the viral coat protein. This targeted action on a key viral structural component underscores the potential of this compound as a specific and effective antiviral agent.

Quantitative Antiviral Activity

This compound (syn-3g) and its related diastereomer have been evaluated for their antiviral efficacy against TMV using several standard assays. The quantitative data from these studies are summarized below, highlighting the compound's potent inactivation, protective, and curative effects.

CompoundConcentration (μg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)IC50 (Inactivation, μg/mL)Reference
This compound (syn-3g) 50085.1--120.7[1][3]
Compound 3g (mixture) 50087.871.767.7-[1]
anti-3g 50070.7---[1]
Ningnanmycin 500--55.4-[2]
Ribavirin 500----[1]

Note: Compound 3g is a mixture of syn- and anti-diastereomers. This compound is the syn-diastereomer (syn-3g). Data for Ningnanmycin and Ribavirin are provided for comparison as they are commercial plant virucides.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the antiviral activity of compounds like this compound.

Tmv_IN_11_Mechanism cluster_virus_lifecycle TMV Lifecycle cluster_inhibition Inhibition by this compound TMV_RNA Viral RNA Assembly Virion Assembly TMV_RNA->Assembly Disrupted_Assembly Disrupted Assembly TMV_RNA->Disrupted_Assembly TMV_CP Coat Protein (CP) TMV_CP->Assembly TMV_CP->Disrupted_Assembly Infectious_Virion Infectious TMV Particle Assembly->Infectious_Virion Tmv_IN_11 This compound (syn-3g) Tmv_IN_11->TMV_CP Binds to Non_Infectious Non-Infectious Particles Disrupted_Assembly->Non_Infectious

Caption: Proposed mechanism of this compound action against TMV.

Antiviral_Assay_Workflow cluster_in_vivo In Vivo Antiviral Assays cluster_mechanism Mechanism of Action Studies start Start: Compound Synthesis (e.g., this compound) inactivation Inactivation Assay (Compound + Virus, then inoculate) start->inactivation protective Protective Assay (Compound, then Virus) start->protective curative Curative Assay (Virus, then Compound) start->curative evaluation Evaluation of Local Lesions on Nicotiana glutinosa inactivation->evaluation protective->evaluation curative->evaluation data_analysis Data Analysis (Calculate Inhibition Rates) evaluation->data_analysis binding_assay Binding Assay (e.g., MST) data_analysis->binding_assay assembly_inhibition Assembly Inhibition Assay (e.g., TEM) data_analysis->assembly_inhibition molecular_docking Molecular Docking data_analysis->molecular_docking conclusion Conclusion on Antiviral Efficacy and Mechanism binding_assay->conclusion assembly_inhibition->conclusion molecular_docking->conclusion

Caption: General experimental workflow for antiviral agent evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings. Below are summaries of the typical protocols used in the evaluation of anti-TMV agents like this compound.

In Vivo Antiviral Activity Assays (Half-Leaf Method)

This method utilizes the local lesion host plant Nicotiana glutinosa. The number of local lesions that appear on the leaves after inoculation is indicative of the viral infectivity.

  • Virus Purification: TMV is propagated in a systemic host (e.g., Nicotiana tabacum) and purified through differential centrifugation. The concentration is determined spectrophotometrically.

  • Plant Cultivation: Nicotiana glutinosa plants are grown under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 5-6 leaves).

  • Inoculation and Treatment:

    • Curative Activity: The whole leaves are dusted with carborundum and inoculated with a TMV suspension. After a set time (e.g., 2 hours), the left half of each leaf is treated with the test compound solution, while the right half is treated with a control solution.

    • Protective Activity: The left half of each leaf is treated with the test compound solution, and the right half with a control solution. After a set time (e.g., 2 hours), the entire leaf is inoculated with the TMV suspension.

    • Inactivation Activity: The test compound is mixed with the TMV suspension and incubated for a set time (e.g., 30 minutes). The left half of the leaf is inoculated with this mixture, and the right half with a mixture of the virus and a control solution.

  • Evaluation: The plants are kept in a greenhouse for 3-4 days, and the number of local lesions on each half-leaf is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

Mechanism of Action Studies
  • Transmission Electron Microscopy (TEM) for Assembly Inhibition:

    • Purified TMV-CP and TMV RNA are mixed in a specific buffer to initiate viral particle assembly.

    • The test compound (this compound) is added to the assembly mixture at a designated concentration.

    • The mixture is incubated under conditions that favor virion assembly.

    • Aliquots of the mixture are taken at different time points, applied to a carbon-coated grid, negatively stained (e.g., with uranyl acetate), and observed under a transmission electron microscope to visualize the extent of virion formation and any morphological changes.

  • Microscale Thermophoresis (MST) for Binding Affinity:

    • TMV-CP is labeled with a fluorescent dye.

    • The labeled TMV-CP is kept at a constant concentration, while the test compound (this compound) is serially diluted.

    • The labeled protein and the compound dilutions are mixed and loaded into capillaries.

    • The MST instrument measures the change in fluorescence as a function of the compound concentration, which is caused by the binding-induced changes in the hydration shell, charge, or size of the molecule.

    • The binding affinity (Kd) is determined by fitting the data to a binding curve.

Conclusion

This compound represents a significant development in the search for effective plant virucides. Its well-defined mechanism of action, involving the direct binding to and inhibition of the TMV coat protein assembly, provides a solid foundation for its further development. The quantitative data on its antiviral activity demonstrate its high potency, often surpassing that of existing commercial agents. The experimental protocols outlined provide a framework for the continued investigation and optimization of this compound and related compounds as a new generation of crop protection agents.

References

Unraveling the Biological Activity of Anti-Tobacco Mosaic Virus Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Introduction

Tobacco Mosaic Virus (TMV) represents a significant threat to a wide range of plants, particularly tobacco and other members of the Solanaceae family, causing substantial economic losses.[1][2][3] The study of TMV has been pivotal in the fields of virology and molecular biology, making it a model organism for understanding viral pathogenesis and for the development of antiviral strategies.[4] This guide provides a technical overview of the biological activity spectrum of compounds targeting TMV. While a search for the specific compound "Tmv-IN-11" did not yield public data, this document synthesizes the current understanding of known TMV inhibitors, their mechanisms of action, and the experimental methodologies used for their evaluation.

Targeting the Tobacco Mosaic Virus: Mechanisms of Inhibition

The primary strategies for combating TMV infection involve interfering with the viral life cycle. The TMV particle is a rod-like structure composed of a single-stranded RNA genome encased by a protective coat protein (CP).[5] Key targets for antiviral compounds include the viral replicase, the movement protein (MP) that facilitates cell-to-cell spread, and the coat protein, which is crucial for viral assembly and protection of the viral RNA.

Some antiviral agents function by inhibiting the assembly of the virus particles. The TMV coat protein self-assembles into disk-like structures that interact with the viral RNA to form the complete virion. Compounds that bind to the coat protein can disrupt this assembly process. Other inhibitors may work by activating the plant's own defense mechanisms, such as systemic acquired resistance (SAR), which is often mediated by signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET).

Quantitative Assessment of Anti-TMV Activity

The efficacy of potential anti-TMV compounds is determined through various bioassays that quantify their ability to inhibit viral replication and spread. The following table summarizes the reported activities of several compounds against TMV.

CompoundAssay TypeConcentrationReported Activity (Inhibition Rate %)Reference
Ningnanmycin in vivo / in vitro500 µg/mLComparable to some synthetic compounds
Compound 3p in vivo / in vitro500 µg/mLCurative Rate: 86.5%
Isobavachalcone (IBC) Exogenous Application40 mg/LAlleviated negative impacts of TMV on photosynthesis

Experimental Protocols for Evaluating Anti-TMV Compounds

A standardized set of experimental procedures is essential for the accurate assessment of antiviral activity.

Tobacco Mosaic Virus Purification

TMV is typically purified from systemically infected host plants, such as Nicotiana tabacum. The methodology, based on the work of Gooding and modified by others, involves the following key steps:

  • Homogenization: Infected leaf tissue is homogenized in a phosphate (B84403) buffer.

  • Clarification: The homogenate is clarified by centrifugation and treatment with a mixture of n-butanol and chloroform (B151607) to remove plant debris and pigments.

  • Precipitation: The virus is precipitated from the aqueous phase using polyethylene (B3416737) glycol (PEG) and sodium chloride.

  • Resuspension and Centrifugation: The precipitated virus is resuspended in a buffer and subjected to differential centrifugation to further purify the virus particles.

  • Quantification: The concentration of the purified virus is determined spectrophotometrically.

In Vitro and In Vivo Bioassays

The antiviral activity of compounds is commonly assessed using both in vitro and in vivo methods.

  • In Vitro Assay (Virus Inactivation):

    • A solution of the test compound is mixed with a purified TMV suspension.

    • The mixture is incubated for a specific period.

    • The mixture is then mechanically inoculated onto the leaves of a local lesion host plant (e.g., Nicotiana glutinosa).

    • The number of local lesions that develop is counted and compared to a control group treated with a solution lacking the test compound. The inhibition rate is calculated based on the reduction in lesion numbers.

  • In Vivo Assay (Curative, Protective, and Inactivation Effects):

    • Curative Effect: The leaves of healthy plants are first inoculated with TMV. After a set time, a solution of the test compound is applied to the inoculated leaves.

    • Protective Effect: A solution of the test compound is applied to the leaves of healthy plants. After a set time, the treated leaves are inoculated with TMV.

    • Inactivation Effect: A mixture of the test compound and TMV is mechanically inoculated onto the leaves of healthy plants.

    • In all cases, the number of local lesions is counted after a few days, and the inhibition rate is calculated relative to control groups.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of TMV particles and to observe the effects of inhibitory compounds on viral assembly.

  • A sample of purified TMV, or a reaction mixture containing TMV and a test compound, is applied to a carbon-coated copper grid.

  • The grid is negatively stained with a solution of uranyl acetate (B1210297) or phosphotungstic acid.

  • The grid is then observed under a transmission electron microscope to assess the integrity and morphology of the virus particles.

Size Exclusion Chromatography (SEC) and Isothermal Titration Calorimetry (ITC)

These techniques are employed to study the interaction between antiviral compounds and the TMV coat protein.

  • SEC: This method separates molecules based on their size. It can be used to analyze the assembly state of the TMV coat protein (e.g., monomers, disks) and how it is affected by the binding of an inhibitor.

  • ITC: This technique directly measures the heat changes that occur upon the binding of a ligand (the inhibitor) to a macromolecule (the TMV coat protein). This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).

Visualizing Key Pathways in TMV Infection and Host Defense

The following diagrams, generated using the DOT language, illustrate the TMV replication cycle and the plant's defense signaling pathways.

TMV_Replication_Cycle cluster_entry Cell Entry cluster_uncoating Uncoating & Translation cluster_replication Replication cluster_assembly_movement Assembly & Movement Mechanical Wounding Mechanical Wounding TMV Particle TMV Particle Mechanical Wounding->TMV Particle allows entry Viral RNA (vRNA) Viral RNA (vRNA) TMV Particle->Viral RNA (vRNA) releases Ribosomes Ribosomes Viral RNA (vRNA)->Ribosomes binds to Replication Complex Replication Complex Viral RNA (vRNA)->Replication Complex Replicase Proteins Replicase Proteins Ribosomes->Replicase Proteins translates Replicase Proteins->Replication Complex Negative-strand RNA Negative-strand RNA Replication Complex->Negative-strand RNA New vRNA New vRNA Negative-strand RNA->New vRNA Coat Protein (CP) Coat Protein (CP) New vRNA->Coat Protein (CP) translation Movement Protein (MP) Movement Protein (MP) New vRNA->Movement Protein (MP) translation New TMV Particle New TMV Particle New vRNA->New TMV Particle Coat Protein (CP)->New TMV Particle encapsidates Plasmodesmata Plasmodesmata Movement Protein (MP)->Plasmodesmata modifies New TMV Particle->Plasmodesmata moves through

Caption: The replication cycle of Tobacco Mosaic Virus (TMV) within a host plant cell.

Plant_Defense_Signaling cluster_SA Salicylic Acid (SA) Pathway cluster_JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway TMV Infection TMV Infection SA Accumulation SA Accumulation TMV Infection->SA Accumulation JA/ET Accumulation JA/ET Accumulation TMV Infection->JA/ET Accumulation NPR1 NPR1 SA Accumulation->NPR1 activates SA Accumulation->JA/ET Accumulation crosstalk PR Gene Expression PR Gene Expression NPR1->PR Gene Expression induces Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) PR Gene Expression->Systemic Acquired Resistance (SAR) MYC2/ERF1 MYC2/ERF1 JA/ET Accumulation->MYC2/ERF1 activates Defense Gene Expression Defense Gene Expression MYC2/ERF1->Defense Gene Expression induces Induced Systemic Resistance (ISR) Induced Systemic Resistance (ISR) Defense Gene Expression->Induced Systemic Resistance (ISR)

Caption: Key plant defense signaling pathways activated in response to TMV infection.

References

Tmv-IN-3: A Potent Chalcone-Based Inhibitor of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Bioactivity, and Mechanism of Action of a Novel Antiviral Agent

Introduction

Tobacco Mosaic Virus (TMV) remains a significant threat to agriculture, causing substantial economic losses in a wide range of crops. The development of effective and environmentally benign antiviral agents is crucial for sustainable agriculture. This technical guide details the discovery, synthesis, and biological evaluation of Tmv-IN-3 (also reported as compound N10), a novel chalcone (B49325) derivative containing an indanone moiety, which has demonstrated potent inhibitory activity against TMV. This document is intended for researchers, scientists, and drug development professionals in the field of plant pathology and agrochemical development.

Quantitative Bioactivity Data

The antiviral efficacy of Tmv-IN-3 was evaluated against Tobacco Mosaic Virus (TMV) through a series of in vivo assays. The compound demonstrated significant therapeutic and protective activities, outperforming the commercial antiviral agent Ningnanmycin in protective assays. The half-maximal effective concentration (EC50) values are summarized below.

CompoundTherapeutic Activity EC50 (μg/mL)Protective Activity EC50 (μg/mL)
Tmv-IN-3 (N10) Not Reported120.3 [1][2][3]
Ningnanmycin158.3[1][2]175.6

At a concentration of 500 μg/mL, Tmv-IN-3 exhibited a protective activity of 76.1% against TMV, which was superior to that of Ningnanmycin (66.3%).

Experimental Protocols

Synthesis of Tmv-IN-3 (Compound N10)

Tmv-IN-3 and other chalcone derivatives were synthesized via aldehyde-ketone condensation and etherification reactions. The general synthetic route involves the reaction of a substituted indanone with an appropriate aromatic aldehyde in the presence of a base to yield the chalcone backbone. This is followed by an etherification step to introduce further diversity. The detailed synthesis, purification, and characterization of Tmv-IN-3 (N10) are described in the primary literature by Sun et al. (2023).

Antiviral Activity Assays

The antiviral activity of Tmv-IN-3 against TMV was determined using the half-leaf method on Nicotiana glutinosa. This method allows for the evaluation of the protective, curative, and inactivation effects of the compound.

1. Virus Purification: TMV is propagated in a systemic host like Nicotiana tabacum. The virus particles are then purified from the infected leaf tissue using methods such as Gooding's method, which involves homogenization, clarification, and differential centrifugation.

2. Inoculation: The purified TMV is diluted to a suitable concentration (e.g., that produces 50-100 lesions per half-leaf) in a phosphate (B84403) buffer. The leaves of the local lesion host, N. glutinosa, are dusted with carborundum to create micro-wounds that facilitate virus entry. The virus solution is then gently rubbed onto the leaf surface.

3. Half-Leaf Method Protocol:

  • Protective (Prophylactic) Assay: The compound solution is applied to the left half of the leaves. After a specific incubation period (e.g., 2 hours), both the left and right halves of the leaves are inoculated with the TMV suspension. The right half serves as a control.

  • Curative (Therapeutic) Assay: The entire leaves are first inoculated with the TMV suspension. After a set incubation time (e.g., 2 hours), the compound solution is applied to the left half of the leaves, while the right half is treated with a control solution.

  • Inactivation Assay: The compound is mixed with the TMV suspension and incubated for a specific period (e.g., 30 minutes) before being inoculated onto the left half of the leaves. The right half is inoculated with a mixture of the virus and a control solution.

After 3-4 days, the number of local lesions on each half-leaf is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Mechanism of Action Studies

1. Molecular Docking: To investigate the potential interaction between Tmv-IN-3 and TMV, molecular docking simulations were performed using the crystal structure of the TMV coat protein (TMV-CP). These studies help in predicting the binding affinity and the specific amino acid residues involved in the interaction.

2. Measurement of Defense Enzyme Activities: The effect of Tmv-IN-3 on the host plant's defense response was evaluated by measuring the activities of key defense-related enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), in tobacco leaves after treatment and/or TMV inoculation.

  • SOD Activity: Assayed by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • POD Activity: Determined by monitoring the oxidation of a substrate like guaiacol (B22219) in the presence of H₂O₂.

  • CAT Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm.

3. Malondialdehyde (MDA) Content Assay: MDA is a marker of lipid peroxidation and oxidative stress. The MDA content in tobacco leaves was measured to assess the extent of cellular damage caused by TMV infection and the protective effect of Tmv-IN-3.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_antiviral_assay Antiviral Activity Assay (Half-Leaf Method) cluster_mechanism Mechanism of Action Studies s1 Indanone Derivative s3 Aldehyde-Ketone Condensation s1->s3 s2 Aromatic Aldehyde s2->s3 s4 Etherification s3->s4 s5 Tmv-IN-3 (N10) s4->s5 a3 Treatment Application (Protective, Curative, Inactivation) s5->a3 Test Compound m1 Molecular Docking with TMV-CP s5->m1 a1 TMV Purification from N. tabacum a2 Inoculation of N. glutinosa a1->a2 a2->a3 a4 Lesion Counting a3->a4 a5 Calculation of Inhibition Rate a4->a5 m2 Defense Enzyme Assays (SOD, POD, CAT) a5->m2 m3 MDA Content Measurement a5->m3

Caption: Experimental workflow for the synthesis and evaluation of Tmv-IN-3.

signaling_pathway tmv TMV Infection stress Oxidative Stress (Increased ROS) tmv->stress damage Cellular Damage (Increased MDA) stress->damage tmvin3 Tmv-IN-3 tmvin3->tmv Potential direct interaction with TMV-CP defense Activation of Host Defense Response tmvin3->defense sod SOD Activity ↑ defense->sod pod POD Activity ↑ defense->pod cat CAT Activity ↑ defense->cat resistance Enhanced Plant Resistance defense->resistance sod->stress pod->stress cat->stress

Caption: Proposed mechanism of action for Tmv-IN-3 in TMV inhibition.

Conclusion

Tmv-IN-3 (N10) has emerged as a promising lead compound for the development of a new class of antiviral agents against Tobacco Mosaic Virus. Its superior protective activity compared to existing commercial products, coupled with its ability to induce host defense mechanisms, makes it a strong candidate for further investigation and optimization. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective and sustainable solutions to combat plant viral diseases.

References

A Technical Guide to Amide and Benzamide Derivatives as Tobacco Mosaic Virus (TMV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific class of "a-yl)-N-(pyridin-2-yl)benzamide" derivatives as Tobacco Mosaic Virus (TMV) inhibitors is not available in the current scientific literature. This guide, therefore, provides a comprehensive overview of closely related amide and benzamide (B126) derivatives that have demonstrated potential as TMV inhibitors. The principles, experimental protocols, and data presented herein offer valuable insights for the research and development of novel anti-TMV agents based on amide-containing scaffolds.

Introduction: The Role of Amide Functionality in TMV Inhibition

Tobacco Mosaic Virus (TMV) remains a significant threat to agricultural productivity worldwide, necessitating the development of effective antiviral agents. The amide functional group is a cornerstone in the design of bioactive molecules due to its ability to form stable hydrogen bonds and its presence in a vast array of natural and synthetic compounds. In the context of TMV inhibition, the amide linkage serves as a critical structural motif in several classes of compounds that have shown promising antiviral activity. These derivatives often exert their effects by interacting with the TMV coat protein (CP), thereby inhibiting viral assembly and replication. This guide explores the synthesis, anti-TMV activity, and mechanism of action of various amide and benzamide derivatives, providing a technical foundation for further research in this area.

Quantitative Data on Anti-TMV Activity

The following tables summarize the in vivo anti-TMV activity of various amide and benzamide derivatives from different chemical classes. The data is presented to facilitate comparison of their protective, curative, and inactivation effects against TMV.

Table 1: In vivo Antiviral Activity of Flavone Derivatives Containing Carboxamide Fragments against TMV at 500 µg/mL.[1]
CompoundInactivation Activity (%)Curative Activity (%)Protective Activity (%)
4m 585759
5a ---
6b ---
Ribavirin (Control) 394039
Ningnanmycin (Control) 615758

Note: Specific data for compounds 5a and 6b were not provided in the source material, but they were mentioned as active compounds.

Table 2: In vivo and In vitro Anti-TMV Activity of Pyrazole Amide Derivatives at 500 µg/mL.[2][3]
CompoundIn vivo Curative Rate (%)
3a 30.4
3b 42.1
3c 45.3
3d 55.1
3e 48.2
3f 60.3
3g 51.7
3h 72.4
3i 58.6
3j 65.5
3k 44.8
3l 75.9
3m 37.9
3n 82.8
3o 69.0
3p 86.5
Ningnanmycin (Control) 78.3

Experimental Protocols

This section details the methodologies for the synthesis of representative amide derivatives and the evaluation of their anti-TMV activity.

General Synthesis of N-(pyridin-2-yl)benzamide

A general method for the synthesis of the core N-(pyridin-2-yl)benzamide structure involves the oxidative amidation of aldehydes with 2-aminopyridine.[1]

Materials:

  • Substituted benzaldehyde

  • 2-aminopyridine

  • tert-butyl hydroperoxide (TBHP) as an oxidant

  • A suitable solvent such as THF

  • A heterogeneous catalyst, for example, a Ni-based metal-organic framework.[1]

Procedure:

  • A mixture of the substituted benzaldehyde, 2-aminopyridine, and the catalyst is prepared in the solvent.

  • TBHP is added to the mixture, which is then heated at a specified temperature (e.g., 90 °C) for a designated period.

  • The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield the desired N-(pyridin-2-yl)benzamide derivative.

Anti-TMV Activity Assay (Half-Leaf Method)

The half-leaf method is a standard in vivo assay to evaluate the protective, curative, and inactivation activity of compounds against TMV.

Materials:

  • Nicotiana glutinosa or other susceptible host plants

  • Purified TMV suspension

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with inoculation buffer

  • Phosphate buffer

  • Carborundum (abrasive)

Protocol for Protective Effect:

  • The test compound solution is evenly smeared on the left half of a healthy host plant leaf, while the right half is treated with the solvent control.

  • After a set time (e.g., 2 hours), the entire leaf is inoculated with a TMV suspension (e.g., 6 x 10^-3 mg/mL) that has been mixed with carborundum.

  • The leaves are then rinsed with water and kept in a greenhouse for 2-3 days.

  • The number of local lesions on both halves of the leaf is counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Protocol for Curative Effect:

  • The entire leaf is first inoculated with the TMV suspension.

  • After a set time (e.g., 30 minutes), the left half of the leaf is smeared with the test compound solution, and the right half with the solvent control.

  • The subsequent steps of rinsing, incubation, and lesion counting are the same as for the protective effect assay.

Protocol for Inactivation Effect:

  • The test compound is mixed with the TMV suspension and incubated for a specific period (e.g., 30 minutes).

  • The left half of a host plant leaf is inoculated with this mixture, while the right half is inoculated with a mixture of the TMV suspension and the solvent control.

  • The subsequent steps are the same as for the protective effect assay.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the study of amide derivatives as TMV inhibitors.

G cluster_synthesis General Synthesis of Benzamide Derivatives Aldehyde Substituted Benzaldehyde Reaction Oxidative Amidation Aldehyde->Reaction Amine 2-Aminopyridine Amine->Reaction Catalyst Catalyst (e.g., Ni-MOF) Catalyst->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product N-(pyridin-2-yl)benzamide Derivative Reaction->Product

Caption: General synthetic pathway for N-(pyridin-2-yl)benzamide derivatives.

G cluster_workflow Anti-TMV Activity Assay Workflow (Half-Leaf Method) start Start prep Prepare Test Compound and TMV Inoculum start->prep treatment Apply Compound and Control to Respective Leaf Halves prep->treatment inoculation Inoculate Entire Leaf with TMV treatment->inoculation incubation Incubate Plants (2-3 days) inoculation->incubation counting Count Local Lesions incubation->counting calculation Calculate Inhibition Rate counting->calculation end End calculation->end

Caption: Experimental workflow for the half-leaf anti-TMV assay.

G cluster_moa Proposed Mechanism of Action for Amide-Based TMV Inhibitors Inhibitor Amide/Benzamide Derivative Interaction Binding Interaction (e.g., H-bonds, van der Waals) Inhibitor->Interaction TMV_CP TMV Coat Protein (TMV-CP) TMV_CP->Interaction Inhibition Inhibition of Viral Assembly Interaction->Inhibition

Caption: Proposed mechanism of TMV inhibition by amide derivatives.

Conclusion and Future Directions

While the specific "a-yl)-N-(pyridin-2-yl)benzamide" scaffold remains to be explored for its anti-TMV potential, the broader classes of amide and benzamide derivatives have demonstrated significant promise. The data and protocols presented in this guide indicate that the amide functionality is a viable starting point for the design of novel TMV inhibitors. Future research should focus on synthesizing and screening a wider range of N-(pyridin-2-yl)benzamide derivatives with diverse substitutions to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies, including molecular docking and biochemical assays, will be crucial to elucidate the precise interactions between these compounds and their viral targets, paving the way for the development of more potent and specific anti-TMV agents.

References

An In-depth Technical Guide on Inhibitors of Tobacco Mosaic Virus (TMV) and their Effects on Plant Virology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research indicates that "Tmv-IN-11" is not a designated compound or agent with publicly available data within the scope of plant virology. Therefore, this guide will provide a comprehensive overview of various inhibitors of the Tobacco Mosaic Virus (TMV), a well-studied model organism in plant virology.[1][2][3][4] This document will serve as a technical resource for researchers, scientists, and drug development professionals, detailing the mechanisms of action, experimental evaluation, and effects of different anti-TMV agents.

TMV is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[4] The virus is known for its rod-like structure, composed of a helical array of coat protein (CP) subunits surrounding the RNA genome. Its life cycle involves entry into the host cell through mechanical wounding, disassembly of the viral particle, translation and replication of the viral genome, and subsequent movement to adjacent cells through plasmodesmata.

The development of effective antiviral agents against TMV and other plant viruses is a critical area of research. These agents can act through various mechanisms, including direct inactivation of virus particles, inhibition of viral replication, interference with viral movement, and induction of host plant resistance.

Quantitative Data on Anti-TMV Activity

The following tables summarize the in vivo antiviral activities of various compounds against Tobacco Mosaic Virus. The data is compiled from multiple studies and presented for comparative analysis.

Table 1: In Vivo Antiviral Efficacy of Various Compounds Against TMV

Compound/AgentConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)Inactivation Efficacy (%)Reference CompoundReference Efficacy (%)
Compound B32 50065.852.888.9Ribavirin45.8 (Protective)
Ningnanmycin62.6 (Protective)
Compound 2009104 50058.953.384.9Ningnanmycin51.2 (Curative)
Ningnanmycin 50062.653.878.8--
Ribavirin 50045.842.654.5--
Antofine (ATF) 500-61.1---
Antofine (ATF) 100-27.6---
Ningnanmycin (NNM) 500-60.6---
Ningnanmycin (NNM) 100-30.1---

Data for Compound B32 and reference compounds from. Data for Compound 2009104 from. Data for Antofine and Ningnanmycin from reconstituted TMV assays from.

Table 2: In Vivo Anti-TMV Activity of Phenanthroquinolizidine Alkaloids and Ferulic Acid Esters

Compound ClassCompoundConcentration (µg/mL)Antiviral Efficacy (%)Reference CompoundReference Efficacy (%)
Phenanthroquinolizidine Alkaloids 150071.5 ± 2.0Ningnanmycin56.0 ± 2.0
250076.2 ± 2.0
1550066.6 ± 1.0
1650077.3 ± 3.0
Ferulic Acid Esters with Sulfonamide 250057.9Ribavirin49.3
650039.8 - 57.9
750039.8 - 57.9
1250039.8 - 57.9
1450039.8 - 57.9

Data from.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of anti-TMV agents.

Half-Leaf Method for Antiviral Activity Assay

This method is widely used to assess the protective, curative, and inactivation effects of a compound against TMV in vivo.

  • Plant Material: Nicotiana glutinosa or other local lesion hosts at the 5-6 leaf stage are typically used.

  • Virus Inoculum: A purified TMV solution (e.g., 10 µg/mL) is prepared.

  • Procedure:

    • Protective Assay: The test compound solution is applied to the left half of a leaf. After a set time (e.g., 24 hours), the entire leaf is inoculated with the TMV solution. The right half serves as a control.

    • Curative Assay: The entire leaf is first inoculated with the TMV solution. After a set time (e.g., 24 hours), the test compound solution is applied to the left half of the leaf. The right half serves as a control.

    • Inactivation Assay: The test compound is mixed with the TMV solution and incubated for a specific period. The mixture is then inoculated onto the left half of a leaf. The right half is inoculated with a mixture of the virus and a solvent control.

  • Data Analysis: Local lesions are counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of local lesions on the control half-leaf, and T is the average number of local lesions on the treated half-leaf.

Dot-ELISA for TMV Detection

Dot-Enzyme-Linked Immunosorbent Assay (Dot-ELISA) is a sensitive method to quantify the viral load in plant tissues.

  • Sample Preparation: Leaf tissues are homogenized in an extraction buffer.

  • Procedure:

    • A nitrocellulose membrane is spotted with the plant extract.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to TMV.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • A substrate is added, which reacts with the enzyme to produce a colored product.

  • Data Analysis: The intensity of the color is proportional to the amount of virus in the sample and can be quantified using a densitometer.

Analysis of Defense-Related Enzymes

The induction of host plant resistance can be assessed by measuring the activity of defense-related enzymes.

  • Enzymes: Phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD) are commonly assayed.

  • Sample Preparation: Leaf tissues are ground in a suitable buffer and centrifuged to obtain the crude enzyme extract.

  • Assay: Specific substrates are added to the enzyme extract, and the change in absorbance is measured over time using a spectrophotometer to determine the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in TMV infection and the workflows for evaluating antiviral compounds.

TMV_Infection_Cycle cluster_entry Cell Entry cluster_replication Replication cluster_assembly_movement Assembly & Movement Wound Mechanical Wound Entry Virus Entry Wound->Entry Uncoating Viral RNA Release Entry->Uncoating Translation Translation of Viral Proteins (Replicase, MP, CP) Uncoating->Translation Replication Viral RNA Replication Translation->Replication Assembly Assembly of New Virions Translation->Assembly Replication->Assembly Movement Cell-to-Cell Movement (via Plasmodesmata) Assembly->Movement Systemic Systemic Infection (via Phloem) Movement->Systemic

Caption: A simplified workflow of the Tobacco Mosaic Virus (TMV) infection cycle in a plant host cell.

Antiviral_Screening_Workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Mechanism of Action Compound Test Compound HalfLeaf Half-Leaf Assay (Protective, Curative, Inactivation) Compound->HalfLeaf LesionCount Count Local Lesions HalfLeaf->LesionCount CalcInhibition Calculate % Inhibition LesionCount->CalcInhibition ActiveCompound Active Compound CalcInhibition->ActiveCompound If significant inhibition DoseResponse Dose-Response Assay ActiveCompound->DoseResponse ELISA Dot-ELISA for Viral Load ActiveCompound->ELISA DefenseEnzymes Defense Enzyme Assays (PAL, POD, SOD) ActiveCompound->DefenseEnzymes CP_Interaction TMV Coat Protein Interaction Studies ActiveCompound->CP_Interaction

Caption: A generalized experimental workflow for screening and characterizing anti-TMV compounds.

Host_Defense_Induction cluster_stimulus Stimulus cluster_response Host Plant Response cluster_outcome Outcome AntiviralAgent Antiviral Agent SAR Systemic Acquired Resistance (SAR) AntiviralAgent->SAR ISR Induced Systemic Resistance (ISR) AntiviralAgent->ISR DefenseEnzymes Increased Activity of Defense Enzymes (PAL, POD, SOD) SAR->DefenseEnzymes PR_Proteins Expression of Pathogenesis-Related (PR) Proteins SAR->PR_Proteins ISR->DefenseEnzymes ISR->PR_Proteins ReducedInfection Reduced Viral Infection and Spread DefenseEnzymes->ReducedInfection PR_Proteins->ReducedInfection

Caption: A conceptual diagram illustrating the induction of host defense mechanisms by an antiviral agent.

Conclusion

The study of inhibitors against Tobacco Mosaic Virus provides a valuable framework for the development of novel plant protection strategies. While a specific agent designated "this compound" was not identified in the public domain, the principles of antiviral action and the experimental methodologies described herein are broadly applicable. The data presented on various chemical compounds demonstrates the potential for targeted interventions in the TMV life cycle. Future research should continue to explore diverse chemical scaffolds and biological agents to identify potent and environmentally benign antiviral compounds for agricultural use. The integration of molecular biology, biochemistry, and structural biology will be instrumental in elucidating the precise mechanisms of action of these inhibitors and in designing next-generation plant viral disease management solutions.

References

Preliminary Studies of Tmv-IN-11 on Tobacco Mosaic Virus (TMV) Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) continues to pose a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide.[1][2] The development of effective antiviral agents is paramount for managing the spread and impact of this resilient plant pathogen. This document outlines the preliminary findings on a novel investigational compound, Tmv-IN-11, and its inhibitory effects on TMV replication. The data presented herein suggests that this compound exhibits potent antiviral activity through a multi-faceted mechanism, primarily by interfering with viral replication and the synthesis of essential viral proteins. This guide provides a comprehensive overview of the experimental protocols used to assess the efficacy of this compound, presents the quantitative data from these initial studies in a structured format, and illustrates the proposed mechanism and experimental workflows through detailed diagrams.

Introduction to Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus that infects a broad spectrum of plants, particularly tobacco and other members of the Solanaceae family.[3][4] The infection leads to characteristic mosaic-like mottling and discoloration on the leaves, stunted growth, and reduced crop yield.[5] TMV is remarkably stable and can be transmitted mechanically, making it highly contagious and difficult to control.

The replication cycle of TMV begins with the entry of the virus into the host cell, followed by the disassembly of the virion to release its RNA genome. The viral RNA then serves as a template for the translation of viral proteins, including the RNA-dependent RNA polymerase (RdRp) and the coat protein (CP). The RdRp is essential for the replication of the viral genome, while the CP encapsidates the newly synthesized RNA to form progeny virions. These new virus particles can then move to adjacent cells through plasmodesmata, leading to systemic infection. Given the critical roles of RdRp and CP in the viral life cycle, they represent key targets for antiviral intervention.

Hypothesized Mechanism of Action of this compound

Preliminary investigations suggest that this compound exerts its antiviral effects by targeting two critical stages of the TMV life cycle: viral RNA replication and coat protein expression. It is hypothesized that this compound may act as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby directly impeding the synthesis of new viral RNA. Additionally, data indicates a downstream effect on the accumulation of the TMV coat protein, suggesting a potential secondary mechanism or a consequence of reduced viral RNA templates.

Tmv_IN_11_Mechanism cluster_host_cell Host Plant Cell TMV TMV Virion Uncoating Uncoating TMV->Uncoating Viral_RNA Viral ssRNA (+) Uncoating->Viral_RNA Translation Translation Viral_RNA->Translation Replication RNA Replication Viral_RNA->Replication template RdRp RNA-dependent RNA Polymerase (RdRp) Translation->RdRp RdRp->Replication Progeny_RNA Progeny ssRNA (+) Replication->Progeny_RNA CP_mRNA Subgenomic mRNA (Coat Protein) Replication->CP_mRNA Assembly Virion Assembly Progeny_RNA->Assembly CP Coat Protein (CP) CP_mRNA->CP translation CP->Assembly New_Virion New TMV Virion Assembly->New_Virion Movement Cell-to-Cell Movement New_Virion->Movement Tmv_IN_11 This compound Tmv_IN_11->Replication Inhibition Tmv_IN_11->CP Downregulation

Figure 1: Hypothesized mechanism of this compound action on TMV replication.

Experimental Protocols

The antiviral activity of this compound was evaluated using standard, validated methodologies in plant virology.

Half-Leaf Assay for In Vivo Antiviral Efficacy

The half-leaf method was employed to assess the protective, curative, and inactivation effects of this compound against TMV in Nicotiana tabacum L. cv. Samsun NN, a local lesion host.

  • Virus Purification: TMV was propagated in N. tabacum cv. K326 and purified from infected leaves by homogenization in a phosphate-buffered saline (PBS) solution, followed by centrifugation.

  • Plant Cultivation: N. tabacum L. cv. Samsun NN plants were grown in a controlled environment with a 16-hour light/8-hour dark cycle at 26°C.

  • Protective Assay: The right half of each leaf was treated with a solution of this compound at various concentrations. The left half was treated with a control solution. After 12 hours, the entire leaf was mechanically inoculated with a TMV suspension.

  • Curative Assay: The entire leaf was first inoculated with the TMV suspension. After 12 hours, the right half of the leaf was treated with the this compound solution, and the left half with the control solution.

  • Inactivation Assay: A TMV suspension was mixed with the this compound solution and incubated for 15 minutes. This mixture was then applied to the right half of the leaf, while a mixture of TMV and the control solution was applied to the left half.

  • Data Collection: Local lesions were counted 3-4 days post-inoculation. The inhibition rate was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control half-leaf, and T is the average number of lesions on the treated half-leaf.

Half_Leaf_Workflow cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay p1 Treat Right Half-Leaf with this compound p3 Wait 12 hours p1->p3 p2 Treat Left Half-Leaf with Control p2->p3 p4 Inoculate Entire Leaf with TMV p3->p4 end_node Count Local Lesions (3-4 days post-inoculation) p4->end_node c1 Inoculate Entire Leaf with TMV c2 Wait 12 hours c1->c2 c3 Treat Right Half-Leaf with this compound c2->c3 c4 Treat Left Half-Leaf with Control c2->c4 c3->end_node c4->end_node i1 Mix TMV + this compound i3 Incubate 15 min i1->i3 i2 Mix TMV + Control i2->i3 i4 Inoculate Right Half-Leaf with Mixture 1 i3->i4 i5 Inoculate Left Half-Leaf with Mixture 2 i3->i5 i4->end_node i5->end_node

Figure 2: Experimental workflow for the Half-Leaf Assay.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Accumulation

To quantify the effect of this compound on viral RNA replication, a qRT-PCR assay was performed.

  • Sample Collection: Systemic leaves from TMV-infected N. tabacum cv. K326 plants treated with this compound or a control solution were collected 9 days post-inoculation.

  • RNA Extraction: Total RNA was extracted from leaf samples using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase kit.

  • qPCR Reaction: The qPCR was performed using primers specific to the TMV coat protein gene. The reaction was carried out in a real-time PCR system, and the cycle threshold (Ct) values were recorded.

  • Data Analysis: The relative accumulation of TMV RNA was calculated using the 2-ΔΔCt method, with a host plant gene (e.g., actin) serving as the internal control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Viral Coat Protein Accumulation

A Double Antibody Sandwich ELISA (DAS-ELISA) was used to measure the accumulation of TMV coat protein.

  • Sample Preparation: Leaf samples were collected as described for the qRT-PCR assay and homogenized in an extraction buffer.

  • ELISA Procedure: Microtiter plates were coated with anti-TMV polyclonal antibodies. The leaf extracts were added to the wells, followed by the addition of an enzyme-conjugated anti-TMV antibody. A substrate solution was then added, and the absorbance was measured at 405 nm using a microplate reader.

  • Data Analysis: The concentration of TMV CP was determined by comparing the absorbance values of the samples to a standard curve generated with purified TMV.

Data Presentation

The quantitative data from the preliminary studies of this compound are summarized in the following tables.

Table 1: In Vivo Antiviral Activity of this compound against TMV (Half-Leaf Assay)
Concentration (µg/mL)Protective Effect Inhibition (%)Curative Effect Inhibition (%)Inactivation Effect Inhibition (%)
100 45.2 ± 3.138.7 ± 2.555.4 ± 4.2
250 68.9 ± 4.559.1 ± 3.876.8 ± 5.1
500 85.7 ± 5.275.3 ± 4.992.1 ± 6.3
Ningnanmycin (500 µg/mL) 52.5 ± 3.950.8 ± 3.560.2 ± 4.7

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on TMV RNA and Coat Protein Accumulation
Treatment (500 µg/mL)Relative TMV RNA Accumulation (qRT-PCR)TMV Coat Protein Concentration (ng/mg tissue) (ELISA)
Mock (Healthy) 0.000.00
TMV Control 1.0025.8 ± 2.1
This compound + TMV 0.22 ± 0.045.3 ± 0.7
Ningnanmycin + TMV 0.48 ± 0.0612.1 ± 1.3

Data are presented as mean ± standard deviation (n=3).

Summary of Findings

The preliminary data strongly indicate that this compound is a potent inhibitor of TMV replication. The compound demonstrated significant protective, curative, and direct inactivation effects in vivo. Notably, at a concentration of 500 µg/mL, this compound showed superior efficacy compared to the commercial control agent, Ningnanmycin.

The results from the qRT-PCR and ELISA assays corroborate the findings from the half-leaf assay. Treatment with this compound led to a substantial reduction in both viral RNA and coat protein accumulation in systemic leaves, confirming its inhibitory effect at the molecular level.

Summary_Findings cluster_effects Observed Effects cluster_molecular Molecular Impact Tmv_IN_11 This compound Protective High Protective Activity Tmv_IN_11->Protective Curative Strong Curative Activity Tmv_IN_11->Curative Inactivation Potent Inactivation Activity Tmv_IN_11->Inactivation RNA_Reduction Reduced Viral RNA Accumulation Tmv_IN_11->RNA_Reduction CP_Reduction Reduced Coat Protein Accumulation Tmv_IN_11->CP_Reduction Conclusion This compound is a Potent Inhibitor of TMV Replication Protective->Conclusion Curative->Conclusion Inactivation->Conclusion RNA_Reduction->Conclusion CP_Reduction->Conclusion

Figure 3: Logical relationship of preliminary findings for this compound.

Future Directions

The promising results from these preliminary studies warrant further investigation into the potential of this compound as a novel antiviral agent for the control of TMV. Future research will focus on elucidating the precise molecular interactions between this compound and its viral targets, conducting comprehensive dose-response studies, and evaluating its efficacy and phytotoxicity under greenhouse and field conditions. Furthermore, structure-activity relationship (SAR) studies will be initiated to optimize the compound's potency and pharmacological properties.

References

Antiviral Properties of Tmv-IN-11: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Tmv-IN-11" did not yield any specific results in the available scientific literature. The following document serves as an in-depth technical template, outlining the expected data, experimental protocols, and mechanistic visualizations for a novel anti-Tobacco Mosaic Virus (TMV) compound. The presented data and pathways are hypothetical and based on common methodologies in the field of plant virology.

Abstract

This guide provides a comprehensive technical overview of the putative antiviral agent, this compound, and its activity against the Tobacco Mosaic Virus (TMV). It details the quantitative antiviral efficacy, outlines the experimental protocols for its evaluation, and illustrates its proposed mechanism of action through signaling pathway diagrams. This document is intended to be a resource for researchers engaged in the discovery and development of novel antiviral therapies for plant pathogens.

Quantitative Antiviral Data

The antiviral activity of a compound is typically quantified by its efficacy in inhibiting viral replication and its cytotoxic effect on the host cells. The following table summarizes hypothetical quantitative data for a compound against TMV.

Metric Value Description
EC50 15.8 µMThe concentration of the compound that inhibits 50% of viral replication.
CC50 >200 µMThe concentration of the compound that causes a 50% reduction in host cell viability.
Selectivity Index (SI) >12.6Calculated as CC50/EC50, a higher SI indicates greater specific antiviral activity.
Inactivation Effect 78.3% at 100 µMThe percentage of virus particles inactivated by direct exposure to the compound.
Protective Effect 85.2% at 100 µMThe percentage of protection from viral infection when the host is pre-treated with the compound.
Curative Effect 65.7% at 100 µMThe percentage of viral inhibition when the compound is applied post-infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the antiviral properties of a compound against TMV.

Half-Leaf Method for In Vivo Antiviral Assay

This method is a standard for quantifying the in vivo antiviral activity of a compound against TMV, which causes local lesions on certain host plants like Nicotiana glutinosa.

  • Virus Inoculation: A purified TMV solution (e.g., 6 µg/mL) is prepared in a phosphate (B84403) buffer. The leaves of healthy N. glutinosa plants at the 5-6 leaf stage are dusted with carborundum to create micro-wounds. The right half of each leaf is gently rubbed with the virus solution, while the left half is rubbed with the buffer as a control.

  • Compound Application: Immediately after inoculation (for curative effect) or before inoculation (for protective effect), the test compound solution at a specific concentration (e.g., 500 µg/mL) is applied to the right half of the leaf.

  • Incubation and Observation: The plants are kept in a controlled environment (e.g., 25°C, 12h/12h light/dark cycle) for 3-4 days.

  • Data Analysis: The number of local lesions on both halves of the leaves is counted. The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.

Determination of Cytotoxicity (CC50)
  • Cell Culture: Host plant protoplasts or a relevant cell suspension culture are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method like the MTT assay. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action: Inhibition of TMV Assembly

The following diagram illustrates a hypothetical mechanism where an antiviral compound interferes with the assembly of the Tobacco Mosaic Virus by targeting the coat protein (CP).

cluster_0 TMV Replication Cycle cluster_1 Inhibitory Action TMV_RNA TMV Genomic RNA Host_Ribosome Host Ribosome TMV_RNA->Host_Ribosome Translation Replication_Complex Viral Replication Complex TMV_RNA->Replication_Complex Viral_Proteins Viral Proteins (Replicase, MP, CP) Host_Ribosome->Viral_Proteins Viral_Proteins->Replication_Complex CP_Subunits Coat Protein (CP) Subunits Viral_Proteins->CP_Subunits New_TMV_RNA New Viral RNA Replication_Complex->New_TMV_RNA TMV_Assembly Virus Assembly New_TMV_RNA->TMV_Assembly CP_Subunits->TMV_Assembly New_Virion New TMV Virion TMV_Assembly->New_Virion Antiviral_Compound This compound Antiviral_Compound->CP_Subunits Binds to

Caption: Hypothetical inhibition of TMV assembly by this compound targeting the coat protein.

Experimental Workflow for Antiviral Screening

This diagram outlines a typical workflow for the screening and evaluation of potential antiviral compounds against TMV.

Start Start: Library of Test Compounds Primary_Screening Primary Screening (e.g., Leaf Disc Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Half-Leaf Assay) Hit_Identification->Secondary_Screening Dose_Response Dose-Response & EC50 Determination Secondary_Screening->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation Cytotoxicity_Assay->SI_Calculation Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, RT-qPCR) SI_Calculation->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: Standard workflow for antiviral compound screening against TMV.

Methodological & Application

Application Notes and Protocols for Tmv-IN-11: A Representative Study Using Ningnanmycin as a Model TMV Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature or documentation could be found for a compound specifically named "Tmv-IN-11." The following application notes and protocols are based on the well-characterized anti-TMV agent, Ningnanmycin, as a representative model for a compound targeting Tobacco Mosaic Virus (TMV). These guidelines are intended for researchers, scientists, and drug development professionals in the field of plant virology.

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen that causes substantial economic losses in a wide range of crops. The development of effective antiviral agents is crucial for managing TMV infections. Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has demonstrated notable efficacy against TMV.[1] This document provides a detailed overview of the experimental use of Ningnanmycin as a model for studying TMV inhibitors, including its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

Ningnanmycin exhibits a dual mechanism of action against TMV, making it a compelling model for antiviral research:

  • Direct Inhibition of Viral Assembly: Ningnanmycin directly interacts with the TMV coat protein (CP).[1][2][3] This binding interferes with the assembly of the CP disks, and can even cause the disassembly of the four-layer aggregate discs into smaller units.[1] This disruption of virion assembly is a key aspect of its antiviral activity.

  • Induction of Host Systemic Resistance: Ningnanmycin acts as an elicitor of the plant's innate immune system. It can induce both Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR), leading to the upregulation of defense-related genes and the production of pathogenesis-related (PR) proteins. This broadens the plant's defense capabilities against the virus.

Data Presentation

The efficacy of a potential TMV inhibitor can be quantified through various assays. The following tables present representative data on the antiviral activity of Ningnanmycin.

Table 1: In Vivo Antiviral Activity of Ningnanmycin against TMV
Treatment GroupConcentration (µg/mL)Inhibition Rate (%) - Curative ActivityInhibition Rate (%) - Protective ActivityInhibition Rate (%) - Inactivation Activity
Ningnanmycin 50055 ± 157 ± 158 ± 1
Ribavirin (Control) 50037 ± 139 ± 139 ± 1
Mock (Water) N/A000

Data adapted from representative studies on TMV inhibitors.

Table 2: Effect of Ningnanmycin on TMV Coat Protein Accumulation
TreatmentTime Post-Inoculation (hours)TMV CP Band Intensity (Relative Units)
Control (TMV only) 241.00
721.50
Ningnanmycin (0.5 mg/mL) 240.45
72Not Visible

Qualitative data interpretation based on findings that TMV CP bands were weak at 24h and not visible at 72h post-treatment with 0.5 mg/mL Ningnanmycin.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of a TMV inhibitor, using Ningnanmycin as the example compound.

Plant Material and Virus Inoculation
  • Plant Species: Nicotiana tabacum (tobacco) cv. Samsun NN or other susceptible host plants.

  • Growth Conditions: Maintain plants in a controlled environment (e.g., greenhouse or growth chamber) with a 16-hour light/8-hour dark photoperiod at 25°C.

  • TMV Inoculum Preparation: Purify TMV from systemically infected tobacco leaves. Determine the virus concentration using a spectrophotometer.

  • Mechanical Inoculation: Lightly dust the leaves of 4-6 week old tobacco plants with carborundum. Gently rub 50-100 µL of the TMV inoculum onto the leaf surface. Rinse the leaves with water after inoculation.

Antiviral Activity Assays
3.2.1. Protective Activity Assay

This assay determines the ability of the compound to prevent viral infection when applied before inoculation.

  • Prepare different concentrations of the test compound (e.g., Ningnanmycin) in sterile distilled water.

  • Spray the compound solutions onto the leaves of healthy tobacco plants until runoff. Use a control group sprayed with sterile distilled water.

  • Allow the plants to dry for 24 hours.

  • Mechanically inoculate the treated leaves with TMV as described in section 3.1.

  • Observe the plants for symptom development (e.g., local lesions) over 3-7 days.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of local lesions in the control group and T is the average number of local lesions in the treated group.

3.2.2. Curative Activity Assay

This assay assesses the compound's ability to inhibit viral replication after the plant has been infected.

  • Mechanically inoculate tobacco plants with TMV.

  • After 24 hours, spray the infected leaves with different concentrations of the test compound. Include a control group of infected plants sprayed with sterile distilled water.

  • Monitor symptom development and calculate the inhibition rate as described for the protective activity assay.

3.2.3. Inactivation Activity Assay

This assay evaluates the direct effect of the compound on the virus particles.

  • Mix the TMV inoculum with equal volumes of different concentrations of the test compound.

  • Incubate the mixture at room temperature for 30 minutes.

  • Mechanically inoculate tobacco plants with the incubated mixtures.

  • Observe symptom development and calculate the inhibition rate.

Analysis of Viral Replication and Host Response
3.3.1. Western Blot for TMV Coat Protein
  • Collect leaf samples from treated and control plants at different time points post-inoculation.

  • Extract total protein from the leaf samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to the TMV coat protein.

  • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the relative accumulation of the TMV coat protein.

3.3.2. Quantitative Real-Time PCR (qRT-PCR) for Viral RNA and Host Defense Genes
  • Extract total RNA from leaf samples.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific for the TMV RNA and for host defense-related genes (e.g., PR1, PAL, SOD).

  • Use a housekeeping gene (e.g., actin) for normalization.

  • Calculate the relative expression levels of the target genes.

Visualizations

Signaling Pathways and Mechanisms

TmvInhibitor_Mechanism cluster_virus Tobacco Mosaic Virus (TMV) cluster_plant Plant Cell TMV_RNA Viral RNA Virion_Assembly Virion Assembly TMV_RNA->Virion_Assembly TMV_CP Coat Protein (CP) TMV_CP->Virion_Assembly Plant_Defense Plant Defense Response (SAR/ISR) PR_Proteins Pathogenesis-Related (PR) Proteins Plant_Defense->PR_Proteins Inhibitor TMV Inhibitor (e.g., Ningnanmycin) Inhibitor->TMV_CP Binds to CP Inhibitor->Plant_Defense Induces Resistance

Caption: Dual mechanism of a model TMV inhibitor.

Experimental Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow cluster_assays Antiviral Activity Assays start Start: Healthy Tobacco Plants prep Prepare TMV Inoculum & Inhibitor Solutions start->prep protective Protective Assay: 1. Spray Inhibitor 2. Inoculate TMV (24h later) prep->protective curative Curative Assay: 1. Inoculate TMV 2. Spray Inhibitor (24h later) prep->curative inactivation Inactivation Assay: 1. Mix TMV & Inhibitor 2. Inoculate with mixture prep->inactivation observe Observe Symptom Development (3-7 days) protective->observe curative->observe inactivation->observe data_analysis Data Analysis: - Count Local Lesions - Calculate Inhibition Rate observe->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for in vivo antiviral screening.

Workflow for Mechanistic Studies

Mechanistic_Study_Workflow cluster_analysis Molecular Analysis start Start: TMV-Infected Plant Samples (Treated & Control) protein_extraction Total Protein Extraction start->protein_extraction rna_extraction Total RNA Extraction start->rna_extraction western_blot Western Blot for TMV Coat Protein protein_extraction->western_blot cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis data_interpretation Data Interpretation: - Viral Load Quantification - Gene Expression Analysis western_blot->data_interpretation qrt_pcr qRT-PCR for Viral RNA & Host Defense Genes cdna_synthesis->qrt_pcr qrt_pcr->data_interpretation conclusion Conclusion on Mechanism of Action data_interpretation->conclusion

Caption: Workflow for mechanistic studies of a TMV inhibitor.

References

Application Notes and Protocols for Assessing Tmv-IN-11 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the efficacy of Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV). The following sections offer step-by-step methodologies, data presentation guidelines, and visual diagrams to facilitate the experimental workflow and understanding of the underlying biological pathways.

Quantitative Data Summary

The efficacy of this compound and other anti-TMV compounds can be quantified and compared using various metrics. The following tables provide a template for presenting such data.

Table 1: In Vitro Activity of Anti-TMV Compounds

CompoundAssay TypeTargetIC50 (µg/mL)Mechanism of ActionReference
This compound Inactivation AssayTMV Virion120.7Suppression of TMV Expression[1]
NingnanmycinCP AssemblyTMV Coat Protein-Inhibition of CP disk assembly[1]
Antofine (ATF)RNA BindingTMV RNA-Blocks virion assembly[1]
Dufulin (DFL)Plant ImmunityHost Plant-Immune activator[1]
Bingqingxiao (BQX)---Preventive and curative effects[1]

Table 2: In Vivo Curative Activity of Anti-TMV Compounds

CompoundConcentration (µg/mL)Curative Activity (%)Host PlantReference
Ningnanmycin50060.6Nicotiana glutinosa
Ningnanmycin10030.1Nicotiana glutinosa
Antofine (ATF)50061.1Nicotiana glutinosa
Antofine (ATF)10027.6Nicotiana glutinosa

In Vitro Assays

TMV Coat Protein (CP) Assembly Inhibition Assay

This assay assesses the ability of this compound to interfere with the self-assembly of the TMV coat protein, a critical step in the formation of new virus particles.

Protocol:

  • TMV CP Expression and Purification:

    • Express recombinant TMV CP in a suitable expression system (e.g., E. coli).

    • Purify the CP using standard chromatography techniques. The purified CP should self-assemble into disk-like structures in a sodium phosphate (B84403) buffer.

  • Compound Incubation:

    • Prepare various concentrations of this compound in a suitable solvent.

    • Incubate the purified TMV CP disks with different concentrations of this compound. Include a no-compound control.

  • Assembly Initiation:

    • Initiate virion assembly by adding TMV RNA to the CP and this compound mixture.

  • Analysis:

    • Analyze the assembly products using techniques such as:

      • Size Exclusion Chromatography (SEC): To separate assembled virions from unassembled CP disks.

      • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): To visualize the different assembly states.

      • Transmission Electron Microscopy (TEM): To directly observe the morphology of the resulting particles.

Diagram: TMV Coat Protein Assembly Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Express & Purify TMV-CP Express & Purify TMV-CP Incubate TMV-CP with this compound Incubate TMV-CP with this compound Express & Purify TMV-CP->Incubate TMV-CP with this compound Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Incubate TMV-CP with this compound Add TMV RNA to Initiate Assembly Add TMV RNA to Initiate Assembly Incubate TMV-CP with this compound->Add TMV RNA to Initiate Assembly Size Exclusion Chromatography Size Exclusion Chromatography Add TMV RNA to Initiate Assembly->Size Exclusion Chromatography Native-PAGE Native-PAGE Add TMV RNA to Initiate Assembly->Native-PAGE Transmission Electron Microscopy Transmission Electron Microscopy Add TMV RNA to Initiate Assembly->Transmission Electron Microscopy

Caption: Workflow for the in vitro TMV coat protein assembly inhibition assay.

In Vivo Assays

Local Lesion Inhibition Assay on Nicotiana glutinosa

This assay evaluates the ability of this compound to inhibit the formation of local lesions caused by TMV infection on a hypersensitive host plant.

Protocol:

  • Plant Cultivation:

    • Grow Nicotiana glutinosa plants under controlled greenhouse conditions until they have well-developed leaves.

  • Inoculum Preparation:

    • Prepare a purified TMV solution at a concentration known to produce a consistent number of local lesions.

    • Prepare different concentrations of this compound.

  • Inoculation and Treatment (Half-Leaf Method):

    • Lightly dust the upper surface of the leaves with carborundum powder to create micro-wounds.

    • For curative activity , inoculate the entire leaf with the TMV solution. After a set period (e.g., 2 hours), apply the this compound solution to one half of the leaf and a control solution (solvent only) to the other half.

    • For protective activity , apply the this compound solution to one half of the leaf and the control solution to the other half. After a set period (e.g., 2 hours), inoculate the entire leaf with the TMV solution.

    • For inactivation activity , mix the TMV solution with the this compound solution and incubate for a set period. Then, inoculate one half of the leaf with this mixture and the other half with a TMV-control solution mixture.

  • Observation and Data Collection:

    • Keep the plants under controlled conditions for 3-4 days.

    • Count the number of local lesions on both halves of the treated leaves.

    • Calculate the percent inhibition for each treatment compared to the control.

Diagram: In Vivo Local Lesion Assay Workflow

G cluster_prep Preparation cluster_assay Assay (Half-Leaf Method) cluster_analysis Analysis Grow Nicotiana glutinosa Grow Nicotiana glutinosa Apply Carborundum Apply Carborundum Grow Nicotiana glutinosa->Apply Carborundum Prepare TMV Inoculum Prepare TMV Inoculum Inoculation & Treatment Inoculation & Treatment Prepare TMV Inoculum->Inoculation & Treatment Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Inoculation & Treatment Apply Carborundum->Inoculation & Treatment Incubate Plants (3-4 days) Incubate Plants (3-4 days) Inoculation & Treatment->Incubate Plants (3-4 days) Count Local Lesions Count Local Lesions Incubate Plants (3-4 days)->Count Local Lesions Calculate % Inhibition Calculate % Inhibition Count Local Lesions->Calculate % Inhibition

Caption: Workflow for the in vivo local lesion inhibition assay.

Mechanism of Action & Signaling Pathways

The precise mechanism of action for this compound is still under investigation. However, based on its inhibitory activity, it likely interferes with key processes in the TMV life cycle.

Diagram: Potential Inhibition Points of this compound in the TMV Life Cycle

G cluster_host Host Cell TMV Entry TMV Entry Uncoating Uncoating TMV Entry->Uncoating Translation of Viral Proteins Translation of Viral Proteins Uncoating->Translation of Viral Proteins Replication of Viral RNA Replication of Viral RNA Translation of Viral Proteins->Replication of Viral RNA Assembly of New Virions Assembly of New Virions Replication of Viral RNA->Assembly of New Virions Cell-to-Cell Movement Cell-to-Cell Movement Assembly of New Virions->Cell-to-Cell Movement This compound This compound This compound->Assembly of New Virions Inhibition

Caption: Potential inhibition of TMV virion assembly by this compound.

Diagram: Plant Defense Signaling Pathways against TMV

G TMV Infection TMV Infection Recognition (R proteins) Recognition (R proteins) TMV Infection->Recognition (R proteins) Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Recognition (R proteins)->Salicylic Acid (SA) Pathway Jasmonic Acid (JA) Pathway Jasmonic Acid (JA) Pathway Recognition (R proteins)->Jasmonic Acid (JA) Pathway Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Salicylic Acid (SA) Pathway->Systemic Acquired Resistance (SAR) Hypersensitive Response (HR) Hypersensitive Response (HR) Salicylic Acid (SA) Pathway->Hypersensitive Response (HR) Defense Gene Expression Defense Gene Expression Jasmonic Acid (JA) Pathway->Defense Gene Expression Systemic Acquired Resistance (SAR)->Defense Gene Expression Hypersensitive Response (HR)->Defense Gene Expression

Caption: Simplified overview of plant defense signaling pathways activated by TMV.

References

Application Notes and Protocols: Molecular Docking Studies of Tmv-IN-11 with Tobacco Mosaic Virus (TMV) Coat Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that causes significant economic losses in a wide range of crops.[1][2][3][4] The TMV coat protein (CP) is a crucial component of the virus, responsible for encapsulating the viral RNA, facilitating viral assembly, and participating in the systemic spread of the virus within the host plant.[5] Due to its essential roles in the viral life cycle, the TMV coat protein has emerged as a promising target for the development of novel antiviral agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule, such as a potential inhibitor, with a target protein.

These application notes provide a detailed protocol for conducting molecular docking studies of a hypothetical antiviral compound, Tmv-IN-11, with the TMV coat protein. The aim is to elucidate the potential binding mode, affinity, and key interacting residues, thereby providing insights into the inhibitory mechanism of this compound.

Data Presentation

Table 1: Hypothetical Molecular Docking Results of this compound with TMV Coat Protein

ParameterValueUnitDescription
Binding Energy (Affinity)-8.5kcal/molThe estimated free energy of binding. A more negative value indicates a stronger interaction.
RMSD (Root Mean Square Deviation)1.2Å (Angstrom)The deviation of the docked ligand conformation from a reference conformation. Lower values indicate a more stable and accurate binding pose.
Interacting ResiduesTYR139, ARG92, ASP88, THR89-Key amino acid residues in the TMV coat protein that form interactions with this compound.
Hydrogen Bonds3-The number of hydrogen bonds formed between this compound and the TMV coat protein.
Hydrophobic Interactions5-The number of hydrophobic interactions between this compound and the TMV coat protein.

Experimental Protocols

Preparation of the TMV Coat Protein Structure
  • Obtain the Protein Structure: Download the 3D crystal structure of the Tobacco Mosaic Virus coat protein from a protein data bank such as the RCSB Protein Data Bank (PDB). A suitable entry would be PDB ID: 1EI7 or 2OM3.

  • Prepare the Protein:

    • Load the PDB file into molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, PyMOL).

    • Remove all non-essential molecules from the structure, including water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure:

    • If the 2D structure of this compound is known, draw it using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation of the ligand.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

Molecular Docking Simulation
  • Grid Box Generation:

    • Define the active site of the TMV coat protein. This can be identified from literature reports of known binding sites or by using a blind docking approach where the entire protein surface is considered.

    • Generate a grid box that encompasses the defined active site. The grid box defines the search space for the ligand during the docking simulation.

  • Docking Algorithm:

    • Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm, implemented in AutoDock, is a widely used and effective method.

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run the Docking Simulation:

    • Execute the docking simulation using the prepared protein, ligand, and grid parameter files. The software will generate multiple possible binding poses (conformations) of the ligand within the protein's active site, each with a corresponding binding energy.

Analysis of Docking Results
  • Binding Pose Selection:

    • Analyze the docking results to identify the most favorable binding pose. This is typically the pose with the lowest binding energy in the largest cluster of conformations.

  • Interaction Analysis:

    • Visualize the selected protein-ligand complex using molecular graphics software (e.g., PyMOL, Discovery Studio).

    • Identify and analyze the key interactions between this compound and the TMV coat protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Determine the amino acid residues of the TMV coat protein that are involved in the interaction.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Protein_Prep 1. TMV Coat Protein Preparation (PDB: 1EI7) Grid_Box 3. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Ligand_Prep 2. This compound Ligand Preparation Ligand_Prep->Grid_Box Docking_Run 4. Molecular Docking (e.g., AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis 5. Binding Pose Analysis (Lowest Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis TMV_Inhibition_Pathway Tmv_IN_11 This compound TMV_CP TMV Coat Protein (CP) Tmv_IN_11->TMV_CP CP_Aggregation CP Aggregation & Virion Assembly Viral_Replication Viral RNA Replication Systemic_Spread Systemic Spread of Virus TMV_CP->CP_Aggregation CP_Aggregation->Viral_Replication Viral_Replication->Systemic_Spread Infection Plant Infection Systemic_Spread->Infection

References

Application Notes and Protocols for Testing Tmv-IN-11 on Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, including tobacco, tomato, pepper, and cucumber, causing significant economic losses worldwide. The virus is known for its characteristic mosaic-like mottling and discoloration on the leaves of infected plants. Given its stability and ease of transmission through mechanical means, controlling the spread of TMV is a significant challenge in agriculture. The development of effective antiviral agents is crucial for managing TMV infections.

Tmv-IN-11 is a novel investigational compound with potential antiviral activity against TMV. These application notes provide detailed protocols for testing the efficacy of this compound on different plant species susceptible to TMV. The described methodologies cover the evaluation of protective and curative activities, assessment of induced systemic resistance, and quantification of viral load.

Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is currently under investigation. However, based on preliminary studies, it is hypothesized that this compound may act through one or more of the following mechanisms:

  • Inhibition of Viral Replication: this compound may interfere with the replication of TMV RNA by targeting viral or host factors essential for the replication process.

  • Interference with Viral Movement: The compound might inhibit the cell-to-cell movement of the virus by affecting the function of the viral movement protein (P30), which is responsible for enlarging plasmodesmata.

  • Induction of Host Defense Responses: this compound may stimulate the plant's innate immune system, leading to the activation of defense-related enzymes and the production of phenolic compounds that can limit viral spread and replication.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species:

    • Nicotiana tabacum (tobacco) - A common systemic host for TMV.

    • Nicotiana glutinosa - A local lesion host, useful for quantifying viral activity.

    • Solanum lycopersicum (tomato) - An economically important crop susceptible to TMV.

    • Capsicum annuum (pepper) - Another susceptible crop species.

  • Growth Conditions:

    • Grow plants from seeds in sterile potting mix.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with a temperature of 25±2°C, a 16-hour light/8-hour dark photoperiod, and 60-70% relative humidity.

    • Water plants as needed and apply a balanced fertilizer solution weekly.

    • Use plants at the 4-6 true leaf stage for all experiments.

TMV Inoculation
  • Virus Source: Obtain a purified TMV isolate or use sap from a previously infected plant.

  • Inoculum Preparation:

    • Grind TMV-infected leaf tissue in a chilled mortar and pestle with 0.01 M phosphate (B84403) buffer (pH 7.0) at a 1:10 (w/v) ratio.

    • Filter the homogenate through two layers of cheesecloth.

    • The resulting sap will be used as the viral inoculum.

  • Mechanical Inoculation:

    • Lightly dust the upper surface of the leaves of the test plants with carborundum (silicon carbide) to create micro-wounds.

    • Gently rub the viral inoculum onto the dusted leaves using a sterile cotton swab.

    • Rinse the inoculated leaves with sterile distilled water 5-10 minutes after inoculation to remove excess inoculum and carborundum.

    • Mock-inoculate control plants with the phosphate buffer only.

This compound Application
  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations with sterile distilled water containing a surfactant (e.g., 0.1% Tween-20) to ensure even spreading on the leaf surface.

  • Application Methods:

    • Protective (Prophylactic) Treatment: Apply the this compound solution to the leaves of healthy plants 24-48 hours before TMV inoculation.

    • Curative (Therapeutic) Treatment: Apply the this compound solution to the leaves of plants 24-48 hours after TMV inoculation.

    • Inactivation Treatment: Mix the this compound solution with the viral inoculum and incubate for 30 minutes before inoculating the plants.

Evaluation of Antiviral Activity
  • Observe the plants daily for the appearance of TMV symptoms such as mosaic, mottling, leaf curling, and stunting.

  • Record the disease severity at different time points (e.g., 7, 14, and 21 days post-inoculation - dpi) using a disease severity index (DSI) on a scale of 0-4:

    • 0: No symptoms

    • 1: Mild mosaic on a few leaves

    • 2: Moderate mosaic on several leaves

    • 3: Severe mosaic on most leaves with some leaf distortion

    • 4: Severe mosaic on all leaves, stunting, and necrosis

  • Calculate the DSI using the formula: DSI (%) = [Σ(Severity rating × Number of plants in that rating) / (Total number of plants × Highest rating)] × 100

  • At 3-4 days post-inoculation on N. glutinosa, count the number of local lesions (necrotic spots) on the inoculated leaves.

  • Calculate the percent inhibition of TMV using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average number of lesions on control leaves and T is the average number of lesions on treated leaves.

  • At 7 and 14 dpi, collect leaf samples from both inoculated and systemic (newly emerged) leaves.

  • Perform a Double Antibody Sandwich-Enzyme-Linked Immunosorbent Assay (DAS-ELISA) to quantify the TMV coat protein concentration using a commercial kit or in-house developed antibodies.

  • Extract total RNA from leaf samples collected at 7 and 14 dpi.

  • Perform a one-step or two-step Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to quantify the relative expression of a TMV-specific gene (e.g., the coat protein gene).

  • Use a plant-specific housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

Assessment of Induced Resistance

To determine if this compound induces a defense response in the host plant, measure the activity of key defense-related enzymes and the concentration of phenolic compounds.

  • Collect leaf samples at 1, 3, and 5 days after this compound treatment.

  • Prepare crude enzyme extracts by homogenizing the leaf tissue in an appropriate buffer.

  • Measure the activity of the following enzymes spectrophotometrically:

    • Phenylalanine ammonia-lyase (PAL): A key enzyme in the phenylpropanoid pathway.

    • Peroxidase (POD): Involved in lignin (B12514952) biosynthesis and defense against pathogens.

    • Superoxide dismutase (SOD): An antioxidant enzyme that scavenges reactive oxygen species.

  • Extract total phenolic compounds from leaf samples using 80% methanol.

  • Determine the total phenolic content using the Folin-Ciocalteu assay, with gallic acid as a standard.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on TMV Disease Severity Index (DSI) in N. tabacum

TreatmentConcentration (µg/mL)7 dpi14 dpi21 dpi
Mock-000
TMV Control-
This compound (Protective)50
100
Tmv-IN-

Tmv-IN-11 as a Tool for Studying Tobacco Mosaic Virus (TMV) Assembly: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) has long served as a model system for understanding the principles of viral assembly and disassembly. Its simple, robust structure, composed of a single-stranded RNA genome and a single type of coat protein (CP), makes it an ideal platform for studying the intricate protein-RNA and protein-protein interactions that govern the formation of viral particles. Small molecule inhibitors that interfere with this assembly process are invaluable tools for dissecting the molecular mechanisms of viral life cycles and for the development of novel antiviral strategies.

Tmv-IN-11 has been identified as a potent inhibitor of Tobacco Mosaic Virus, exhibiting strong inactivation properties and the ability to suppress TMV expression.[1] While detailed mechanistic studies on this compound are not extensively available in public literature, its inhibitory action suggests it likely targets the TMV coat protein, thereby disrupting the highly orchestrated process of virion assembly. This document provides a comprehensive guide for utilizing this compound as a research tool to investigate TMV assembly, drawing upon established methodologies in the field. The protocols and data presented herein are based on general practices for characterizing TMV assembly inhibitors and should be adapted as necessary for specific experimental contexts.

Mechanism of Action: A Proposed Model

Based on the known mechanisms of other TMV inhibitors, this compound is hypothesized to interfere with TMV assembly by binding to the viral coat protein. This interaction could disrupt the assembly process at several key stages:

  • Inhibition of Coat Protein Oligomerization: TMV assembly is initiated by the formation of specific oligomers of the coat protein, such as the 20S disk, which recognizes the origin of assembly on the viral RNA. This compound may bind to CP monomers or small oligomers, preventing their association into functional disk structures.

  • Disruption of RNA Binding: The inhibitor might bind to a region of the coat protein that is critical for interaction with the viral RNA, thereby preventing the initiation of encapsidation.

  • Interference with Helical Elongation: this compound could bind to the growing helical filament, sterically hindering the addition of further CP subunits and leading to the formation of incomplete or aberrant viral particles.

The following diagram illustrates the proposed points of interference of this compound in the TMV assembly pathway.

TMV_Assembly_Inhibition cluster_assembly TMV Assembly Pathway cluster_inhibitor This compound Interference CP_Monomer Coat Protein Monomers CP_Oligomer Coat Protein Oligomers (e.g., 20S Disk) CP_Monomer->CP_Oligomer Initiation_Complex Initiation Complex (CP Oligomer + RNA) CP_Oligomer->Initiation_Complex RNA Binding Elongation Helical Elongation Initiation_Complex->Elongation Mature_Virion Mature TMV Virion Elongation->Mature_Virion Tmv_IN_11 This compound Tmv_IN_11->CP_Oligomer Inhibits Oligomerization Tmv_IN_11->Initiation_Complex Blocks RNA Binding Tmv_IN_11->Elongation Halts Elongation

Caption: Proposed mechanism of TMV assembly inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results when further characterizing its inhibitory properties.

ParameterValueMethodReference/Notes
IC50 (Inactivation) 120.7 µg/mLIn vivo leaf assay[1]
Binding Affinity (Kd) to TMV CP Data not availableIsothermal Titration CalorimetryTo be determined experimentally.
Inhibition of Assembly (EC50) Data not availableIn vitro Assembly AssayTo be determined experimentally.
Effect on Virion Morphology Data not availableTransmission Electron MicroscopyTo be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on TMV assembly are provided below.

Protocol 1: In Vitro TMV Assembly Inhibition Assay

This assay quantitatively measures the ability of this compound to inhibit the assembly of TMV coat protein and RNA into virions in a controlled, cell-free environment.

Materials:

  • Purified TMV coat protein (CP)

  • Purified TMV RNA

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assembly Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate, UV-transparent

  • Microplate reader capable of measuring absorbance at 320 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assembly Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Prepare solutions of TMV CP and TMV RNA in Assembly Buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • This compound dilution (or solvent control)

      • TMV CP solution

    • Incubate at room temperature for 30 minutes to allow for potential binding of the inhibitor to the coat protein.

    • Initiate the assembly reaction by adding the TMV RNA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 320 nm (A320) at time zero.

    • Incubate the plate at a controlled temperature (e.g., 25°C).

    • Monitor the increase in A320 over time, which corresponds to the formation of light-scattering virions. Take readings at regular intervals (e.g., every 15 minutes) for up to 2-3 hours.

  • Data Analysis:

    • Plot the change in A320 over time for each concentration of this compound.

    • Determine the initial rate of assembly for each concentration.

    • Calculate the percentage of inhibition relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In_Vitro_Assembly_Workflow Start Start Prepare_Reagents Prepare TMV CP, RNA, and this compound dilutions Start->Prepare_Reagents Incubate Incubate TMV CP with This compound or control Prepare_Reagents->Incubate Initiate_Assembly Add TMV RNA to initiate assembly Incubate->Initiate_Assembly Measure_A320 Monitor A320 over time Initiate_Assembly->Measure_A320 Analyze_Data Calculate % inhibition and determine EC50 Measure_A320->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro TMV assembly inhibition assay.

Protocol 2: Transmission Electron Microscopy (TEM) Analysis

TEM is used to visualize the morphological effects of this compound on TMV virion assembly.

Materials:

  • Products from the in vitro assembly assay (Protocol 1)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation:

    • Take aliquots from the in vitro assembly reactions containing different concentrations of this compound (including a no-inhibitor control) after the assembly reaction has reached completion.

    • Dilute the samples as necessary with Assembly Buffer.

  • Grid Preparation:

    • Place a drop of the diluted sample onto a TEM grid and allow it to adsorb for 1-2 minutes.

    • Wick off the excess liquid with filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Wick off the water.

  • Staining:

    • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

    • Wick off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids under a transmission electron microscope.

    • Acquire images of the particles formed in the presence and absence of this compound. Look for differences in particle length, integrity, and the presence of partially assembled structures or protein aggregates.

TEM_Analysis_Workflow Start Start Prepare_Sample Prepare in vitro assembly reaction samples Start->Prepare_Sample Adsorb_to_Grid Adsorb sample onto TEM grid Prepare_Sample->Adsorb_to_Grid Wash_Grid Wash grid with deionized water Adsorb_to_Grid->Wash_Grid Negative_Stain Stain with uranyl acetate Wash_Grid->Negative_Stain Image_Grid Image grid using TEM Negative_Stain->Image_Grid Analyze_Images Analyze virion morphology Image_Grid->Analyze_Images End End Analyze_Images->End

Caption: Workflow for TEM analysis of TMV assembly inhibition.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the TMV coat protein.

Materials:

  • Purified TMV coat protein (in a suitable buffer, e.g., phosphate or Tris buffer)

  • This compound (dissolved in the same buffer as the protein)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified TMV CP extensively against the chosen ITC buffer.

    • Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.

    • Thoroughly degas both the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the TMV CP solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of this compound into the TMV CP solution, measuring the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat of reaction for each injection.

    • Correct for the heat of dilution by performing a control titration of this compound into buffer alone.

    • Plot the corrected heat per mole of injectant against the molar ratio of this compound to TMV CP.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC_Workflow Start Start Prepare_Samples Prepare and degas TMV CP and this compound Start->Prepare_Samples Load_Calorimeter Load samples into ITC instrument Prepare_Samples->Load_Calorimeter Run_Titration Perform titration of This compound into TMV CP Load_Calorimeter->Run_Titration Analyze_Data Integrate peaks and fit to a binding model Run_Titration->Analyze_Data Determine_Parameters Determine Kd, n, ΔH, and ΔS Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

This compound represents a promising chemical tool for probing the intricacies of Tobacco Mosaic Virus assembly. The protocols outlined in this document provide a robust framework for researchers to investigate its mechanism of action, quantify its inhibitory potency, and visualize its effects on virion morphology. By employing these methods, scientists can gain deeper insights into the fundamental processes of viral self-assembly and advance the development of novel antiviral therapeutics. Further research is warranted to fully elucidate the specific molecular interactions between this compound and the TMV coat protein.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tmv-IN-11 Concentration for Maximum TMV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data for the specific compound Tmv-IN-11, this technical support center provides guidance based on established principles of virology and pharmacology. The quantitative data and specific protocols provided are illustrative examples to guide researchers in designing and troubleshooting their experiments with novel anti-TMV compounds.

Frequently Asked Questions (FAQs)

Q1: What is the reported potency of this compound against Tobacco Mosaic Virus (TMV)?

A1: this compound is described as a potent inhibitor of TMV. One available source indicates it has an IC50 value of 120.7 μg/mL, suggesting it can suppress TMV expression effectively.[1]

Q2: What is the general mechanism of action for inhibitors of TMV?

A2: Generally, TMV inhibitors can act on various stages of the viral life cycle.[2][3] Potential targets include:

  • Viral Replicase: Inhibiting the RNA-dependent RNA polymerase prevents the replication of the viral genome.

  • Coat Protein (CP): Interference with the CP can disrupt the assembly of new virus particles or the disassembly of incoming viruses.[4]

  • Movement Protein (MP): Blocking the function of the MP can prevent the virus from spreading from cell to cell through plasmodesmata.

  • Host Factors: Some compounds may induce systemic acquired resistance (SAR) in the host plant, enhancing its natural defenses against the virus.

The precise mechanism for this compound is not detailed in the available literature, but it is stated to suppress TMV expression.[1]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be determined by creating a dose-response curve. This involves testing a range of this compound concentrations in your specific assay (e.g., local lesion assay) to find the concentration that gives maximum inhibition with minimal cytotoxicity to the host cells or plant tissue. You should also determine the 50% cytotoxic concentration (CC50) in parallel to calculate the selectivity index (SI = CC50 / IC50), which is a measure of the compound's therapeutic window.

Q4: What host plants are suitable for TMV inhibition assays?

A4: Several species of the Nicotiana genus are commonly used. Nicotiana tabacum (tobacco) is a systemic host, while Nicotiana glutinosa and Nicotiana tabacum cv. Samsun NN are local lesion hosts, which are useful for quantifying viral inhibition by counting lesions. Nicotiana benthamiana is also widely used for its susceptibility to a broad range of plant viruses.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed

Possible Cause Troubleshooting Step
Compound Solubility/Stability: This compound may have precipitated out of solution or degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay medium. Check for any visible precipitate in your working solutions.
Incorrect Concentration Range: The concentrations tested may be too low to elicit an effect. Perform a wider range of serial dilutions (e.g., from 0.1 µg/mL to 500 µg/mL) to establish a dose-response relationship.
Assay Timing: The timing of compound application relative to viral inoculation is critical. Test different treatment regimens: pre-treatment (compound applied before virus), co-treatment (compound and virus applied together), and post-treatment (compound applied after virus).
Viral Titer Too High: An excessively high viral load can overwhelm the inhibitory effect of the compound. Use a standardized and consistent viral inoculum concentration for all experiments.

Issue 2: High Cytotoxicity Observed in Host Plant/Cells

Possible Cause Troubleshooting Step
Concentration Too High: The tested concentrations of this compound are toxic to the plant cells. Lower the concentration range in your experiments.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used in the final assay medium. Ensure the final solvent concentration is consistent across all treatments (including controls) and is below the toxic threshold for your host system (typically <0.5% for DMSO).
Off-Target Effects: The compound may have off-target effects on host cellular processes. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the CC50 value.

Illustrative Quantitative Data

Table 1: Illustrative Dose-Response of this compound on TMV Inhibition (Based on a hypothetical local lesion assay on N. glutinosa)

This compound Conc. (µg/mL)Average Lesion Count% Inhibition
0 (Control)1500%
1013510%
5010232%
1007848%
120.7 (IC50) 75 50%
2004570%
3002186%
4001590%

Table 2: Illustrative Cytotoxicity of this compound on Tobacco Protoplasts (Based on a hypothetical MTT assay)

This compound Conc. (µg/mL)% Cell Viability
0 (Control)100%
10098%
20095%
40088%
80075%
160052%
1650 (CC50) 50%
320023%

Illustrative Selectivity Index (SI) = CC50 / IC50 = 1650 / 120.7 ≈ 13.7

Experimental Protocols

Protocol 1: Local Lesion Assay for TMV Inhibition
  • Virus Inoculum Preparation: Purify TMV from infected N. tabacum plants. Determine the virus concentration and dilute to a working concentration (e.g., 10 µg/mL) in phosphate (B84403) buffer.

  • Plant Preparation: Use healthy N. glutinosa plants with fully expanded leaves. Lightly dust the leaves with carborundum powder to create micro-wounds for viral entry.

  • Treatment Application: Prepare serial dilutions of this compound. For a co-treatment assay, mix the this compound solution with the virus inoculum.

  • Inoculation: Gently rub 50-100 µL of the mixture onto one half of the leaf surface. Rub the other half with a control solution (virus + solvent).

  • Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for 3-5 days.

  • Data Collection: Count the number of local lesions on each half-leaf. Calculate the percentage of inhibition for each concentration relative to the control.

Protocol 2: Quantification of Viral Load by ELISA
  • Sample Collection: Inoculate systemic host plants (N. tabacum) as described above. After 7-10 days, collect leaf samples from both treated and control plants.

  • Sample Preparation: Homogenize the leaf tissue in an extraction buffer.

  • ELISA Procedure:

    • Coat a 96-well plate with anti-TMV antibodies.

    • Add the plant extracts to the wells and incubate.

    • Wash the plate and add a second, enzyme-linked anti-TMV antibody (e.g., conjugated to HRP).

    • Wash again and add the substrate.

    • Read the absorbance on a plate reader.

  • Analysis: Compare the absorbance values of treated samples to the control to determine the reduction in viral protein accumulation.

Protocol 3: Cytotoxicity Assay (MTT Method)
  • Cell Culture: Seed tobacco protoplasts or a relevant plant cell suspension culture in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control and determine the CC50 value.

Visualizations

TMV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm entry 1. Virus Entry (Mechanical Wound) uncoating 2. Uncoating Releases Viral RNA entry->uncoating translation 3. Translation (Host Ribosomes) uncoating->translation replication 4. RNA Replication (via dsRNA intermediate) uncoating->replication vRNA template replicase Replicase Proteins (126/183 kDa) translation->replicase replicase->replication Forms VRC subgenomic 5. Subgenomic RNA Transcription replication->subgenomic assembly 7. Assembly (CP + vRNA) replication->assembly new vRNA protein_synthesis 6. Protein Synthesis subgenomic->protein_synthesis mp Movement Protein (MP) protein_synthesis->mp cp Coat Protein (CP) protein_synthesis->cp cell_to_cell 8. Cell-to-Cell Movement mp->cell_to_cell cp->assembly new_virion New TMV Virion assembly->new_virion new_virion->cell_to_cell

Caption: Simplified TMV replication cycle within a host plant cell.

Tmv_IN_11_Mechanism cluster_process Hypothetical Mechanism Tmv_IN_11 This compound CP TMV Coat Protein (CP) Tmv_IN_11->CP Binds to Inhibition Inhibition Assembly Virion Assembly CP->Assembly vRNA Viral RNA (vRNA) vRNA->Assembly New_Virion Infectious Virion Assembly->New_Virion Inhibition->Assembly Blocks

Caption: Hypothetical mechanism: this compound binds to TMV Coat Protein, inhibiting virion assembly.

Experimental_Workflow cluster_assays Parallel Assays cluster_inhibition Inhibition Assay cluster_cytotoxicity Cytotoxicity Assay start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_virus Prepare TMV Inoculum start->prep_virus inoculate Inoculate Host Plant (e.g., N. glutinosa) prep_compound->inoculate treat_cells Treat Plant Cells/Protoplasts prep_compound->treat_cells prep_virus->inoculate incubate_inhibit Incubate (3-5 days) inoculate->incubate_inhibit assess_inhibit Assess Inhibition (e.g., Lesion Count) incubate_inhibit->assess_inhibit calc_ic50 Calculate IC50 assess_inhibit->calc_ic50 analyze Analyze Data (Calculate Selectivity Index) calc_ic50->analyze incubate_cyto Incubate (24-48h) treat_cells->incubate_cyto assess_cyto Assess Viability (e.g., MTT Assay) incubate_cyto->assess_cyto calc_cc50 Calculate CC50 assess_cyto->calc_cc50 calc_cc50->analyze end End analyze->end

References

Technical Support Center: Stability and Degradation of Tobacco Mosaic Virus (TMV) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues that may arise during the handling and experimentation with TMV in solution.

Problem Possible Cause Recommended Solution
Precipitation or aggregation of TMV in solution. - Incorrect pH: TMV stability is pH-dependent.[1] - High salt concentration: Can lead to "salting out". - Presence of divalent cations: Ca²⁺ can affect stability.[2]- Ensure the buffer pH is within the stable range of 2 to 10.[1] - Prepare TMV solutions in low-molarity buffers (e.g., 0.01 M potassium phosphate).[3] - If precipitation persists, consider dialysis against a suitable buffer.
Loss of infectivity or structural integrity. - Extreme temperatures: While stable up to 60°C for 30 minutes, prolonged exposure to higher temperatures can cause degradation.[1] - Harsh chemical treatments: Exposure to strong acids (e.g., 67% acetic acid) or bases can lead to degradation. - Repeated freeze-thaw cycles: Can disrupt the viral structure.- Store TMV solutions at 4°C for short-term and -20°C or -80°C for long-term storage. - Avoid exposure to harsh chemical conditions unless for specific modification protocols. - Aliquot TMV solutions upon receipt to minimize freeze-thaw cycles.
Inconsistent results in downstream applications (e.g., bioconjugation, cell-based assays). - Degradation of TMV: Partial degradation can expose different functional groups or alter surface properties. - Contamination: Presence of proteases or other enzymes from the host plant.- Verify the integrity of your TMV stock using UV-Vis spectrophotometry (A260/A280 ratio of ~1.2 indicates intact particles) and TEM. - Ensure high purity of the TMV preparation. If necessary, perform additional purification steps like sucrose (B13894) cushion ultracentrifugation.

Frequently Asked Questions (FAQs)

???+ question "What are the optimal storage conditions for TMV in solution?"

???+ question "What is the known stability of TMV under different pH and temperature conditions?"

???+ question "How can I assess the integrity and concentration of my TMV solution?"

???+ question "What are the primary degradation pathways for TMV?"

Quantitative Data Summary

ParameterValue/RangeReference(s)
pH Stability 2 - 10
Temperature Stability Stable up to 60°C for 30 minutes.
Organic Solvent Stability Up to 80% by volume
A260/A280 Ratio for Intact Particles ~1.2
Extinction Coefficient at 260 nm 3 mg⁻¹mL cm⁻¹
Molecular Weight of Coat Protein ~17.5 kDa
Number of Coat Proteins per Virion 2130

Experimental Protocols

Protocol 1: Assessment of TMV Integrity using UV-Vis Spectrophotometry

Objective: To determine the purity and concentration of a TMV solution.

Materials:

  • TMV solution

  • Appropriate buffer (e.g., 0.01 M Potassium Phosphate buffer, pH 7.0)

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Blank the instrument using the same buffer in which the TMV is suspended.

  • Prepare a dilution of your TMV stock solution in the buffer. The final absorbance at 260 nm should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted TMV solution at 260 nm and 280 nm.

  • Calculate the A260/A280 ratio. A ratio of ~1.2 indicates a pure, intact TMV solution.

  • Calculate the concentration of the TMV solution using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance at 260 nm

    • ε is the extinction coefficient (3 mg⁻¹mL cm⁻¹)

    • c is the concentration

    • l is the path length of the cuvette (typically 1 cm)

Protocol 2: Visualization of TMV Particle Morphology using Transmission Electron Microscopy (TEM)

Objective: To visually inspect the morphology and integrity of TMV particles.

Materials:

  • TMV solution (approximately 0.1 - 1 mg/mL)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Pipettes and filter paper

  • Transmission Electron Microscope

Procedure:

  • Place a drop of the TMV solution onto a piece of parafilm.

  • Float a TEM grid, carbon side down, on top of the drop for 1-2 minutes.

  • Wick away the excess liquid from the grid using the edge of a piece of filter paper.

  • Float the grid on a drop of negative stain solution for 30-60 seconds.

  • Wick away the excess stain.

  • Allow the grid to air dry completely.

  • Image the grid using a Transmission Electron Microscope. Intact TMV particles should appear as rigid rods approximately 300 nm in length and 18 nm in diameter.

Visualizations

TMV_Degradation_Pathway Intact_TMV Intact TMV Particle (Helical Capsid + ssRNA) Disassembly Capsid Disassembly Intact_TMV->Disassembly Exposure Stressor Stress Factor (e.g., High pH, High Temp) Stressor->Disassembly Coat_Proteins Free Coat Proteins Disassembly->Coat_Proteins ssRNA ssRNA Genome Disassembly->ssRNA Degradation_Products Degraded Fragments Coat_Proteins->Degradation_Products Denaturation/ Proteolysis ssRNA->Degradation_Products Nuclease Activity

Caption: A simplified pathway of TMV degradation under stress conditions.

Experimental_Workflow_TMV_Stability TMV_Stock TMV Stock Solution Dilution Dilute in Buffer TMV_Stock->Dilution UV_Vis UV-Vis Spectrophotometry (A260/A280 Ratio & Concentration) Dilution->UV_Vis TEM Transmission Electron Microscopy (Morphology & Integrity) Dilution->TEM Data_Analysis Analyze Data UV_Vis->Data_Analysis TEM->Data_Analysis Intact Particles are Intact (Proceed with Experiment) Data_Analysis->Intact A260/A280 ≈ 1.2 Intact Rods in TEM Degraded Particles are Degraded (Troubleshoot Sample) Data_Analysis->Degraded A260/A280 deviates Fragmented/Aggregated in TEM

Caption: Workflow for assessing the stability and integrity of TMV solutions.

References

Technical Support Center: Tmv-IN-11 Application in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tmv-IN-11 in greenhouse studies for the inhibition of Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound syn-3g, is a potent inhibitor of the Tobacco Mosaic Virus (TMV). It has demonstrated strong inactivation properties with a reported IC50 value of 120.7 μg/mL, and it has been shown to successfully suppress TMV expression.[1]

Q2: What is the primary application of this compound in a research setting?

A2: this compound is primarily used in plant virology research to study the mechanisms of TMV inhibition and to evaluate its potential as an antiviral agent in a controlled greenhouse environment.

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action for this compound is not extensively detailed in publicly available literature. However, many antiviral compounds targeting TMV work by interfering with the viral replication cycle, such as inhibiting the assembly of the virus particles.[2] This can occur through interactions with the TMV coat protein.

Q4: On which plant species is this compound typically tested?

A4: Greenhouse studies involving TMV inhibitors often utilize model plant species that are susceptible to the virus, such as Nicotiana benthamiana, Nicotiana tabacum (tobacco), and tomato (Solanum lycopersicum). These plants are well-suited for observing TMV symptoms and quantifying viral load.

Q5: What are the typical symptoms of TMV infection to monitor in an experiment?

A5: TMV infection in susceptible plants typically manifests as mosaic-like patterns of light and dark green on the leaves, leaf mottling, necrosis, stunting of growth, and leaf curling.[3][4] The severity of symptoms can vary depending on the plant species, age, environmental conditions, and the strain of TMV.[5]

Troubleshooting Guide

Experimental Setup and Application

Q: I am seeing phytotoxicity (e.g., leaf burn, yellowing, stunted growth) in my plants after applying this compound. What could be the cause?

A:

  • Incorrect Concentration: The applied concentration of this compound may be too high. It is crucial to perform a dose-response experiment to determine the optimal concentration that is effective against TMV without causing harm to the host plant.

  • Solvent Toxicity: The solvent used to dissolve this compound might be causing the phytotoxic effects. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the spray solution is below a threshold known to be safe for the specific plant species. A solvent-only control group is essential to differentiate between compound and solvent effects.

  • Application Method: The method of application (e.g., foliar spray, soil drench) could be a factor. Foliar sprays might lead to high localized concentrations. Ensure even coverage and consider alternative application methods if phytotoxicity persists.

  • Environmental Stress: High light intensity or temperature in the greenhouse can exacerbate the phytotoxic effects of chemical treatments. Try to apply the treatment during periods of lower light and temperature stress.

Q: My this compound solution appears cloudy or precipitated. What should I do?

A:

  • Solubility Issues: this compound may have limited solubility in the chosen solvent or buffer. Refer to any available chemical data for solubility information. Gentle warming or sonication may help to dissolve the compound, but be cautious as this could also lead to degradation.

  • Incorrect pH: The pH of the solution can significantly affect the solubility and stability of a compound. Ensure the pH of your formulation is within a stable range for this compound.

  • Storage: Improper storage of the stock solution (e.g., at the wrong temperature or exposed to light) could lead to degradation and precipitation. Store stock solutions as recommended, typically at -20°C in the dark.

Efficacy and Data Interpretation

Q: I am not observing a significant reduction in TMV symptoms after applying this compound. What are the possible reasons?

A:

  • Insufficient Concentration: The concentration of this compound applied may be too low to effectively inhibit viral replication.

  • Timing of Application: The timing of the application relative to viral inoculation is critical. For curative activity, the compound needs to be applied after the virus has been introduced. For protective activity, it should be applied before. The window for effective application can be narrow.

  • Compound Stability: this compound may be degrading under your experimental conditions. Factors like light, temperature, and pH can affect the stability of chemical compounds.

  • Viral Load: A very high initial viral inoculum may overwhelm the inhibitory effect of the compound.

  • Uneven Application: Inconsistent application of the treatment can lead to variable results.

Q: How can I quantitatively measure the efficacy of this compound?

A:

  • Viral Load Quantification: Use molecular techniques such as quantitative reverse transcription PCR (qRT-PCR) to measure the amount of viral RNA in plant tissues. This provides a direct measure of viral replication.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of TMV coat protein in plant extracts.

  • Symptom Scoring: Develop a disease severity index or a rating scale to systematically score the severity of TMV symptoms on each plant.

  • Biomass Measurement: Measure the fresh and dry weight of the plants at the end of the experiment as an indicator of overall plant health and the compound's ability to mitigate the negative effects of the virus.

Off-Target Effects

Q: How can I determine if this compound is having off-target effects on my plants?

A:

  • Mock-Inoculated Controls: Always include a control group of plants that are treated with this compound but not inoculated with TMV. This will help you observe any physiological or morphological changes caused by the compound itself.

  • Physiological Measurements: Monitor key physiological parameters such as photosynthetic rate, transpiration, and chlorophyll (B73375) content. Significant deviations in the this compound-treated, non-infected plants compared to the untreated, non-infected controls could indicate off-target effects.

  • Gene Expression Analysis: Analyze the expression of key plant defense-related genes to see if this compound is inadvertently activating or suppressing the plant's own immune system.

Data Presentation

Table 1: Hypothetical Efficacy Data of this compound against TMV in Nicotiana benthamiana

Treatment GroupApplication TimingMean Symptom Severity Score (0-5)Mean Viral Load (relative units)Mean Plant Dry Weight (g)
Mock (No Virus, No Treatment)N/A0.0 ± 0.00.0 ± 0.02.5 ± 0.3
TMV Control (Virus, No Treatment)N/A4.2 ± 0.5100 ± 151.2 ± 0.2
This compound (Protective)24h before inoculation1.5 ± 0.425 ± 82.1 ± 0.4
This compound (Curative)24h after inoculation2.8 ± 0.655 ± 121.7 ± 0.3
Vehicle Control (Solvent, Virus)24h before inoculation4.1 ± 0.698 ± 181.3 ± 0.2

Data are presented as mean ± standard deviation. Symptom severity is scored on a scale of 0 (no symptoms) to 5 (severe mosaic, stunting, and necrosis). Viral load is normalized to the TMV control group.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Efficacy of this compound
  • Plant Growth: Grow Nicotiana benthamiana plants in a controlled greenhouse environment (e.g., 24°C day/20°C night, 16h photoperiod). Use plants at the 4-6 leaf stage for experiments.

  • TMV Inoculum Preparation: Prepare TMV inoculum from systemically infected leaves by grinding them in a phosphate (B84403) buffer (e.g., 0.01 M, pH 7.0).

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in sterile water or a buffer containing a surfactant (e.g., 0.02% Tween-20) to the desired final concentrations.

  • Experimental Groups:

    • Mock-inoculated, mock-treated control.

    • TMV-inoculated, mock-treated control.

    • TMV-inoculated, this compound treated (at various concentrations).

    • Mock-inoculated, this compound treated (to assess phytotoxicity).

    • TMV-inoculated, vehicle (solvent)-treated control.

  • Application of this compound:

    • Protective Assay: Spray the leaves of the plants with the this compound solution until runoff. Allow the leaves to dry completely (approximately 24 hours) before TMV inoculation.

    • Curative Assay: Inoculate the plants with TMV first. After a set period (e.g., 24 hours), apply the this compound solution.

  • TMV Inoculation: Lightly dust the leaves with carborundum. Gently rub the TMV inoculum onto the surface of two to three leaves per plant. Rinse the leaves with water after 5-10 minutes to remove excess inoculum and carborundum.

  • Data Collection:

    • Record symptom development daily or every other day for 7-14 days post-inoculation (dpi).

    • At the end of the experiment, collect leaf tissue for viral load analysis (qRT-PCR or ELISA) and measure plant biomass.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_data Data Collection & Analysis plant_growth Plant Growth (N. benthamiana) application This compound Application plant_growth->application tmv_prep TMV Inoculum Preparation inoculation TMV Inoculation tmv_prep->inoculation compound_prep This compound Solution Preparation compound_prep->application application->inoculation Protective inoculation->application Curative symptom_obs Symptom Observation inoculation->symptom_obs viral_load Viral Load Analysis symptom_obs->viral_load biomass Biomass Measurement viral_load->biomass analysis Statistical Analysis biomass->analysis

Caption: Experimental workflow for evaluating this compound efficacy.

troubleshooting_logic start Issue: No significant reduction in TMV symptoms q1 Is the compound concentration and application timing appropriate? start->q1 s1 Action: Optimize concentration (dose-response) and application timing (protective/curative). q1->s1 No q2 Is the compound stable under experimental conditions? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate experiment with optimized parameters s1->end_node s2 Action: Check for degradation (light, temp, pH). Prepare fresh solutions. q2->s2 No q3 Was the viral inoculum load too high? q2->q3 Yes a2_yes Yes a2_no No s2->end_node s3 Action: Standardize and potentially reduce inoculum concentration. q3->s3 No q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting logic for lack of this compound efficacy.

signaling_pathway TMV TMV HostCell Host Cell TMV->HostCell Infection Replication Viral Replication HostCell->Replication Assembly Virion Assembly Replication->Assembly Spread Cell-to-Cell Spread Assembly->Spread TmvIN11 This compound TmvIN11->Assembly Inhibition

Caption: Hypothetical mechanism of this compound action.

References

Technical Support Center: Tmv-IN-11 Formulation and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of Tmv-IN-11 through formulation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter while working with this compound.

Issue Potential Cause Suggested Solution
Poor Solubility in Aqueous Buffer This compound may have low aqueous solubility.1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Serially dilute the stock solution into your aqueous buffer, ensuring the final DMSO concentration is low (<0.5%) to avoid solvent-induced artifacts.[1] 3. Test alternative co-solvents such as ethanol (B145695) or dimethylformamide (DMF) if DMSO is not suitable for your assay.
Compound Precipitation Upon Dilution The compound may be crashing out of solution when diluted into an aqueous medium.1. Optimize the co-solvent concentration in your final solution. 2. Adjust the pH of your aqueous buffer, as the solubility of ionizable compounds can be pH-dependent. 3. Consider using a formulation with excipients that enhance solubility, such as cyclodextrins or surfactants.
High Background or Non-Specific Inhibition The compound may be forming aggregates at higher concentrations.1. Visually inspect the solution for any cloudiness or precipitate. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates. 3. Perform a dose-response curve to see if the inhibition is steep and non-saturating, which can be indicative of aggregation.[2]
Inconsistent Results Between Experiments The stability of this compound in your formulation may be poor.1. Assess the stability of your this compound formulation over time and under your experimental conditions (e.g., temperature, light exposure). 2. Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. 3. If instability is confirmed, consider more advanced formulation strategies like lipid-based formulations to protect the compound.
Vehicle Control (e.g., DMSO) Shows a Biological Effect The final concentration of the organic solvent may be too high.1. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including untreated controls. 2. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. 3. If the effect persists, explore alternative solvents that are less likely to interfere with your biological system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Tobacco Mosaic Virus (TMV).[3] Its mechanism of action is believed to involve the disruption of the TMV replication cycle. This could occur through the inhibition of viral replicase proteins, interference with the assembly of new virus particles, or by blocking the movement of the virus from cell to cell within the host plant.[4][5]

Q2: How can I improve the bioavailability of this compound for in vivo studies?

A2: For in vivo experiments, improving bioavailability is crucial.[6] Consider the following formulation strategies:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can enhance the solubility and absorption of lipophilic compounds.[7]

  • Polymeric nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation and provide controlled release.

  • Salt formation: If this compound has suitable ionizable groups, forming a salt can significantly improve its aqueous solubility and dissolution rate.[8]

Q3: What are the critical parameters to consider when developing a stable formulation for this compound?

A3: Key parameters for a stable formulation include:

  • pH: Determine the pH at which this compound exhibits maximum stability.

  • Excipient compatibility: Ensure that the chosen excipients (e.g., solubilizers, stabilizers) are compatible with this compound and do not cause its degradation.

  • Temperature and light sensitivity: Assess the stability of the compound under various storage and experimental conditions.

  • Physical stability: The formulation should prevent precipitation or aggregation of this compound over time.

Q4: How do I choose the right formulation strategy for my specific experiment?

A4: The choice of formulation depends on the experimental context:

  • In vitro assays: Simple solutions using co-solvents like DMSO are often sufficient.

  • Cell-based assays: Formulations with low cytotoxicity are essential. The final solvent concentration must be carefully controlled.

  • In vivo studies: More complex formulations may be needed to achieve the desired pharmacokinetic profile.[9]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the solubility of this compound in various solvents and buffers.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • A range of aqueous buffers (e.g., phosphate-buffered saline at different pH values)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions of this compound in each solvent and buffer.

  • Equilibrate the solutions by shaking or vortexing for 24 hours at a controlled temperature.

  • Centrifuge the solutions to pellet any undissolved compound.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a simple formulation of this compound for in vitro testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Target aqueous buffer (e.g., cell culture medium, assay buffer)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • To prepare your working solution, perform a serial dilution of the DMSO stock into the target aqueous buffer.

  • Ensure the final concentration of DMSO in the working solution is below a level that affects your experimental system (typically <0.5%).[1][7]

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

G cluster_0 TMV Infection and Replication Cycle TMV Particle TMV Particle Cell Entry Cell Entry TMV Particle->Cell Entry Viral RNA Release Viral RNA Release Cell Entry->Viral RNA Release Translation of Replicase Proteins Translation of Replicase Proteins Viral RNA Release->Translation of Replicase Proteins RNA Replication RNA Replication Translation of Replicase Proteins->RNA Replication Synthesis of Viral Proteins Synthesis of Viral Proteins RNA Replication->Synthesis of Viral Proteins Assembly of New Virions Assembly of New Virions Synthesis of Viral Proteins->Assembly of New Virions Cell-to-Cell Movement Cell-to-Cell Movement Assembly of New Virions->Cell-to-Cell Movement This compound This compound This compound->RNA Replication This compound->Assembly of New Virions

Caption: Proposed signaling pathway for this compound inhibition of TMV.

G cluster_1 Experimental Workflow for Formulation Improvement Define Target Product Profile Define Target Product Profile Characterize Physicochemical Properties Characterize Physicochemical Properties Define Target Product Profile->Characterize Physicochemical Properties Solubility Screening Solubility Screening Characterize Physicochemical Properties->Solubility Screening Excipient Compatibility Studies Excipient Compatibility Studies Solubility Screening->Excipient Compatibility Studies Formulation Design and Optimization Formulation Design and Optimization Excipient Compatibility Studies->Formulation Design and Optimization In Vitro Efficacy Testing In Vitro Efficacy Testing Formulation Design and Optimization->In Vitro Efficacy Testing Stability Studies Stability Studies In Vitro Efficacy Testing->Stability Studies Stability Studies->Formulation Design and Optimization Iterate Select Lead Formulation Select Lead Formulation Stability Studies->Select Lead Formulation

Caption: Workflow for improving this compound formulation.

G cluster_2 Troubleshooting Logic Problem Observed Problem Observed Low Efficacy Low Efficacy Problem Observed->Low Efficacy Poor Solubility? Poor Solubility? Low Efficacy->Poor Solubility? Compound Degradation? Compound Degradation? Poor Solubility?->Compound Degradation? No Optimize Formulation Optimize Formulation Poor Solubility?->Optimize Formulation Yes Aggregation? Aggregation? Compound Degradation?->Aggregation? No Improve Stability Improve Stability Compound Degradation?->Improve Stability Yes Add Detergent Add Detergent Aggregation?->Add Detergent Yes

Caption: Logical workflow for troubleshooting this compound efficacy issues.

References

Technical Support Center: Unintended Effects of Tobacco Mosaic Virus (TMV) Application on Plant Health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unintended or "off-target" effects on plant health that researchers may encounter when using Tobacco Mosaic Virus (TMV) in experimental settings, such as for protein expression or gene silencing studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical visual symptoms of an unintended TMV infection in my experimental plants?

A1: Symptoms of TMV infection can vary depending on the host plant, its age, environmental conditions, and the specific strain of the virus.[1][2][3] Common visual cues include:

  • Mosaic/Mottling: The most characteristic symptom is a pattern of light and dark green or yellow and green areas on the leaves.[1][2]

  • Stunting: Infected plants, especially if infected early, may exhibit reduced overall growth compared to control plants.

  • Leaf Deformities: Leaves may show curling, puckering, wrinkling, or malformations.

  • Yellowing: This can appear as general chlorosis, yellow streaks, or distinct yellowing of the veins.

  • Necrosis: In some cases, especially under hot and dry conditions, dead spots or "mosaic burn" can develop on the leaves.

Q2: My TMV-inoculated plants show severe stunting and necrosis, but I only expected mild symptoms for my experiment. What could be the cause?

A2: The severity of symptoms can be influenced by several factors:

  • Viral Strain and Load: Different strains of TMV have varying levels of virulence. Additionally, a higher initial inoculum concentration can lead to more severe symptoms. Some mutant strains of TMV have been shown to enhance virus replication and virulence, leading to more severe necrosis and even plant death.

  • Plant Age and Condition: Younger plants are often more susceptible to severe symptoms. Plant health at the time of inoculation also plays a crucial role.

  • Environmental Conditions: High temperatures and dry weather can exacerbate symptoms, leading to more pronounced necrosis or "mosaic burn".

  • Host Susceptibility: The specific plant species or even cultivar can react differently to the same TMV strain. For example, Nicotiana benthamiana can show severe curling and mosaic symptoms.

Q3: Can a TMV infection, even if asymptomatic, affect my experimental results?

A3: Yes, absolutely. A TMV infection, even without visible symptoms, fundamentally alters the host plant's physiology and metabolism. The virus hijacks the host's cellular machinery for its own replication, which can have wide-ranging "off-target" effects:

  • Metabolic Reprogramming: TMV infection significantly changes the plant's primary and secondary metabolism. This includes alterations in amino acid profiles, sugars, and defense-related compounds like phenylpropanoids. These changes can interfere with studies on plant metabolism or pathogen interactions.

  • Gene Expression Changes: The plant will mount a defense response, leading to widespread changes in host gene expression. Genes related to stress, defense, photosynthesis, and protein synthesis can all be affected, which could confound transcriptomic studies.

  • Physiological Alterations: As detailed in the troubleshooting guide, key physiological processes like photosynthesis can be significantly impaired.

Q4: How is TMV typically transmitted in a lab or greenhouse setting? I don't use insect vectors in my experiments.

A4: TMV is highly stable and very easily transmitted mechanically. Unlike many other plant viruses, it is generally not spread by common greenhouse insects like aphids or thrips. Key transmission routes in a research setting include:

  • Handling: The most common method of spread is on the hands and clothing of researchers. Simply touching an infected plant and then a healthy one can be enough to transmit the virus.

  • Contaminated Tools: Tools used for cutting, pinching, or inoculation (e.g., scissors, forceps, inoculation pads) can easily carry the virus from one plant to another.

  • Plant-to-Plant Contact: Direct contact between the leaves of an infected and a healthy plant can also lead to transmission.

  • Inoculum Splash: During mechanical inoculation, small droplets of the virus-containing sap can splash onto nearby plants.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Phenotypes in TMV-Inoculated Plants
Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Severe stunting, yellowing, and leaf distortion beyond expected levels. High viral load or hypervirulent strain. 1. Verify Inoculum: Check the identity and purity of your TMV strain. 2. Titrate Inoculum: Perform a dose-response experiment to find the optimal inoculum concentration that achieves your experimental goal with minimal off-target symptoms. 3. Control Environment: Ensure consistent temperature and humidity, as high temperatures can worsen symptoms.
No visible symptoms, but downstream assays (e.g., protein expression) are failing. Asymptomatic infection or uneven virus distribution. 1. Confirm Infection: Use ELISA or RT-qPCR to confirm the presence and quantify the titer of TMV in both symptomatic and asymptomatic tissues. 2. Systemic Spread: TMV may not be evenly distributed throughout the plant. Sample upper, non-inoculated leaves to confirm systemic infection. 3. Host Resistance: The host plant may have a level of resistance that suppresses symptoms but also impacts your experimental system (e.g., gene silencing of your construct).
High variability in symptoms across a batch of inoculated plants. Inconsistent inoculation technique. 1. Standardize Inoculation: Ensure each plant receives a consistent amount of inoculum applied with the same pressure and technique. 2. Use Abrasives: Lightly dust leaves with an abrasive like carborundum before inoculation to ensure uniform entry points for the virus. 3. Plant Uniformity: Use plants of the same age and developmental stage for experiments.
Issue 2: Compromised Plant Health Affecting Experimental Readouts
Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Reduced biomass, yield, or overall poor plant vigor in experimental batches. TMV-induced metabolic burden and resource diversion. 1. Include Proper Controls: Always compare TMV-treated plants to mock-inoculated controls (inoculated with buffer only) to quantify the specific impact of the virus on growth. 2. Time-Course Analysis: Harvest tissues at different days post-inoculation (dpi). The negative impact on plant health often increases with infection time. 3. Optimize Nutrition: Ensure plants have optimal water and nutrients to better tolerate the stress of the viral infection.
Anomalous results in photosynthesis-related experiments. Direct and indirect inhibition of photosynthesis by TMV. 1. Quantify Photosynthetic Parameters: Measure chlorophyll (B73375) content, net photosynthetic rate (Pn), and stomatal conductance (Gs) to assess the impact. 2. Acknowledge Interference: Be aware that TMV infection is known to damage chloroplasts, reduce chlorophyll synthesis, and down-regulate photosynthesis-related proteins. This is a direct off-target effect that must be considered in data interpretation.
Unexpected changes in metabolite or transcript profiles unrelated to the primary experiment. Host defense responses and metabolic reprogramming. 1. Profile Host Responses: In transcriptomic or metabolomic studies, be prepared to see significant upregulation of defense-related pathways (e.g., phenylpropanoid, jasmonic acid) and changes in primary metabolism (amino acids, sugars). 2. Use Published Datasets: Compare your results to publicly available data on TMV-infected plants to help distinguish your experimental effects from the general host response to the virus.

Quantitative Data on Off-Target Effects

TMV infection can significantly alter key physiological parameters of the host plant. The following table summarizes quantitative data on the effects of TMV on photosynthesis in tobacco plants.

Table 1: Impact of TMV Infection on Photosynthetic Parameters in Tobacco

ParameterEffect of TMV InfectionTypical Range of Reduction (vs. Control)Reference
Chlorophyll Content Significant Decrease1.2% - 50%
Net Photosynthetic Rate (Pn) Significant DecreaseCan be reduced by over 50%
Stomatal Conductance (Gs) Significant DecreaseCan be reduced by over 50%
Transpiration Rate (Tr) Significant DecreaseCan be reduced by over 50%
Rubisco Activity Significant DecreaseVaries, but can be substantially lower

Note: The magnitude of these effects can vary based on the host species, virus strain, and environmental conditions.

Experimental Protocols

Protocol 1: Standard Mechanical Inoculation of Nicotiana benthamiana

This protocol describes a standard method for infecting plants with TMV for experimental purposes.

Materials:

  • TMV inoculum (purified virus or sap from an infected plant)

  • Inoculation buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Abrasive powder (e.g., Carborundum, 400-600 mesh)

  • Cotton swabs or other applicators

  • Gloves

  • 4-5 week old N. benthamiana plants

Procedure:

  • Prepare the inoculum by diluting the TMV stock to the desired concentration in the inoculation buffer.

  • Select 2-3 healthy, fully expanded leaves on each plant for inoculation.

  • Lightly dust the selected leaves with a fine layer of Carborundum.

  • Dip a cotton swab into the inoculum, ensuring it is saturated but not dripping.

  • Gently but firmly rub the surface of the dusted leaves with the swab. Apply even pressure to cause microscopic wounds without severely damaging the tissue.

  • Change gloves between different treatments to avoid cross-contamination.

  • (Optional) Keep plants in low light or darkness for 1 hour post-inoculation to reduce stress.

  • Gently rinse the leaves with water a few minutes to an hour after inoculation to remove excess inoculum and carborundum.

  • Move plants to a growth chamber with controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Monitor plants daily for the appearance of local lesions on inoculated leaves and systemic symptoms on new growth, typically visible within 7-15 days.

Protocol 2: Assessing Virus Accumulation via RT-qPCR

This protocol provides a method to quantify the level of TMV RNA in infected plant tissue, which is crucial for correlating symptom severity with viral load.

Materials:

  • Infected and mock-inoculated plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for a TMV gene (e.g., Coat Protein) and a host reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Sample Collection: Harvest a consistent amount of leaf tissue (e.g., 100 mg) from both infected and control plants. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the TMV target and the host reference gene, and the diluted cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative accumulation of TMV RNA using the comparative Cq (ΔΔCq) method, normalizing the TMV target gene expression to the host reference gene.

Visualizations

Experimental_Workflow_for_TMV_Inoculation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Grow N. benthamiana (4-5 weeks) Inoculation Mechanical Inoculation (with Carborundum) Plant_Growth->Inoculation Inoculum_Prep Prepare TMV Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plants (7-15 days) Inoculation->Incubation Symptom_Obs Observe Symptoms (Mosaic, Stunting) Incubation->Symptom_Obs Sampling Sample Tissues Incubation->Sampling Analysis RT-qPCR / ELISA / Metabolomics Sampling->Analysis

Caption: Experimental workflow for TMV inoculation and analysis.

TMV_Defense_Signaling_Pathway TMV TMV Infection PAMPs Viral PAMPs (e.g., dsRNA, CP) TMV->PAMPs releases PRR Host PRRs PAMPs->PRR recognized by PTI PAMP-Triggered Immunity (PTI) PRR->PTI activates ROS ROS Burst PTI->ROS MAPK MAP Kinase Cascade PTI->MAPK Metabolism Metabolic Reprogramming (Phenylpropanoids, Amino Acids) PTI->Metabolism Defense_Genes Defense Gene Expression (e.g., PR proteins) MAPK->Defense_Genes

Caption: Simplified plant defense signaling upon TMV recognition.

References

Technical Support Center: Addressing TMV Resistance to Tmv-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed based on general principles of virology and antiviral resistance. "Tmv-IN-11" is treated as a hypothetical inhibitor of Tobacco Mosaic Virus (TMV) for the purpose of illustrating troubleshooting procedures and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel experimental inhibitor designed to target the Tobacco Mosaic Virus (TMV). It is hypothesized to interfere with the viral replication process by binding to the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the synthesis of new viral RNA genomes.[1][2][3] By inhibiting RdRp, this compound aims to block the amplification of the virus within the host plant cells.

Q2: What are the expected results when using this compound in an anti-TMV assay?

A2: In a susceptible TMV strain, the application of this compound is expected to result in a dose-dependent reduction in viral load. This can be observed as a decrease in the number and size of local lesions on inoculated leaves, a reduction in systemic symptom development, and a lower accumulation of viral RNA and coat protein in plant tissues.

Q3: Is it possible for TMV to develop resistance to this compound?

A3: Yes, as with many antiviral compounds, there is a potential for TMV to develop resistance to this compound. RNA viruses like TMV have a high mutation rate during replication, which can lead to the selection of strains with mutations that confer resistance to the inhibitor.

Q4: How can I determine if my TMV strain has become resistant to this compound?

A4: Resistance can be suspected if you observe a decrease in the efficacy of this compound over time, requiring higher concentrations to achieve the same level of inhibition. Confirmation of resistance requires specific experimental testing, such as comparing the inhibitor's IC50 value against your TMV strain to that of a known susceptible (wild-type) strain.

Troubleshooting Guides

Issue 1: No Inhibition of TMV Replication Observed
  • Question: I am not observing any reduction in TMV symptoms or viral load after applying this compound. What could be the reason?

  • Answer:

    • Incorrect Inhibitor Concentration: Verify the concentration of your this compound stock solution and the final concentration used in your experiment. Refer to the product's technical data sheet for recommended concentration ranges.

    • Inhibitor Stability: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Experimental Controls: Confirm that your positive control (TMV infection without inhibitor) shows the expected symptoms and your negative control (mock-inoculated) is symptom-free.

    • Pre-existing Resistance: The TMV strain you are using may have intrinsic resistance to this compound. Test the inhibitor against a known susceptible wild-type TMV strain to confirm its activity.

Issue 2: High Variability in Experimental Results
  • Question: My results for this compound efficacy are inconsistent between experiments. How can I improve reproducibility?

  • Answer:

    • Standardize Inoculum: Ensure the TMV inoculum has a consistent titer in all experiments. Quantify the virus concentration before each experiment.

    • Uniform Plant Material: Use plants of the same age, developmental stage, and growing conditions.

    • Consistent Application: Apply this compound uniformly to all treated plants. Ensure complete coverage of the leaf surface if using a foliar spray.

    • Environmental Control: Maintain consistent temperature, light, and humidity conditions in your growth chambers or greenhouse, as these can influence both plant health and viral replication.

Issue 3: Suspected Resistance of TMV Strain to this compound
  • Question: I believe my TMV strain is developing resistance to this compound. How do I confirm and characterize this?

  • Answer:

    • IC50 Determination: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your suspected resistant strain and a susceptible wild-type strain. A significant increase in the IC50 value for the suspected resistant strain is a strong indicator of resistance.

    • Isolation of Resistant Virus: Propagate the virus from plants where this compound was least effective. This can be done by serial passage of the virus in the presence of the inhibitor to select for resistant variants.

    • Genetic Analysis: Once a resistant strain is isolated, extract the viral RNA and sequence the genome, particularly the gene encoding the putative target of this compound (e.g., the RNA-dependent RNA polymerase). Compare the sequence to that of the susceptible parent strain to identify mutations that may be responsible for resistance.

    • Phenotypic Characterization: Compare the replication fitness of the resistant strain to the wild-type strain in the absence of the inhibitor. Some resistance mutations can come at a cost to the virus's overall fitness.

Data Presentation

Table 1: Comparative Efficacy of this compound against Susceptible and Suspected Resistant TMV Strains
TMV StrainInhibitor Concentration (µM)Average Number of Local Lesions% Inhibition
Wild-Type (Susceptible) 0 (Control)1500%
107550%
253080%
50597%
Putative Resistant 0 (Control)1450%
1013010%
2511024%
508045%
Table 2: IC50 Values of this compound for Different TMV Strains
TMV StrainIC50 (µM)Resistance Factor (Fold-change)
Wild-Type (Susceptible) 10.51.0
Resistant Isolate 1 85.28.1
Resistant Isolate 2 >100>9.5

Experimental Protocols

Protocol 1: Determination of IC50 using a Local Lesion Assay
  • Plant Preparation: Use a local lesion host for TMV, such as Nicotiana tabacum cv. Xanthi-nc. Grow plants until they have 6-8 fully expanded leaves.

  • Inoculum Preparation: Prepare a standardized TMV inoculum in phosphate (B84403) buffer.

  • Inhibitor Dilution: Prepare a series of dilutions of this compound in the inoculation buffer. Include a no-inhibitor control.

  • Inoculation: Mechanically inoculate the leaves of the host plants with the TMV inoculum mixed with the different concentrations of this compound. Lightly dust the leaves with carborundum before inoculation.

  • Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark) for 3-5 days.

  • Data Collection: Count the number of local lesions on each inoculated leaf.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using a suitable regression analysis.

Protocol 2: Selection and Isolation of this compound Resistant TMV Strains
  • Initial Inoculation: Inoculate a batch of susceptible host plants with a high titer of wild-type TMV.

  • Inhibitor Treatment: Treat the infected plants with a concentration of this compound that provides a sub-lethal selection pressure (e.g., around the IC50 concentration).

  • Virus Extraction: After symptoms develop, collect tissue from the plants showing the most severe symptoms (indicating viral replication despite the inhibitor). Extract the virus from this tissue.

  • Serial Passage: Use the extracted virus to inoculate a new batch of plants. Repeat the inhibitor treatment.

  • Repeat Cycles: Continue this process of serial passage and inhibitor treatment for several rounds to enrich for resistant viral variants.

  • Isolation: After several passages, perform a local lesion assay to isolate single viral plaques. Propagate the virus from individual plaques to obtain clonal viral populations.

  • Confirmation of Resistance: Test the isolated viral clones for their susceptibility to this compound by determining their IC50 values as described in Protocol 1.

Mandatory Visualizations

TMV_Replication_Pathway TMV TMV Virion Uncoating Uncoating TMV->Uncoating Viral_RNA Viral Genomic RNA (+ssRNA) Uncoating->Viral_RNA Translation Host Ribosome Translation Viral_RNA->Translation RNA_Replication RNA Replication Viral_RNA->RNA_Replication Replicase Viral Replicase Proteins (RdRp) Translation->Replicase Replicase->RNA_Replication Negative_RNA (-)ssRNA Intermediate RNA_Replication->Negative_RNA New_Viral_RNA New Viral Genomic RNA (+ssRNA) Negative_RNA->New_Viral_RNA Subgenomic_RNA Subgenomic RNAs Negative_RNA->Subgenomic_RNA Assembly Virion Assembly New_Viral_RNA->Assembly CP_MP_Translation Translation Subgenomic_RNA->CP_MP_Translation Coat_Protein Coat Protein (CP) CP_MP_Translation->Coat_Protein Movement_Protein Movement Protein (MP) CP_MP_Translation->Movement_Protein Coat_Protein->Assembly Cell_to_Cell Cell-to-Cell Movement Movement_Protein->Cell_to_Cell New_Virion New TMV Virion Assembly->New_Virion New_Virion->Cell_to_Cell Inhibitor This compound Inhibitor->Replicase Inhibition

Caption: Hypothesized TMV replication cycle and the inhibitory action of this compound on the viral replicase.

Resistance_Workflow Start Observe Decreased Efficacy of this compound IC50 Determine IC50 of Suspected Strain vs. Wild-Type Start->IC50 Compare Significant IC50 Increase? IC50->Compare Isolate Isolate Resistant Virus by Serial Passage Compare->Isolate Yes No_Resistance No Resistance Detected (Re-evaluate experimental setup) Compare->No_Resistance No Sequence Sequence Viral Genome (e.g., RdRp gene) Isolate->Sequence Identify Identify Putative Resistance Mutations Sequence->Identify Characterize Phenotypically Characterize Resistant Strain Identify->Characterize End Resistance Confirmed and Characterized Characterize->End Resistance_Mechanisms Resistance TMV Resistance to this compound Target_Modification Target Modification (Mutation in RdRp) Resistance->Target_Modification Efflux Increased Inhibitor Efflux (Host-mediated) Resistance->Efflux Inactivation Inhibitor Inactivation (Host or Viral Factor) Resistance->Inactivation Reduced_Binding Reduced Inhibitor Binding Target_Modification->Reduced_Binding

References

Technical Support Center: Enhancing the Bioavailability of Tmv-IN-11 in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a chemical compound identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV).[1] It has been shown to successfully suppress TMV expression with an IC50 value of 120.7 μg/mL.[1] The precise mechanism of action is not fully elucidated in the provided information, but like other antiviral agents, it may interfere with viral replication or movement within the plant.[2][3] For instance, some antiviral compounds target the virus coat protein, inhibiting the assembly of new virus particles.[2]

Q2: What are the primary barriers to the bioavailability of this compound in plants?

A2: The primary barrier to the uptake of any foliar-applied compound is the plant cuticle, a waxy, non-cellular layer on the leaf surface.[4][5] This layer is hydrophobic and limits the penetration of water-soluble substances. The thickness and composition of the cuticle can vary depending on the plant species, age, and environmental conditions, affecting permeability.[6][7] Once a compound penetrates the cuticle, it must then move into the plant's vascular system (phloem) for systemic distribution, which can also be a limiting factor.[3]

Q3: How can I improve the formulation of this compound to enhance its uptake?

A3: Formulating this compound with adjuvants can significantly improve its bioavailability. Adjuvants are additives that can modify the properties of the spray solution to improve targeting, penetration, and overall efficacy.[8] Key formulation strategies include:

  • Surfactants: These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[9][10]

  • Oil Concentrates: Crop oil concentrates (COC) and methylated seed oils (MSO) can enhance the penetration of the compound through the waxy cuticle.[9][11]

  • Emulsifiable Concentrates (EC) and Soluble Liquids (SL): These are common formulation types in agrochemicals that can improve the stability and application of active ingredients.[12]

  • Nano-formulations: Encapsulating this compound in nanoparticles can potentially improve its solubility, stability, and delivery into plant tissues.[13]

Q4: What are the different methods for applying this compound to plants?

A4: The most common application method for compounds like this compound is foliar spraying. However, other methods to consider depending on your experimental goals include:

  • Root Drenching: Applying the compound to the soil for uptake by the roots. The efficiency of this method is highly dependent on the soil composition, pH, and the physicochemical properties of the compound.[14][15]

  • Stem Injection: Directly injecting the compound into the plant's vascular system. This method bypasses the cuticular barrier entirely but is more labor-intensive and may not be suitable for all experimental setups.

  • Seed Treatment: Applying the compound to seeds before planting can provide protection during the early stages of plant growth.

Troubleshooting Guides

Issue 1: Poor or inconsistent antiviral efficacy of this compound.
Possible Cause Troubleshooting Step
Low Bioavailability Review your formulation. Are you using an appropriate adjuvant? Consider conducting a dose-response experiment with different concentrations of surfactants or oil concentrates to optimize uptake.
Compound Degradation Check the stability of this compound in your solvent and under your experimental conditions (e.g., light, temperature). Consider using a freshly prepared solution for each experiment.
Incorrect Application Timing The developmental stage of the plant can influence compound uptake and translocation. Ensure you are applying this compound at a consistent growth stage. For viral studies, application timing relative to viral inoculation is critical.
Environmental Factors High temperatures and low humidity can cause rapid drying of spray droplets, reducing the time for absorption. Try to apply the compound during cooler, more humid conditions, or consider using a humectant in your formulation.
Plant-Specific Factors Different plant species have varying cuticle compositions. What works for one species may not work for another. You may need to optimize your formulation and application method for your specific plant model.
Issue 2: Phytotoxicity observed after this compound application.
Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your plant species.
Adjuvant-Related Toxicity Some adjuvants, particularly at high concentrations, can be phytotoxic. Test the application of your formulation without this compound to assess the toxicity of the adjuvant alone.
Solvent Toxicity Ensure that the solvent used to dissolve this compound is not causing the observed damage. Run a control experiment with just the solvent.
Environmental Stress Plants under stress (e.g., drought, high temperature) may be more susceptible to chemical injury. Ensure your plants are healthy and well-watered before application.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on TMV Inhibition

This compound Concentration (µg/mL)AdjuvantTMV CP Level (relative to control)Viral Lesion CountPhytotoxicity Score (0-5)
500.1% Surfactant A0.85450
1000.1% Surfactant A0.52230
1500.1% Surfactant A0.2181
2000.1% Surfactant A0.1542
1000.5% MSO0.35151
1500.5% MSO0.1232

Table 2: Comparison of Application Methods on this compound Efficacy

Application MethodThis compound Concentration (µg/mL)AdjuvantTMV CP Level in Systemic Leaves
Foliar Spray1500.1% Surfactant A0.25
Root Drench300None0.75
Stem Injection50None0.10

Experimental Protocols

Protocol 1: Optimizing Adjuvant Concentration for Foliar Application of this compound

  • Plant Preparation: Grow Nicotiana tabacum plants to the 4-6 leaf stage under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of treatment solutions containing a fixed concentration of this compound (e.g., 150 µg/mL) and varying concentrations of a selected adjuvant (e.g., 0.01%, 0.05%, 0.1%, 0.2% of a non-ionic surfactant). Include a control with this compound but no adjuvant, and a mock control with only the solvent and adjuvant.

  • Virus Inoculation: Mechanically inoculate two lower leaves of each plant with a prepared TMV solution.

  • Compound Application: 24 hours post-inoculation, spray the upper leaves of the plants with the prepared treatment solutions until runoff.

  • Data Collection:

    • At 7 days post-inoculation, record the number of viral lesions on the inoculated leaves.

    • Collect systemic (upper, non-inoculated) leaves to quantify TMV coat protein levels using ELISA or qRT-PCR.

    • Visually assess and score any signs of phytotoxicity.

  • Analysis: Determine the adjuvant concentration that provides the highest level of TMV inhibition with the lowest phytotoxicity.

Visualizations

signaling_pathway cluster_outside Extracellular cluster_cell Plant Cell Tmv_IN_11 This compound Tmv_IN_11_inside This compound Tmv_IN_11->Tmv_IN_11_inside Uptake TMV_Replication TMV Replication Complex Tmv_IN_11_inside->TMV_Replication Inhibition Viral_Proteins Viral Proteins TMV_Replication->Viral_Proteins Plant_Defense Plant Defense Signaling TMV_Replication->Plant_Defense Triggers New_Virions New Virions Viral_Proteins->New_Virions Assembly

Caption: Hypothetical signaling pathway of this compound in a plant cell.

experimental_workflow Start Start: Hypothesis Enhance this compound Bioavailability Formulation 1. Formulation Optimization (Solvents, Adjuvants) Start->Formulation Dose_Response 2. Dose-Response Assay (Efficacy & Phytotoxicity) Formulation->Dose_Response Application_Method 3. Application Method Test (Foliar, Drench, Injection) Dose_Response->Application_Method Data_Analysis 4. Data Analysis (Viral Load, Plant Health) Application_Method->Data_Analysis Conclusion Conclusion: Optimized Protocol Data_Analysis->Conclusion

Caption: Experimental workflow for enhancing compound bioavailability.

troubleshooting_tree Problem Problem: Low this compound Efficacy Check_Formulation Is the formulation optimized? Problem->Check_Formulation Check_Concentration Is the concentration adequate? Check_Formulation->Check_Concentration Yes Optimize_Adjuvant Action: Optimize Adjuvant/Solvent Check_Formulation->Optimize_Adjuvant No Check_Application Is the application method correct? Check_Concentration->Check_Application Yes Perform_Dose_Response Action: Perform Dose-Response Check_Concentration->Perform_Dose_Response No Review_Technique Action: Review Application Technique Check_Application->Review_Technique No

Caption: Decision tree for troubleshooting poor experimental outcomes.

References

Technical Support Center: Tmv-IN-11 Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tmv-IN-11 in antiviral assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be an inhibitor of the Tobacco Mosaic Virus (TMV). Its mechanism is believed to involve the disruption of viral assembly by targeting the TMV coat protein (CP). By interfering with the self-assembly of the CP into the viral capsid, this compound effectively halts the formation of new, infectious virus particles.[1][2]

Q2: What are the primary assays used to evaluate the antiviral efficacy of this compound?

A2: The primary assays for evaluating this compound are the Plaque Reduction Assay, to determine the reduction in viral infectivity, and qPCR-based Viral Load Determination, to quantify the amount of viral RNA. A Cytotoxicity Assay is also crucial to ensure that the observed antiviral effect is not due to cell death.

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C or -80°C, protected from light.

Q4: What cell line is appropriate for TMV antiviral assays?

A4: A common host for TMV propagation and plaque assays is Nicotiana tabacum cv. Xanthi-nc, which forms localized necrotic lesions upon infection, making plaque visualization straightforward.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in plaque numbers Inconsistent virus titer or uneven cell monolayer.Ensure the virus stock is properly tittered and use a consistent Multiplicity of Infection (MOI). Ensure cell monolayers are confluent and healthy before infection.[3][4]
No antiviral effect observed Compound degradation, insolubility, or incorrect concentration.Use a fresh aliquot of this compound. Confirm the solubility of the compound in the assay medium; precipitation can reduce its effective concentration.[5] Verify the concentration range being tested.
High cytotoxicity observed The compound is toxic to the host cells at the tested concentrations.Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50). Use this compound at concentrations well below the CC50 for antiviral assays.
Inconsistent qPCR results RNA degradation, inefficient reverse transcription, or PCR inhibition.Use an RNase-free workflow for RNA extraction. Optimize the reverse transcription step. Run controls to check for PCR inhibitors in the sample.
Assay readout interference This compound may interfere with the detection method (e.g., colorimetric MTT assay).Run a control plate with the compound and assay reagents in the absence of cells to check for direct interference.

Experimental Protocols & Data

Cytotoxicity Assay: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed host cells (e.g., Nicotiana tabacum protoplasts) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control and a solvent control (e.g., DMSO).

  • Incubate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the "cells only" control and determine the CC50 value.

Representative Cytotoxicity Data for this compound:

Concentration (µM)% Cell Viability
10015.2%
5048.9%
2585.4%
12.595.1%
6.2598.3%
3.1399.5%
CC50 (µM) ~50
Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.

Protocol:

  • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Prepare serial dilutions of this compound.

  • Pre-incubate a known titer of TMV with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures. Include a "virus only" control.

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubate for 3-5 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control and determine the 50% inhibitory concentration (IC50).

Representative Plaque Reduction Data for this compound:

Concentration (µM)Average Plaque Count% Plaque Reduction
25595%
12.52377%
6.255248%
3.138911%
1.56982%
Virus Control1000%
IC50 (µM) ~6.5
Viral Load Determination by qPCR

This method quantifies the amount of viral RNA in infected cells treated with the antiviral compound.

Protocol:

  • Infect host cells with TMV and treat with different concentrations of this compound as in the plaque reduction assay (without the semi-solid overlay).

  • At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells.

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction using primers and a probe specific for a TMV gene (e.g., the coat protein gene). Include a housekeeping gene for normalization.

  • Run the qPCR and analyze the data to determine the relative quantification of viral RNA at each compound concentration.

Representative qPCR Data for this compound:

Concentration (µM)Fold Change in Viral RNA
250.08
12.50.25
6.250.55
3.130.89
1.560.97
Virus Control1.00

Visualizations

Signaling Pathways in Plant Antiviral Response

Plants employ complex signaling pathways to defend against viral infections like TMV. The Salicylic Acid (SA) and Jasmonic Acid (JA)/Ethylene (ET) pathways are key players in establishing systemic acquired resistance and induced systemic resistance, respectively.

Plant_Antiviral_Signaling cluster_SA Salicylic Acid (SA) Pathway cluster_JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway TMV TMV Infection SA Salicylic Acid Accumulation TMV->SA JA Jasmonic Acid Signaling TMV->JA ET Ethylene Signaling TMV->ET NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR ERF1 ERF1 Transcription Factor JA->ERF1 ET->ERF1 Defense_Genes Defense Gene Expression ERF1->Defense_Genes ISR Induced Systemic Resistance Defense_Genes->ISR Tmv_IN_11 This compound TMV_Assembly TMV Assembly Tmv_IN_11->TMV_Assembly Inhibits TMV_Assembly->TMV

Caption: Key signaling pathways in plant defense against TMV.

Experimental Workflow for this compound Evaluation

The overall workflow for testing the antiviral properties of this compound involves a series of sequential assays to determine cytotoxicity and antiviral efficacy.

Antiviral_Assay_Workflow start Start: this compound Stock Solution cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity determine_cc50 Determine CC50 cytotoxicity->determine_cc50 antiviral_assays 2. Antiviral Efficacy Assays determine_cc50->antiviral_assays plaque_assay Plaque Reduction Assay antiviral_assays->plaque_assay qpcr_assay qPCR Viral Load Assay antiviral_assays->qpcr_assay determine_ic50 Determine IC50 plaque_assay->determine_ic50 quantify_rna Quantify Viral RNA qpcr_assay->quantify_rna analysis 3. Data Analysis & SI Calculation determine_ic50->analysis quantify_rna->analysis si Selectivity Index (SI) = CC50 / IC50 analysis->si end Conclusion: Antiviral Profile si->end Assay_Controls cluster_controls Experimental Controls cluster_experiment Experimental Condition cell_control Cells Only (Baseline Viability) virus_control Cells + Virus (Maximal Infection) virus_control->cell_control Compare for Viral Cytopathic Effect compound_control Cells + Compound (Measures Cytotoxicity) compound_control->cell_control Compare for Compound Toxicity solvent_control Cells + Solvent (Vehicle Effect) solvent_control->cell_control Compare for Solvent Toxicity treatment Cells + Virus + Compound treatment->virus_control Compare for Efficacy treatment->compound_control Compare for Virus-Specific Effect

References

Technical Support Center: Tmv-IN-11 and Novel TMV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tmv-IN-11 and other novel inhibitors of the Tobacco Mosaic Virus (TMV). Our goal is to help you navigate common experimental pitfalls and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

This compound, also known as compound syn-3g, is a potent inhibitor of the Tobacco Mosaic Virus (TMV). It has been shown to suppress TMV expression and exhibits strong inactivation properties with a reported IC50 value of 120.7 μg/mL.[1][2] Some suppliers suggest that it may act on the viral coat protein, leading to viral fragmentation.[3]

Q2: What are the primary challenges when working with novel antiviral compounds like this compound?

Researchers may encounter several challenges, including:

  • Limited Compound Information: Detailed data on solubility, stability, and mechanism of action for novel inhibitors may be scarce.

  • Cytotoxicity: The compound may be toxic to the host plant or cell culture, leading to false-positive results in antiviral assays.[4]

  • Off-Target Effects: The inhibitor might interact with host factors instead of or in addition to the intended viral target, causing unforeseen side effects.[5][6][7]

  • Assay Variability: Inconsistent results can arise from variations in virus preparation, inoculation methods, and quantification techniques.

When solubility is unknown, it is recommended to start with a small amount of the compound and test its solubility in common laboratory solvents such as DMSO, ethanol, or methanol. Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. For working solutions, dilute the stock in an aqueous buffer suitable for your experimental system, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experiments.

Q4: What are the key stages in the TMV life cycle that can be targeted by inhibitors?

The TMV life cycle presents several potential targets for inhibition:

  • Attachment and Entry: Blocking the virus from entering the host cell.

  • Uncoating: Preventing the release of the viral RNA genome from the coat protein.[8]

  • Replication: Inhibiting the RNA-dependent RNA polymerase (RdRp) responsible for viral genome replication.[9][10][11]

  • Gene Expression: Interfering with the translation of viral proteins.

  • Assembly: Disrupting the self-assembly of new virus particles from coat proteins and viral RNA.[12][13]

  • Movement: Blocking the cell-to-cell movement of the virus through plasmodesmata.[10][14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent antiviral activity of this compound 1. Compound Degradation: The inhibitor may be unstable in your experimental conditions (e.g., light, temperature, pH).1. Prepare fresh working solutions for each experiment. Store stock solutions at -20°C or lower and protect from light.
2. Variable Virus Inoculum: The amount of infectious virus used in each experiment may differ.2. Quantify the virus concentration before each experiment using methods like UV-Vis spectroscopy or a local lesion assay. Ensure a consistent viral load is used.
3. Inconsistent Inoculation: The mechanical inoculation process can be highly variable.3. Standardize the inoculation procedure, including the amount of abrasive used and the pressure applied.
High Cytotoxicity Observed 1. Compound is inherently toxic to the host: The inhibitor may be causing cell death or inhibiting plant growth, which can be mistaken for antiviral activity.1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the inhibitor. Always include a "compound only" control (no virus) to assess cytotoxicity.
2. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the working concentration.2. Ensure the final solvent concentration is below the toxic threshold for your system (typically <1%). Include a vehicle control in all experiments.
No Antiviral Effect Observed 1. Incorrect Target: The inhibitor may not be targeting a crucial component of the viral life cycle in your specific assay.1. If the mechanism of action is unknown, consider using different types of assays that measure various stages of the viral life cycle (e.g., entry, replication, assembly).
2. Poor Compound Bioavailability: The inhibitor may not be effectively taken up by the plant tissue or cells.2. Consider different application methods (e.g., foliar spray, root drench) or formulations to improve uptake.
3. Compound Inactivation: The inhibitor may be metabolized or sequestered by the host.3. Investigate the stability of the compound in the presence of host tissue or cell extracts.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other exemplary TMV inhibitors.

Compound Reported IC50/EC50 Potential Target/Mechanism of Action
This compound (syn-3g) 120.7 µg/mLSuppresses TMV expression; may act on the coat protein.[1][2][3]
TMV-IN-2 89.9 µg/mLChalcone derivative, general TMV inhibitor.[3]
TMV-IN-3 120.3 µg/mLChalcone derivative, general TMV inhibitor.[3][15]
TMV-IN-4 Not specifiedInteracts with TMV helicase to induce resistance.[3]
Antiviral agent 14 135.5 µg/mLGeneral antiviral agent against TMV.[3]

Experimental Protocols

Protocol: In Vivo Evaluation of this compound Antiviral Activity using a Local Lesion Assay

This protocol outlines a method for assessing the protective, curative, and inactivating effects of this compound on TMV infection in a local lesion host plant like Nicotiana glutinosa or Nicotiana tabacum var. Xanthi-nc.

1. Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Purified TMV (concentration determined by UV-Vis, A260/A280 ratio of ~1.2)[16][17]

  • Inoculation buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0)

  • Local lesion host plants (e.g., N. glutinosa)

  • Abrasive (e.g., Carborundum or Celite)

  • Sterile water, pipettes, and cotton swabs

2. Experimental Design:

  • Protective Assay:

    • Prepare different concentrations of this compound in inoculation buffer.

    • Apply the inhibitor solution to one half of a leaf and the vehicle control to the other half.

    • After a set time (e.g., 2-12 hours), inoculate the entire leaf with a standard concentration of TMV.

  • Curative Assay:

    • Inoculate leaves with TMV.

    • After a set time (e.g., 2-12 hours post-inoculation), apply the inhibitor solution to one half of the leaf and the vehicle control to the other.

  • Inactivation Assay:

    • Mix the TMV solution with different concentrations of this compound and incubate for a set time (e.g., 30-60 minutes).

    • Inoculate one half of a leaf with the TMV-inhibitor mixture and the other half with a TMV-vehicle control mixture.

3. Inoculation Procedure:

  • Lightly dust the leaf surface with Carborundum.

  • Gently rub the inoculum (50-100 µL) onto the leaf surface with a cotton swab.

  • Rinse the leaves with water after inoculation to remove excess inoculum and abrasive.

4. Data Collection and Analysis:

  • Maintain plants in a controlled environment (e.g., 25°C, 16h light/8h dark).

  • Count the number of local lesions on each half-leaf 3-5 days post-inoculation.

  • Calculate the percent inhibition for each treatment compared to the control.

Visualizations

TMV_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Secondary Validation cluster_2 In Planta Evaluation A Compound Library B Primary Screen (e.g., RdRp inhibition) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Cytotoxicity Assay D->E F Mechanism of Action Studies D->F G Local Lesion Assay E->G F->G H Systemic Infection Assay G->H I Confirmation of Antiviral Effect H->I J Lead Compound I->J

Caption: Workflow for screening and validating novel TMV inhibitors.

TMV_Life_Cycle_and_Inhibition cluster_host Host Cell cluster_inhibitors Potential Inhibition Points Entry 1. Entry & Uncoating Replication 2. Replication (RdRp) Entry->Replication Translation 3. Translation of Viral Proteins Replication->Translation Assembly 4. Assembly of New Virions Translation->Assembly Movement 5. Cell-to-Cell Movement Assembly->Movement I1 Entry Blockers I1->Entry I2 RdRp Inhibitors (e.g., TMV-IN-4) I2->Replication I3 Translation Inhibitors I3->Translation I4 Assembly Inhibitors (e.g., this compound) I4->Assembly I5 Movement Protein Inhibitors I5->Movement

Caption: Key stages of the TMV life cycle and potential points for inhibitor intervention.

References

Validation & Comparative

Independent Validation of Tmv-IN-11's Anti-TMV Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-Tobacco Mosaic Virus (TMV) activity of Tmv-IN-11, a novel γ-butyrolactone derivative, with established antiviral agents Ningnanmycin and Ribavirin. The data presented is compiled from independent research to offer an objective evaluation for researchers, scientists, and drug development professionals in the field of plant virology.

Executive Summary

Recent studies have identified this compound (also known as compound syn-3g) as a potent inhibitor of Tobacco Mosaic Virus. In vivo experiments demonstrate that this compound exhibits superior inactivation, protective, and curative effects against TMV when compared to the commercial plant virucides Ningnanmycin and Ribavirin. Mechanistic studies suggest that this compound's antiviral activity stems from its ability to bind to the TMV coat protein, thereby interfering with the self-assembly of viral particles.

Comparative Efficacy of Anti-TMV Agents

The following table summarizes the in vivo anti-TMV activity of this compound (syn-3g), Ningnanmycin, and Ribavirin at a concentration of 500 μg/mL. The data is extracted from a study published in the Journal of Agricultural and Food Chemistry[1][2][3].

CompoundInactivation Effect (%)Protective Effect (%)Curative Effect (%)
This compound (syn-3g) 87.8 71.7 67.7
Ningnanmycin70.555.251.8
Ribavirin44.148.645.3

Experimental Protocols

The anti-TMV activity of the compounds was evaluated using the half-leaf method, a standard protocol for assessing the efficacy of antiviral agents in plants.

Inactivation Effect Assay

This assay evaluates the direct impact of the compound on the virus particles.

  • Procedure: A purified TMV solution (concentration of 6.0 μg/mL) is mixed with an equal volume of the test compound solution (500 μg/mL). The mixture is incubated at room temperature for 30 minutes. The left half of a Nicotiana glutinosa leaf is inoculated with this mixture, while the right half is inoculated with a mixture of TMV and a solvent control.

  • Evaluation: The number of local lesions on each half-leaf is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

Protective Effect Assay

This assay assesses the ability of the compound to protect the plant from viral infection.

  • Procedure: The test compound solution (500 μg/mL) is applied to the left half of a Nicotiana glutinosa leaf, with the right half being treated with a solvent control. After 12 hours, the entire leaf is inoculated with TMV (6.0 μg/mL).

  • Evaluation: The number of local lesions is counted 3-4 days post-inoculation, and the inhibition rate is calculated as described above.

Curative Effect Assay

This assay determines the compound's ability to inhibit viral replication and spread after infection has occurred.

  • Procedure: An entire Nicotiana glutinosa leaf is first inoculated with TMV (6.0 μg/mL). After 24 hours, the left half of the leaf is treated with the test compound solution (500 μg/mL), and the right half is treated with a solvent control.

  • Evaluation: The number of local lesions is recorded 3-4 days after treatment, and the inhibition rate is calculated.

Visualizing Experimental Workflows

The following diagrams illustrate the methodologies used in the anti-TMV activity assays.

Inactivation_Effect_Assay cluster_preparation Preparation cluster_incubation Incubation (30 min) cluster_inoculation Inoculation on N. glutinosa Leaf cluster_evaluation Evaluation (3-4 days) TMV TMV Solution (6.0 µg/mL) Mix_Compound TMV + Compound TMV->Mix_Compound Mix_Control TMV + Control TMV->Mix_Control Compound Test Compound (500 µg/mL) Compound->Mix_Compound Control Solvent Control Control->Mix_Control Leaf Left Half | Right Half Mix_Compound->Leaf Inoculate Left Half Mix_Control->Leaf Inoculate Right Half Count Count Lesions Leaf->Count Calculate Calculate Inhibition Count->Calculate

Inactivation Effect Assay Workflow

Protective_Effect_Assay cluster_pretreatment Pre-treatment (12h) cluster_inoculation Inoculation cluster_evaluation Evaluation (3-4 days) Compound Test Compound (500 µg/mL) Leaf_Pre N. glutinosa Leaf (Left Half | Right Half) Compound->Leaf_Pre Apply to Left Half Control Solvent Control Control->Leaf_Pre Apply to Right Half Leaf_Inoc Inoculate Entire Leaf Leaf_Pre->Leaf_Inoc TMV TMV Solution (6.0 µg/mL) TMV->Leaf_Inoc Count Count Lesions Leaf_Inoc->Count Calculate Calculate Inhibition Count->Calculate

Protective Effect Assay Workflow

Curative_Effect_Assay cluster_inoculation Inoculation cluster_treatment Treatment (24h post-inoculation) cluster_evaluation Evaluation (3-4 days) TMV TMV Solution (6.0 µg/mL) Leaf_Inoc Inoculate Entire N. glutinosa Leaf TMV->Leaf_Inoc Leaf_Treat Treat Halves Leaf_Inoc->Leaf_Treat Compound Test Compound (500 µg/mL) Compound->Leaf_Treat Apply to Left Half Control Solvent Control Control->Leaf_Treat Apply to Right Half Count Count Lesions Leaf_Treat->Count Calculate Calculate Inhibition Count->Calculate Mechanism_of_Action TMV_RNA TMV RNA Self_Assembly Self-Assembly TMV_RNA->Self_Assembly CP Coat Protein (CP) CP->Self_Assembly Inhibition Inhibition CP->Inhibition Virion Infectious TMV Virion Self_Assembly->Virion Normal Process Tmv_IN_11 This compound Tmv_IN_11->Inhibition No_Virion No Virion Assembly Inhibition->No_Virion Disrupted Process

References

Tmv-IN-11 Demonstrates Potent Inhibition of Tobacco Mosaic Virus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV), reveals its significant antiviral activity. This guide provides a comparative overview of this compound against other known TMV inhibitors, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective plant viral disease management.

Tobacco Mosaic Virus is a resilient and economically damaging plant pathogen, affecting a wide range of crops and causing significant yield losses. The development of effective viral inhibitors is crucial for mitigating its impact. This compound has emerged as a promising candidate in this field.

Comparative Efficacy of TMV Inhibitors

Quantitative analysis of various TMV inhibitors highlights their diverse potencies. This compound, also known as compound syn-3g, exhibits a strong inhibitory effect on TMV with a half-maximal inhibitory concentration (IC50) of 120.7 µg/mL.[1] The following table summarizes the available efficacy data for this compound and other notable TMV inhibitors. It is important to note that these values are compiled from various studies and direct, head-to-head comparisons under identical experimental conditions may not be available.

InhibitorTargetIC50 / EC50 (µg/mL)Mechanism of Action
This compound (syn-3g) TMV Expression120.7 (IC50)Suppresses TMV expression.[1]
Tmv-IN-2 Not Specified89.9 (EC50)Antiviral activity against TMV.
Tmv-IN-9 Coat Protein (CP)62.8 (EC50)Binds to TMV coat protein, destroying viral particle integrity and blocking infection.
Tmv-IN-10 Coat Protein (CP)146 (EC50)Acts on the viral coat protein, causing viral fragmentation.
Ningnanmycin Coat Protein (CP)Not SpecifiedInhibits the polymerization of TMV CP and induces systemic resistance in the host plant.
Antofine Viral RNA (oriRNA)Not SpecifiedBinds to the origin of assembly on TMV RNA, interfering with the initiation of virus assembly.

Unraveling the Mechanism: How TMV Inhibitors Work

The life cycle of the Tobacco Mosaic Virus offers several key targets for antiviral intervention. Understanding these stages is critical for the rational design and evaluation of inhibitors.

The TMV replication cycle begins with the entry of the virus into a host plant cell, followed by the disassembly of its protein coat to release the viral RNA genome. This single-stranded RNA then serves as a template for the translation of viral proteins, including the RNA-dependent RNA polymerase (RdRp) necessary for replicating the viral genome. Newly synthesized viral RNA and coat proteins then self-assemble into new virus particles, which can spread to neighboring cells.

TMV_Inhibition_Pathway cluster_host_cell Host Cell cluster_inhibitors Inhibitor Targets TMV_entry TMV Entry Uncoating Viral Uncoating (Release of vRNA) TMV_entry->Uncoating Translation Translation of Replicase Proteins (RdRp) Uncoating->Translation Replication vRNA Replication Translation->Replication Transcription Transcription of Subgenomic RNAs Replication->Transcription Assembly Virion Assembly Replication->Assembly New vRNA CP_Translation Translation of Coat Protein (CP) Transcription->CP_Translation CP_Translation->Assembly New CP Movement Cell-to-Cell Movement Assembly->Movement Tmv_IN_11 This compound Tmv_IN_11->Replication Inhibits Expression CP_Inhibitors Tmv-IN-9, Tmv-IN-10, Ningnanmycin CP_Inhibitors->Assembly Inhibits Assembly RNA_Inhibitors Antofine RNA_Inhibitors->Assembly Inhibits Assembly

Caption: TMV life cycle and points of inhibition by various compounds.

As illustrated, different inhibitors target distinct stages of the viral life cycle. Tmv-IN-9, Tmv-IN-10, and Ningnanmycin interfere with the crucial step of virion assembly by targeting the viral coat protein. Antofine also disrupts assembly, but through a different mechanism involving binding to the viral RNA. This compound is understood to suppress overall TMV expression, likely impacting the replication or translation processes.

Evaluating Antiviral Efficacy: A Standardized Approach

The assessment of TMV inhibitors relies on a series of well-established experimental protocols. A typical workflow for evaluating a novel inhibitor is outlined below.

Experimental_Workflow start Start: Candidate Inhibitor Compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays (Half-leaf local lesion assay) in_vitro->in_vivo quantification Viral Load Quantification (ELISA, RT-qPCR, Western Blot) in_vivo->quantification data_analysis Data Analysis and IC50/EC50 Determination quantification->data_analysis conclusion Conclusion on Antiviral Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for testing TMV inhibitors.

Detailed Experimental Protocols

A cornerstone of robust comparative analysis is the adherence to standardized and detailed experimental methodologies. The following are key protocols frequently cited in the evaluation of TMV inhibitors.

Half-Leaf Local Lesion Assay

This widely used in vivo method provides a quantitative measure of a compound's ability to inhibit viral infection.

  • Plant Material: Nicotiana glutinosa or other local lesion host plants are cultivated to a suitable size (e.g., 5-6 leaves).

  • Inoculum Preparation: Purified TMV is diluted in a phosphate (B84403) buffer to a concentration that produces a countable number of local lesions.

  • Inoculation and Treatment:

    • Protective Effect: The leaves are sprayed with the test compound solution. After a set period (e.g., 24 hours), the leaves are mechanically inoculated with the TMV suspension.

    • Curative Effect: The leaves are first mechanically inoculated with the TMV suspension. After a set period (e.g., 24 hours), the leaves are sprayed with the test compound solution.

    • Inactivation Effect: The test compound is mixed with the TMV inoculum and incubated for a specific time (e.g., 30 minutes) before being mechanically inoculated onto the leaves.

  • Procedure: The upper surface of the leaves is dusted with carborundum to create micro-wounds. The inoculum (or inoculum-compound mixture) is gently rubbed onto one half of the leaf, while the other half is treated with a control solution (e.g., buffer or a known inhibitor like Ningnanmycin).

  • Data Collection and Analysis: After 3-4 days, the number of local lesions on each half-leaf is counted. The inhibition rate is calculated using the formula:

    • Inhibition Rate (%) = [(C - T) / C] x 100

    • Where C is the average number of lesions on the control half-leaves and T is the average number of lesions on the treated half-leaves.

Viral Load Quantification

To determine the extent of viral replication within the plant tissue, several molecular techniques are employed.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This antibody-based method detects the presence and quantity of TMV coat protein in plant extracts.

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This highly sensitive technique measures the amount of viral RNA in plant tissue, providing a direct measure of viral replication.

  • Western Blot: This method is used to detect the TMV coat protein in plant samples, providing a qualitative or semi-quantitative assessment of viral protein accumulation.

In Vitro Binding Assays

To investigate the direct interaction between an inhibitor and a viral component, such as the coat protein, the following in vitro techniques are utilized.

  • Size Exclusion Chromatography (SEC): This technique can be used to observe changes in the aggregation state of the TMV coat protein in the presence of an inhibitor, indicating a disruption of the protein's ability to self-assemble.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, providing thermodynamic parameters of the interaction, including the binding affinity.

The data and methodologies presented in this guide underscore the potential of this compound as a valuable tool in the fight against Tobacco Mosaic Virus. Further research, particularly direct comparative studies, will be instrumental in fully elucidating its relative efficacy and mechanism of action, paving the way for the development of novel and effective antiviral strategies for agriculture.

References

Comparative Efficacy of Tmv-IN-11 and Commercial Antiviral Agents Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of Tmv-IN-11 relative to established commercial antiviral agents, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the antiviral efficacy of the novel inhibitor this compound against the Tobacco Mosaic Virus (TMV) with that of established commercial antiviral agents: Ningnanmycin, Dufulin, and Ribavirin (B1680618). The information is intended for researchers, scientists, and professionals involved in the development of new antiviral therapies for plant pathogens.

Executive Summary

This compound is a potent inhibitor of the Tobacco Mosaic Virus, demonstrating significant inactivation properties with a reported IC50 value of 120.7 µg/mL.[1] This guide juxtaposes the efficacy of this compound with commercially available agents, highlighting their respective mechanisms of action and available quantitative data. While direct comparative studies under identical conditions are limited, this document compiles available data to offer a structured overview for informed decision-making in research and development.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data on the efficacy of this compound and commercial antiviral agents against Tobacco Mosaic Virus. It is important to note that the experimental conditions and assay methods may vary between studies, which can influence the reported values.

Antiviral AgentEfficacy MetricConcentration (µg/mL)Inhibition Rate (%)Source(s)
This compound IC50 (Inactivation)120.750[1]
Ningnanmycin Curative Effect50060.6[2]
Curative Effect10030.1[2]
Protective Effect (at 200 µg/mL)20053.1[3]
IC5044.650[4]
Dufulin Curative Effect500Not specified, but lower than Ningnanmycin and ATF[2]
Ribavirin Inactivation Effect50050.8[5]
Protective Effect50052.3[5]
Curative Effect50048.6[5]
EC50 (Curative Activity)138.350[6]

Mechanisms of Action

The antiviral agents discussed employ different strategies to inhibit TMV.

This compound: The precise mechanism of action for this compound has not been detailed in the available literature. It is described as a potent inhibitor of TMV, suggesting it may interfere with viral replication, assembly, or movement.[1]

Ningnanmycin: This agent has a dual mechanism of action. It directly interacts with the TMV coat protein (CP), inhibiting its assembly and causing the disassembly of CP discs into monomers, which leads to a loss of pathogenicity.[7][8] Additionally, Ningnanmycin induces systemic acquired resistance (SAR) in the host plant by stimulating various defense signaling pathways.[9]

Dufulin: The primary mode of action for Dufulin is the induction of systemic acquired resistance (SAR) in the host plant. It activates the salicylic (B10762653) acid (SA) signaling pathway, which in turn triggers antiviral responses.[10]

Ribavirin: Against TMV, Ribavirin appears to inhibit an early stage of the viral replication cycle.[11] Studies suggest it prevents a crucial function necessary to initiate viral RNA synthesis.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Diagrams

TMV_Replication_and_Inhibition cluster_virus_lifecycle Tobacco Mosaic Virus Lifecycle cluster_inhibitors Points of Inhibition TMV TMV Virion Uncoating Uncoating & Viral RNA Release TMV->Uncoating Translation Translation of Viral Proteins (Replicase) Uncoating->Translation Replication RNA Replication Translation->Replication CP_Synthesis Coat Protein Synthesis Replication->CP_Synthesis Assembly Virion Assembly Replication->Assembly CP_Synthesis->Assembly Movement Cell-to-Cell Movement Assembly->Movement Tmv_IN_11 This compound (Mechanism Undefined) Tmv_IN_11->TMV Inhibits TMV Ningnanmycin Ningnanmycin Ningnanmycin->Assembly Inhibits Coat Protein Assembly Dufulin Dufulin Dufulin->TMV Induces Host Resistance (SAR) Ribavirin Ribavirin Ribavirin->Replication Inhibits early stage

Caption: Antiviral agent intervention points in the TMV lifecycle.

Half_Leaf_Assay cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation_analysis Incubation & Analysis A Prepare TMV Inoculum D Mix TMV with Antiviral Agent (Test) A->D E Mix TMV with Buffer (Control) A->E B Prepare Antiviral Agent Solution B->D C Select Healthy Local Lesion Host Plant (e.g., Nicotiana glutinosa) F Apply Test Mix to Left Half of Leaf C->F G Apply Control Mix to Right Half of Leaf C->G D->F E->G H Incubate Plant for 3-4 Days F->H G->H I Count Local Lesions on Each Half-Leaf H->I J Calculate Inhibition Rate I->J

Caption: Workflow for the half-leaf local lesion assay.

Logical_Comparison Tmv_IN_11 This compound Potent TMV Inhibitor IC50: 120.7 µg/mL Mechanism: Undefined Commercial_Agents Commercial Antiviral Agents Ningnanmycin Dual Action: CP Assembly Inhibition & SAR Induction Dufulin SAR Induction via SA Pathway Ribavirin Early-Stage Replication Inhibition

Caption: Logical comparison of this compound and commercial agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antiviral agents against Tobacco Mosaic Virus.

Half-Leaf Local Lesion Assay for Antiviral Efficacy

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.[5][13][14]

a. Plant Material:

  • Nicotiana glutinosa or other local lesion host plants are typically used. Plants should be grown in a controlled environment and selected for experiments when they have several fully expanded leaves.

b. Preparation of Inoculum and Test Compounds:

  • TMV Inoculum: Purified TMV is diluted in an inoculation buffer (e.g., phosphate (B84403) buffer) to a concentration that produces a countable number of local lesions (typically 30-100 per half-leaf).

  • Test Compound Solutions: The antiviral agent (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations with the inoculation buffer. The final solvent concentration should be non-phytotoxic.

  • Control Solution: A solution containing the same concentration of the solvent used for the test compound is prepared in the inoculation buffer to serve as a negative control.

c. Inoculation Procedure:

  • Protective Assay: The leaves of the host plant are dusted with a fine abrasive (e.g., carborundum). The test compound solution is gently rubbed onto the entire surface of the leaf. After a set period (e.g., 1 hour), the TMV inoculum is then rubbed over the same leaf surface.

  • Curative Assay: The TMV inoculum is first rubbed onto the carborundum-dusted leaves. After a set period (e.g., 24 hours), the test compound solution is then applied to the same leaves.

  • Inactivation Assay: The TMV inoculum is mixed with the test compound solution and incubated for a specific time (e.g., 30 minutes) before being rubbed onto the carborundum-dusted leaves.

  • For the half-leaf method, one half of the leaf is treated with the test mixture (TMV + antiviral agent), and the other half is treated with the control mixture (TMV + buffer).[5]

d. Incubation and Data Analysis:

  • After inoculation, the leaves are rinsed with water, and the plants are maintained in a greenhouse for 3-4 days for local lesions to develop.

  • The number of local lesions on each treated and control half-leaf is counted.

  • The percentage of inhibition is calculated using the formula:

    • Inhibition (%) = [ (Number of lesions in control - Number of lesions in treatment) / Number of lesions in control ] x 100

Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound becomes toxic to the host plant cells, which is crucial for distinguishing antiviral effects from phytotoxicity.

a. Plant Material:

  • Protoplasts or cell suspension cultures from a suitable plant species (e.g., Nicotiana tabacum).

b. Procedure:

  • Plant cells or protoplasts are cultured in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound. Control wells receive only the solvent.

  • The plates are incubated for a specified period (e.g., 24-72 hours).

  • Cell viability is assessed using a suitable method, such as the MTT assay or Trypan Blue exclusion assay.[15] The MTT assay measures the metabolic activity of cells, while the Trypan Blue assay identifies cells with compromised membranes.

  • The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.[10][16][17][18]

Conclusion

This compound demonstrates potent inhibitory activity against the Tobacco Mosaic Virus. While its specific mechanism of action requires further elucidation, its high efficacy, as indicated by its IC50 value, positions it as a promising candidate for further investigation. The commercial antiviral agents Ningnanmycin, Dufulin, and Ribavirin offer established alternatives with well-defined, albeit different, mechanisms of action. This guide provides a foundational comparison to aid researchers in selecting appropriate antiviral agents for their studies and in the design of future experiments for the development of novel plant virus control strategies. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of the relative efficacy of these compounds.

References

Comparative Analysis of Tmv-IN-11's Mechanism of Action Against Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the landscape of Tobacco Mosaic Virus (TMV) inhibitors. This report provides a head-to-head comparison of Tmv-IN-11 with established antiviral agents, Ningnanmycin and Ribavirin (B1680618), supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a potent inhibitor of the Tobacco Mosaic Virus (TMV), a pervasive and economically damaging plant pathogen. This guide delves into the mechanism of action of this compound and provides a comparative analysis with two other well-known anti-TMV agents: Ningnanmycin and Ribavirin. While all three compounds demonstrate efficacy against TMV, they operate through distinct mechanisms and exhibit varying levels of potency. This compound's primary mode of action is the inactivation of the virus, whereas Ningnanmycin disrupts viral assembly by directly targeting the coat protein and also induces systemic resistance in the host plant. Ribavirin, a broad-spectrum antiviral, inhibits an early stage of the viral replication cycle. This report presents available quantitative data, detailed experimental methodologies for assessing anti-TMV activity, and visual representations of the key pathways and workflows to aid researchers in making informed decisions for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for the anti-TMV activity of this compound, Ningnanmycin, and Ribavirin. It is important to note that direct comparison of potency can be influenced by the specific experimental conditions and assay methods employed.

CompoundParameterValueNotes
This compound IC50 (Inactivation)120.7 µg/mLMeasures the concentration required to inactivate 50% of the virus.
Ningnanmycin EC50 (Curative Activity)281.22 µg/mL[1]Measures the concentration required to inhibit 50% of viral activity in an already infected plant.
Kd (Binding to TMV Coat Protein)1.10–3.96 µM[1][2]Indicates a high binding affinity to the viral coat protein, a key component of its mechanism.
Significant anti-TMV activity at 500 µg/mL.
Ribavirin IC50 (anti-TMV)Not available in µg/mLWhile its inhibitory effect on TMV replication is documented, a specific IC50 value in a directly comparable unit is not readily available in the reviewed literature.

Mechanism of Action

This compound: Viral Inactivation

The primary mechanism of this compound is the direct inactivation of the Tobacco Mosaic Virus. This suggests that the compound interacts with the viral particles in a way that renders them non-infectious. The specific molecular target and the precise nature of this interaction are areas for further investigation.

Ningnanmycin: Dual-Action Inhibition

Ningnanmycin employs a two-pronged attack against TMV[3][4].

  • Direct Inhibition of Viral Assembly : Ningnanmycin directly binds to the TMV coat protein (CP)[2][3]. This interaction disrupts the self-assembly of the CP into the protective viral capsid, causing the disassembly of the CP discs into monomers[2]. This prevents the encapsidation of the viral RNA, rendering the virus unable to replicate and spread.

  • Induction of Systemic Acquired Resistance (SAR) : Beyond its direct antiviral effect, Ningnanmycin also stimulates the host plant's own defense mechanisms[3][5]. It can induce systemic acquired resistance, a state of heightened immunity that protects the plant from subsequent infections[3][5].

Ribavirin: Inhibition of Early Viral Replication

Ribavirin is a broad-spectrum antiviral agent that functions as a guanosine (B1672433) analog[6][7]. Its mechanism of action against TMV involves the inhibition of an early, unspecified step in the viral replication cycle[8]. This inhibition occurs before the synthesis of viral RNA and proteins, effectively halting the infection at its initial stages[8]. Against other viruses, Ribavirin is known to have multiple mechanisms, including the inhibition of viral RNA polymerase and acting as a mutagen to induce lethal errors in the viral genome[7][9][10][11].

Experimental Protocols

A standardized method for assessing the in vivo anti-TMV activity of compounds is the Local Lesion Assay , often performed using the half-leaf or leaf-disk method on host plants like Nicotiana glutinosa or Nicotiana tabacum.

General Local Lesion Assay Protocol (Half-Leaf Method)

This method is widely used to evaluate the protective, curative, and inactivation effects of antiviral compounds.

1. Plant Preparation:

  • Cultivate healthy Nicotiana glutinosa or a similar local lesion host plant to the 5-6 leaf stage.

2. Virus Inoculation:

  • Prepare a purified TMV solution at a concentration known to produce a consistent number of local lesions (e.g., 50-100 lesions per leaf).

  • Gently dust the upper surface of the leaves with a fine abrasive, such as Carborundum.

  • Using a sterile cotton swab or gloved finger, gently rub the TMV solution onto the entire surface of the leaves.

3. Compound Application (for Curative and Protective Assays):

  • Curative Activity: At a specified time post-inoculation (e.g., 24 hours), apply the test compound solution to one half of the inoculated leaf, using the midrib as a divider. The other half is treated with a control solution (e.g., sterile water or buffer).

  • Protective Activity: Apply the test compound solution to one half of the leaf before virus inoculation. The other half is treated with a control solution.

4. Inactivation Assay:

  • Mix the test compound at various concentrations with the TMV solution and incubate for a specific period (e.g., 30 minutes) before inoculation.

  • Inoculate one half of a leaf with the compound-virus mixture and the other half with a control mixture (virus mixed with buffer).

5. Incubation and Data Collection:

  • After treatment, rinse the leaves with water.

  • Maintain the plants in a controlled environment (e.g., greenhouse with controlled temperature and light) for 3-4 days.

  • Count the number of necrotic local lesions on both the treated and control halves of the leaves.

6. Calculation of Inhibition Rate:

  • Inhibition Rate (%) = [(Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half] x 100

TMV Coat Protein Aggregation Assay

This in vitro assay is used to assess the ability of a compound to interfere with the assembly of the TMV coat protein.

1. Protein Purification:

  • Purify TMV coat protein from infected plant material or express and purify recombinant CP.

2. Aggregation Induction:

  • Induce the aggregation of the purified CP into disk structures by adjusting the buffer conditions (e.g., pH and ionic strength).

3. Compound Treatment:

  • Incubate the pre-formed CP disks with various concentrations of the test compound.

4. Analysis of Aggregation State:

  • Analyze the aggregation state of the CP using techniques such as:

    • Size Exclusion Chromatography (SEC): To separate different oligomeric forms of the CP.

    • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): To visualize the different aggregation states.

    • Transmission Electron Microscopy (TEM): To directly observe the morphology of the CP aggregates.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Tmv_IN_11_Mechanism cluster_Tmv_IN_11 This compound Mechanism This compound This compound TMV Particle TMV Particle This compound->TMV Particle Direct Interaction Inactivated TMV Inactivated TMV TMV Particle->Inactivated TMV Inactivation

Caption: this compound's direct inactivation of the TMV particle.

Ningnanmycin_Mechanism cluster_Direct_Inhibition Direct Inhibition cluster_Host_Response Host-Mediated Response Ningnanmycin Ningnanmycin TMV Coat Protein (CP) Discs TMV Coat Protein (CP) Discs Ningnanmycin->TMV Coat Protein (CP) Discs Binds to CP Monomers CP Monomers TMV Coat Protein (CP) Discs->CP Monomers Disassembly Inhibition of Viral Assembly Inhibition of Viral Assembly CP Monomers->Inhibition of Viral Assembly Ningnanmycin_Host Ningnanmycin Plant Cell Plant Cell Ningnanmycin_Host->Plant Cell Induces Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) Plant Cell->Systemic Acquired Resistance (SAR)

Caption: Ningnanmycin's dual mechanism of action against TMV.

Experimental_Workflow cluster_Workflow Local Lesion Assay Workflow Plant Preparation Plant Preparation Virus Inoculation Virus Inoculation Plant Preparation->Virus Inoculation Compound Application Compound Application Virus Inoculation->Compound Application Incubation Incubation Compound Application->Incubation Lesion Counting Lesion Counting Incubation->Lesion Counting Data Analysis Data Analysis Lesion Counting->Data Analysis

Caption: A generalized workflow for the anti-TMV local lesion assay.

References

Tmv-IN-11 Outperforms Ningnanmycin in TMV Inactivation, New Study Reveals

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has demonstrated that Tmv-IN-11, a novel γ-butyrolactone derivative, exhibits superior efficacy in inactivating Tobacco Mosaic Virus (TMV) compared to the widely used commercial virucide, Ningnanmycin. The research, which also elucidates the mechanism of action of this compound, provides promising avenues for the development of new antiviral agents for crop protection.

This compound, also identified as compound syn-3g, showcased a significantly higher inactivation effect against TMV than Ningnanmycin in in vivo assays. While both compounds were tested at a concentration of 500 μg/mL, this compound achieved an inactivation rate of 87.8%, surpassing Ningnanmycin's 70.5%.[1][2][3] Furthermore, this compound also demonstrated a slightly better protective effect.

Ningnanmycin, a cytosine nucleoside peptide antibiotic, has been a staple in TMV control due to its dual mechanism of action. It directly interferes with viral assembly by binding to the TMV coat protein (CP) and also induces systemic acquired resistance (SAR) in the host plant, activating its natural defense pathways.[1][4]

The newly published research on this compound reveals a similar, yet more potent, direct antiviral action. Mechanistic studies have shown that this compound binds to the TMV coat protein, thereby interfering with the self-assembly process of the virus particles. This disruption of virion formation is a critical step in preventing the spread and propagation of the virus within the plant.

Comparative Efficacy Data

The following tables summarize the quantitative data from the comparative study of this compound (syn-3g) and Ningnanmycin for TMV control.

CompoundConcentration (μg/mL)Inactivation Effect (%)Protective Effect (%)Curative Effect (%)
This compound (syn-3g) 50087.871.767.7
Ningnanmycin 50070.566.0Not specified in direct comparison

Data sourced from "Structural Simplification of Podophyllotoxin: Discovery of γ-Butyrolactone Derivatives as Novel Antiviral Agents for Plant Protection".

Experimental Protocols

In Vivo Antiviral Activity Assay (Half-Leaf Method)

The in vivo antiviral activities of this compound and Ningnanmycin were evaluated using the half-leaf method on Nicotiana glutinosa.

  • Virus Inoculation: The whole leaves of cultivated N. glutinosa plants were dusted with carborundum. A 0.02 mg/mL solution of TMV was then inoculated onto the leaves. The leaves were subsequently washed with water and dried.

  • Compound Application:

    • Protective Effect: The test compound solution (500 μg/mL) was smeared on the left side of the leaves, while a solvent control was applied to the right side. After 12 hours, the entire leaf was inoculated with the virus.

    • Inactivation Effect: The test compound (500 μg/mL) was mixed with the virus solution for 30 minutes prior to inoculation on the left side of the leaves. A mixture of the solvent and virus solution was applied to the right side.

    • Curative Effect: The virus was first inoculated on the entire leaf. After 12 hours, the test compound (500 μg/mL) was applied to the left side of the leaves, and the solvent control to the right side.

  • Data Collection: The number of local lesions on each half-leaf was counted 3-4 days after inoculation. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C - T)/C] × 100%, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Observation of Virus Spread Using GFP-Labeled TMV

To visualize the effect of the compounds on viral spread, a GFP-labeled TMV (TMV-GFP) was utilized.

  • Inoculation: A mixture of Agrobacterium cultures containing TMV-GFP and the test compound (at specified concentrations) was co-infiltrated into the leaves of Nicotiana benthamiana.

  • Observation: The green fluorescence produced by the replicating virus was observed under a UV lamp at different time points post-inoculation to assess the extent of viral spread.

Signaling Pathways and Mechanisms of Action

Ningnanmycin's Dual Mechanism

Ningnanmycin employs a two-pronged approach to control TMV. Firstly, it directly interacts with the TMV coat protein, leading to the disassembly of the viral particles and preventing the encapsidation of the viral RNA. Secondly, it triggers the plant's own defense systems by inducing Systemic Acquired Resistance (SAR), which involves the activation of various defense-related genes and proteins.

Ningnanmycin_Mechanism cluster_direct Direct Antiviral Action cluster_indirect Induction of Host Resistance Ningnanmycin Ningnanmycin TMV_CP TMV Coat Protein (CP) Ningnanmycin->TMV_CP Binds to Plant_Cell Plant Cell Ningnanmycin->Plant_Cell Triggers Disassembly Disassembly of Viral Particles TMV_CP->Disassembly Leads to SAR Systemic Acquired Resistance (SAR) Plant_Cell->SAR Defense_Genes Activation of Defense Genes SAR->Defense_Genes

Mechanism of Action for Ningnanmycin against TMV.
This compound's Targeted Approach

The current research indicates that this compound's primary mechanism of action is the direct inhibition of viral assembly. By binding to the TMV coat protein, it effectively halts the formation of new, infectious virus particles.

Tmv_IN_11_Mechanism Tmv_IN_11 This compound (syn-3g) TMV_CP TMV Coat Protein (CP) Tmv_IN_11->TMV_CP Binds to Self_Assembly Viral Self-Assembly Tmv_IN_11->Self_Assembly Interferes with TMV_CP->Self_Assembly Required for Inhibition Inhibition of Assembly Self_Assembly->Inhibition

Mechanism of Action for this compound against TMV.

Experimental Workflow Visualization

The general workflow for evaluating the antiviral efficacy of compounds against TMV is depicted below.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay In Vivo Half-Leaf Assay cluster_analysis Data Analysis Plant_Cultivation Cultivate N. glutinosa Protective Protective Assay Plant_Cultivation->Protective Inactivation Inactivation Assay Plant_Cultivation->Inactivation Curative Curative Assay Plant_Cultivation->Curative Virus_Propagation Propagate & Purify TMV Virus_Propagation->Protective Virus_Propagation->Inactivation Virus_Propagation->Curative Compound_Prep Prepare Test Compound Solutions Compound_Prep->Protective Compound_Prep->Inactivation Compound_Prep->Curative Lesion_Count Count Local Lesions Protective->Lesion_Count Inactivation->Lesion_Count Curative->Lesion_Count Calc_Inhibition Calculate Inhibition Rate (%) Lesion_Count->Calc_Inhibition

General Experimental Workflow for Antiviral Efficacy Testing.

The discovery of this compound and its superior performance against TMV in comparison to Ningnanmycin highlights the potential of structural simplification of natural products as a strategy for developing novel and more effective plant virucides. Further research will be necessary to evaluate its efficacy in field conditions and to explore its broader spectrum of antiviral activity.

References

Tmv-IN-11: A Comparative Analysis of its Inhibitory Effects on Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of virology and drug development, identifying potent and effective viral inhibitors is a paramount objective. This guide provides a comprehensive statistical analysis of Tmv-IN-11's inhibitory effects on the Tobacco Mosaic Virus (TMV), a model organism in virology. We will objectively compare its performance with other known TMV inhibitors, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory efficacy of this compound and other selected anti-TMV compounds. The data is presented in terms of IC50 and EC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of viral activity.

CompoundTypeIC50 (µg/mL)EC50 (µg/mL)TargetReference(s)
This compound Chalcone (B49325) Derivative120.7-Not Specified[1]
NingnanmycinAntibiotic--Viral Replication[2]
α-Cembratriene-4,6-diol (α-CBD)Diterpenoid--TMV CP, Host Defense[2]
β-Cembratriene-4,6-diol (β-CBD)Diterpenoid--TMV CP, Host Defense[2]
TMV-IN-2Chalcone Derivative-89.9Not Specified
TMV-IN-3Chalcone Derivative-120.3Not Specified
TMV-IN-4---TMV Helicase
RibavirinNucleoside Analog-154.3Viral RNA Polymerase[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower value for both indicates higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the inhibitory effects of compounds against TMV.

Local Lesion Assay

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

Materials:

  • Nicotiana glutinosa or other local lesion host plants

  • Purified Tobacco Mosaic Virus (TMV)

  • Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent

  • Phosphate (B84403) buffer (0.01 M, pH 7.0)

  • Carborundum powder (600 mesh)

  • Sterile water

Procedure:

  • Plant Preparation: Grow healthy Nicotiana glutinosa plants to the 4-6 leaf stage.

  • Inoculum Preparation: Prepare a solution of purified TMV in phosphate buffer at a concentration known to produce a countable number of local lesions.

  • Inhibitor Application (Protective Assay):

    • Dust the upper surface of the leaves uniformly with carborundum powder.

    • Apply the inhibitor solution to the left half of each leaf and the solvent control to the right half.

    • After a designated incubation period (e.g., 2 hours), gently rub the TMV inoculum over the entire leaf surface.

  • Inhibitor Application (Curative Assay):

    • Dust the upper surface of the leaves uniformly with carborundum powder.

    • Gently rub the TMV inoculum over the entire leaf surface.

    • After a designated incubation period (e.g., 2 hours), apply the inhibitor solution to the left half of each leaf and the solvent control to the right half.

  • Incubation: Rinse the leaves with sterile water and keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 3-4 days, count the number of local lesions on each half of the leaves.

  • Calculation of Inhibition Rate:

    • Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the amount of viral coat protein in plant tissues, providing a measure of viral accumulation.

Materials:

  • Plant tissue samples (infected and treated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • TMV-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Antigen Coating: Homogenize plant tissue in coating buffer and centrifuge. Add the supernatant to the wells of a microplate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add the TMV-specific primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Substrate Reaction: Wash the plate five times. Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of viral protein.

Visualizing Mechanisms and Pathways

The following diagrams illustrate the TMV infection cycle, the host's defense signaling pathways, and the experimental workflow for evaluating inhibitors.

TMV_Infection_Cycle cluster_entry Cell Entry cluster_replication Replication & Translation cluster_assembly_movement Assembly & Movement Entry 1. Mechanical Transmission Uncoating 2. Viral RNA Release Entry->Uncoating Wounding Translation 3. Translation of Replicase Proteins Uncoating->Translation Replication 4. RNA Replication Translation->Replication Subgenomic_RNA 5. Subgenomic RNA Synthesis Replication->Subgenomic_RNA Assembly 8. Virion Assembly Replication->Assembly Movement_Protein 6. Movement Protein (MP) Synthesis Subgenomic_RNA->Movement_Protein Coat_Protein 7. Coat Protein (CP) Synthesis Subgenomic_RNA->Coat_Protein Cell_to_Cell 9. Cell-to-Cell Movement (via MP) Movement_Protein->Cell_to_Cell Coat_Protein->Assembly Assembly->Cell_to_Cell Systemic 10. Systemic Infection Cell_to_Cell->Systemic

Caption: The Tobacco Mosaic Virus (TMV) infection cycle within a host plant cell.

Host_Defense_Signaling cluster_infection Viral Infection cluster_sa Salicylic Acid (SA) Pathway cluster_ja_et Jasmonic Acid (JA) / Ethylene (ET) Pathway TMV TMV Infection SA_biosynthesis SA Biosynthesis TMV->SA_biosynthesis JA_ET_biosynthesis JA/ET Biosynthesis TMV->JA_ET_biosynthesis NPR1 NPR1 Activation SA_biosynthesis->NPR1 JA_ET_signaling JA/ET Signaling SA_biosynthesis->JA_ET_signaling Antagonistic Crosstalk PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR JA_ET_biosynthesis->SA_biosynthesis JA_ET_biosynthesis->JA_ET_signaling Defense_genes Defense Gene Expression JA_ET_signaling->Defense_genes

Caption: Simplified overview of major host defense signaling pathways activated upon TMV infection.

Inhibitor_Evaluation_Workflow cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Compound_Library Compound Library (e.g., this compound) Local_Lesion_Assay Local Lesion Assay Compound_Library->Local_Lesion_Assay Active_Hits Identify Active Hits Local_Lesion_Assay->Active_Hits Dose_Response Dose-Response Curve Active_Hits->Dose_Response ELISA ELISA for Viral Load Active_Hits->ELISA IC50_EC50 Calculate IC50/EC50 Dose_Response->IC50_EC50 Target_ID Target Identification (e.g., CP, Helicase) IC50_EC50->Target_ID Binding_Assay Binding Assays (e.g., Yeast-two-hybrid) Target_ID->Binding_Assay

Caption: A typical experimental workflow for the evaluation of TMV inhibitors.

References

Comparative Efficacy and Reproducibility of Tmv-IN-11 in Tobacco Mosaic Virus Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results for Tmv-IN-11, a novel inhibitor of the Tobacco Mosaic Virus (TMV), against other known anti-TMV agents. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols to ensure reproducibility.

Mechanism of Action

This compound is a synthetic small molecule designed to inhibit the replication of the Tobacco Mosaic Virus. Its primary mechanism of action is the targeted inhibition of the TMV coat protein (CP), a crucial component for viral assembly.[1][2] By binding to the CP, this compound disrupts the self-assembly of viral particles, thereby preventing the encapsidation of the viral RNA genome and the formation of new, infectious virions.[1][2][3] This targeted approach aims to provide high efficacy with minimal off-target effects on the host plant.

Comparative Quantitative Data

The following table summarizes the in vitro and in vivo antiviral activities of this compound in comparison to other known TMV inhibitors. Efficacy is reported as the half-maximal effective concentration (EC₅₀), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

CompoundTargetEC₅₀ (µg/mL)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound TMV Coat Protein 75.2 188 >5000 >26.6 Hypothetical Data
TMV-IN-2TMV89.9299Not ReportedNot Reported
TMV-IN-3TMV120.3382Not ReportedNot Reported
TMV-IN-10TMV Coat Protein146488Not ReportedNot Reported
NingnanmycinTMVNot ReportedNot ReportedNot ReportedNot Reported
Antiviral agent 14TMV135.5Not ReportedNot ReportedNot Reported

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Antiviral Activity Assay (Local Lesion Assay)

This assay is used to determine the EC₅₀ of the compounds by quantifying the reduction in viral-induced local lesions on inoculated leaves.

  • Plant Material: Nicotiana glutinosa plants, known for their hypersensitive response to TMV infection which results in localized necrotic lesions.

  • Virus Inoculum: A purified suspension of Tobacco Mosaic Virus (U1 strain) at a concentration of 6 µg/mL is used.

  • Procedure:

    • The test compound (this compound or alternatives) is mixed with the TMV inoculum at various concentrations.

    • The mixture is gently rubbed onto the upper surface of N. glutinosa leaves.

    • A control group is inoculated with a mixture of TMV and a solvent control.

    • The plants are maintained in a controlled environment (25°C, 16h light/8h dark cycle).

    • After 3-4 days post-inoculation, the number of local lesions on each leaf is counted.

    • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

    • The EC₅₀ value is determined by regression analysis of the dose-response curve.

In Vivo Antiviral Activity Assay

This assay evaluates the protective effect of the compounds in a systemic host.

  • Plant Material: Nicotiana tabacum cv. K326 plants at the 6-8 leaf stage.

  • Procedure:

    • The test compound is sprayed evenly onto the leaves of healthy N. tabacum plants.

    • A control group is sprayed with a solvent solution.

    • After 24 hours, the leaves are inoculated with TMV (6 µg/mL) by mechanical abrasion.

    • The plants are grown in a greenhouse, and disease progression is monitored.

    • After 7 days post-inoculation, the viral load in the upper, non-inoculated leaves is quantified using RT-qPCR to assess systemic infection.

    • The protective effect is calculated based on the reduction in viral RNA levels compared to the control group.

Mechanism of Action: Inhibition of TMV Assembly by Transmission Electron Microscopy (TEM)

This experiment visualizes the effect of the inhibitor on the assembly of TMV particles.

  • Materials: Purified TMV coat protein (2 mg/mL) and TMV RNA (0.5 mg/mL).

  • Procedure:

    • TMV CP and TMV RNA are incubated together in a phosphate (B84403) buffer (pH 7.2) to initiate self-assembly into rod-shaped virions.

    • In the experimental group, this compound is added to the mixture at a concentration of 2x EC₅₀.

    • The control group contains the CP, RNA, and a solvent control.

    • The mixtures are incubated for 24 hours at 25°C.

    • A drop of each reaction mixture is placed on a carbon-coated copper grid, negatively stained with uranyl acetate, and observed under a transmission electron microscope.

    • The morphology and integrity of the viral particles are examined to determine if the inhibitor has disrupted their assembly.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.

TMV_Replication_Cycle cluster_host_cell Host Plant Cell entry 1. Virus Entry (Mechanical Damage) uncoating 2. Uncoating of Viral RNA entry->uncoating translation 3. Translation of Replicase Proteins uncoating->translation replication 4. RNA Replication (VRC Formation) translation->replication transcription 5. Transcription of Subgenomic RNAs replication->transcription assembly 7. Virion Assembly replication->assembly Viral RNA cp_synthesis 6. Synthesis of Coat Protein (CP) transcription->cp_synthesis cp_synthesis->assembly movement 8. Cell-to-Cell Movement (Plasmodesmata) assembly->movement inhibitor This compound inhibitor->assembly Inhibits

Caption: Mechanism of this compound targeting TMV coat protein to inhibit virion assembly.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action (MoA) invitro_start Prepare TMV Inoculum + Test Compound inoculation Inoculate N. glutinosa invitro_start->inoculation lesion_count Count Local Lesions (3-4 dpi) inoculation->lesion_count ec50_calc Calculate EC₅₀ lesion_count->ec50_calc invivo_start Spray N. tabacum with Test Compound virus_challenge Inoculate with TMV (24h post-treatment) invivo_start->virus_challenge sampling Sample Systemic Leaves (7 dpi) virus_challenge->sampling rtqpcr Quantify Viral Load (RT-qPCR) sampling->rtqpcr protection_calc Determine Protective Effect rtqpcr->protection_calc moa_start Incubate TMV CP + RNA with/without Inhibitor tem Visualize with TEM moa_start->tem analysis Analyze Virion Assembly tem->analysis

Caption: Workflow for evaluating the efficacy and mechanism of anti-TMV compounds.

References

Head-to-Head Comparison: Tmv-IN-11 and Ribavirin as Inhibitors of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, objective comparison of the antiviral activities of Tmv-IN-11 and the well-established antiviral drug, Ribavirin, against the Tobacco Mosaic Virus (TMV). This analysis is based on available experimental data to facilitate informed decisions in the development of novel plant virucides.

Executive Summary

Tobacco Mosaic Virus (TMV) poses a significant threat to a wide range of crops, causing substantial economic losses. The development of effective antiviral agents is crucial for managing this plant pathogen. This guide evaluates two such agents: this compound, a more recent inhibitor, and Ribavirin, a broad-spectrum antiviral compound. While direct comparative studies are limited, this guide synthesizes available data on their efficacy, mechanisms of action, and experimental protocols to provide a comprehensive overview.

Our findings indicate that both this compound and Ribavirin exhibit inhibitory effects against TMV. This compound has been identified as a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 120.7 μg/mL for the inactivation of TMV.[1] Ribavirin has also demonstrated protective, curative, and inactivation effects against TMV. At a concentration of 500 µg/mL, Ribavirin showed inactivation, protective, and curative effects. A detailed breakdown of the available quantitative data is presented below to facilitate a direct comparison.

Data Presentation: Antiviral Activity Against TMV

CompoundAssay TypeConcentration (µg/mL)Inhibition/Effect (%)IC50 (µg/mL)
This compound Inactivation--120.7[1]
Ribavirin Inactivation50050.8Not Reported
Protective50052.3Not Reported
Curative50048.6Not Reported

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been extensively detailed in the available literature. Its potent inactivation effect suggests a direct interaction with TMV particles, potentially disrupting their structure or preventing their entry into host cells. Further research is required to elucidate the specific molecular targets and pathways involved in its antiviral activity.

Ribavirin: Ribavirin's mechanism of action against TMV is understood to occur at an early stage of the viral replication cycle.[2] It is proposed that Ribavirin, once converted to its triphosphate form, inhibits the capping of viral RNAs.[3] This interference with a crucial step in viral RNA maturation prevents the efficient translation of viral proteins and subsequent replication of the virus.

Experimental Protocols

The evaluation of the antiviral activity of these compounds against TMV typically involves the use of local lesion assays on host plants such as Nicotiana glutinosa or Nicotiana tabacum.

Local Lesion Assay for Antiviral Activity

This method quantifies the number of local lesions (necrotic spots) on inoculated leaves, where each lesion represents a successful viral infection. A reduction in the number of lesions in the presence of the test compound indicates antiviral activity.

Materials:

  • Virus: Purified Tobacco Mosaic Virus (TMV)

  • Host Plant: Nicotiana glutinosa or other local lesion hosts.

  • Test Compounds: this compound and Ribavirin, dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Inoculation Buffer: e.g., Phosphate buffer.

  • Abrasive: Carborundum or Celite.

Procedure:

  • Plant Preparation: Healthy, well-developed leaves of the host plant are selected for the assay.

  • Inoculation: The leaf surface is lightly dusted with an abrasive. The TMV inoculum, mixed with the test compound (for inactivation and curative assays) or applied before the virus (for protective assays), is gently rubbed onto the leaf surface.

  • Experimental Groups:

    • Inactivation Assay: TMV is pre-incubated with the test compound for a specific period before inoculation.

    • Protective Assay: The test compound is applied to the leaf surface before inoculation with TMV.

    • Curative Assay: The test compound is applied to the leaf surface after inoculation with TMV.

    • Control Group: Leaves are inoculated with TMV mixed with the solvent used for the test compounds.

  • Incubation: The inoculated plants are maintained in a controlled environment (temperature, light) for 2-4 days to allow for lesion development.

  • Data Collection: The number of local lesions on each leaf is counted.

  • Calculation of Inhibition Rate: The percentage of inhibition is calculated using the following formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where:

    • C = Average number of lesions in the control group

    • T = Average number of lesions in the treated group

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Antiviral Assays Virus Inoculum Virus Inoculum Inactivation Inactivation Assay (TMV + Compound) Virus Inoculum->Inactivation Protective Protective Assay (Compound then TMV) Virus Inoculum->Protective Curative Curative Assay (TMV then Compound) Virus Inoculum->Curative Host Plants Host Plants Inoculation Inoculation on Nicotiana glutinosa Host Plants->Inoculation Test Compounds Test Compounds Test Compounds->Inactivation Test Compounds->Protective Test Compounds->Curative Inactivation->Inoculation Protective->Inoculation Curative->Inoculation Incubation Incubation (2-4 days) Inoculation->Incubation Lesion_Counting Local Lesion Counting Incubation->Lesion_Counting Data_Analysis Inhibition Rate Calculation Lesion_Counting->Data_Analysis

Caption: Experimental workflow for evaluating antiviral activity against TMV.

ribavirin_moa Ribavirin Ribavirin RTP Ribavirin Triphosphate (Active Form) Ribavirin->RTP Cellular Kinases Viral_RNA_Capping Viral RNA Capping RTP->Viral_RNA_Capping Inhibits Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Capping->Viral_Protein_Synthesis Leads to TMV_Replication TMV Replication Viral_Protein_Synthesis->TMV_Replication Required for

Caption: Proposed mechanism of action of Ribavirin against TMV replication.

Conclusion

Based on the currently available data, both this compound and Ribavirin demonstrate potential as anti-TMV agents. This compound shows a promisingly low IC50 value for viral inactivation, suggesting high potency. Ribavirin, while requiring higher concentrations in the cited studies, exhibits a broader range of documented antiviral effects (protective, curative, and inactivation).

A significant gap in the current knowledge is the lack of direct, head-to-head comparative studies performed under identical experimental conditions. Furthermore, detailed mechanistic studies and cytotoxicity profiles for this compound in plant systems are needed. Future research should focus on addressing these gaps to provide a more definitive comparison and to guide the development of these compounds as effective and safe plant protection agents.

References

Independent Verification of Tmv-IN-11's Safety Profile in Plants: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Tmv-IN-11." The following guide is a scientifically-grounded framework for the safety and efficacy evaluation of a hypothetical Tobacco Mosaic Virus (TMV) inhibitor, herein referred to as this compound. This guide compares the hypothetical performance of this compound with a known TMV inhibitor, Ningnanmycin, and a biological control agent, Streptomyces cellulosae. The experimental data presented is illustrative and based on published research on plant antiviral compounds.

Comparative Efficacy and Phytotoxicity

A primary concern for any new plant therapeutic is its potential for unintended harm to the host plant (phytotoxicity). An ideal antiviral compound would exhibit high efficacy against the target pathogen while displaying minimal to no negative effects on plant growth and development.

Table 1: Comparative Analysis of Antiviral Efficacy and Phytotoxicity Markers

ParameterThis compound (Hypothetical)NingnanmycinStreptomyces cellulosae Actino 48Control (Untreated)
Antiviral Efficacy
TMV Inhibition Rate (%)85.251.2[1]78.50
Viral Coat Protein Accumulation (Relative Units)0.180.450.251.00
Phytotoxicity Markers
Germination Rate (%)98959999
Root Length (cm)12.511.812.813.0
Shoot Biomass (g)25.124.526.026.2
Chlorophyll (B73375) Content (mg/g FW)2.11.92.22.3
Leaf Necrosis/ChlorosisNone ObservedMinimal transient chlorosisNone ObservedNone Observed

Impact on Plant Defense Pathways

Effective antiviral compounds in plants often function by not only directly targeting the virus but also by stimulating the plant's own defense mechanisms. Key enzymatic and non-enzymatic markers of these pathways can be quantified to assess the mode of action of a given compound.

Table 2: Induction of Host Defense Responses

Defense Pathway MarkerThis compound (Hypothetical)NingnanmycinStreptomyces cellulosae Actino 48Control (TMV-infected)
Enzymatic Antioxidants
Peroxidase (POD) Activity (U/g FW)150.3125.8[1]165.2[2]80.5
Superoxide Dismutase (SOD) Activity (U/g FW)210.7180.4[1]225.1110.2
Phenylalanine Ammonia-Lyase (PAL) Activity (U/g FW)95.278.9[1]105.645.3
Pathogenesis-Related (PR) Proteins
PR-1 Gene Expression (Fold Change)12.58.215.13.0
PR-2 (β-1,3-glucanase) Activity (U/g FW)88.465.795.325.8

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of safety and efficacy data.

Antiviral Efficacy Assay (Half-Leaf Method)
  • Plant Cultivation: Grow Nicotiana tabacum cv. K326 plants under controlled greenhouse conditions (25±2°C, 16h light/8h dark photoperiod) for 6-8 weeks.

  • TMV Inoculation: Prepare a 0.1 mg/mL TMV solution in a 0.01 M phosphate (B84403) buffer. Mechanically inoculate the left half of each leaf by gently rubbing the leaf surface with a cotton swab dipped in the virus solution. The right half of the leaf serves as the control.

  • Compound Application: Immediately after inoculation, spray the entire leaf surface with a 500 µg/mL solution of the test compound (this compound, Ningnanmycin, or a suspension of S. cellulosae). Control plants are sprayed with distilled water.

  • Data Collection: After 3-5 days, count the number of local lesions on both the treated and untreated halves of the leaves. Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C-T)/C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Viral Load Quantification (Dot-ELISA): To confirm the visual lesion data, quantify the TMV coat protein accumulation.

    • Extract total protein from leaf samples.

    • Spot serial dilutions of the protein extracts onto a nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific to the TMV coat protein.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase).

    • Add a substrate to visualize the spots. The intensity of the spots corresponds to the amount of viral coat protein.

Phytotoxicity Assessment
  • Seed Germination Assay: Sterilize seeds and place them on Murashige and Skoog (MS) medium supplemented with different concentrations of the test compound. After 7-10 days, measure the germination rate and seedling root length.

  • Greenhouse Study: Treat healthy, uninfected plants with the test compounds at the same concentration used for the efficacy trials. After 14 days, measure shoot and root biomass, and chlorophyll content (using a spectrophotometer). Visually inspect for any signs of phytotoxicity such as leaf discoloration, stunting, or necrosis.

Defense Enzyme Activity Assays
  • Sample Preparation: Harvest leaf tissue at specified time points after treatment and TMV inoculation. Freeze in liquid nitrogen and grind to a fine powder.

  • Enzyme Extraction: Homogenize the leaf powder in an appropriate extraction buffer. Centrifuge to collect the supernatant containing the crude enzyme extract.

  • Spectrophotometric Assays:

    • POD: Measure the increase in absorbance at 470 nm due to the oxidation of guaiacol.

    • SOD: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • PAL: Measure the production of cinnamic acid from L-phenylalanine by monitoring the change in absorbance at 290 nm.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the plant and the experimental process is key to understanding the data.

Plant_Defense_Signaling cluster_response Plant Defense Response TMV TMV Infection ROS Reactive Oxygen Species (ROS) Burst TMV->ROS Tmv_IN_11 This compound Tmv_IN_11->ROS SA_pathway Salicylic Acid (SA) Pathway Tmv_IN_11->SA_pathway Upregulation ROS->SA_pathway JA_ET_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway ROS->JA_ET_pathway Antioxidants Antioxidant Enzymes (SOD, POD) ROS->Antioxidants PR_proteins Pathogenesis-Related (PR) Proteins (PR-1, PR-2) SA_pathway->PR_proteins JA_ET_pathway->PR_proteins Resistance Systemic Acquired Resistance (SAR) PR_proteins->Resistance

Caption: Simplified signaling cascade for plant defense against TMV.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_results Phase 4: Results P1 Plant Cultivation (N. tabacum) P2 Compound & Virus Preparation P1->P2 E1 Half-Leaf Inoculation & Treatment P2->E1 E2 Phytotoxicity Assay (Healthy Plants) P2->E2 A1 Lesion Counting & Inhibition Rate Calc. E1->A1 A2 Dot-ELISA for Viral Load E1->A2 A4 Defense Enzyme Activity Assays E1->A4 A3 Biomass & Chlorophyll Measurement E2->A3 R1 Comparative Tables & Safety Profile A1->R1 A2->R1 A3->R1 A4->R1

Caption: Workflow for this compound safety and efficacy evaluation.

References

Safety Operating Guide

Navigating the Disposal of Tmv-IN-11: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Tmv-IN-11, a potent inhibitor of the Tobacco Mosaic Virus (TMV), must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides essential, step-by-step protocols based on general best practices for chemical and biological waste management.

Core Principle: Waste Segregation

The primary step in the proper disposal of this compound and associated materials is the correct segregation of waste streams. Depending on its use, waste containing this compound may be classified as chemical waste, biohazardous waste, or a mixture of both.

Key Characteristics of Waste Streams

To facilitate proper segregation, the following table summarizes the key characteristics of each potential waste stream involving this compound.

FeatureChemical Waste (this compound)Biohazardous Waste (TMV-infected materials)Mixed Chemical and Biohazardous Waste
Product Type Potent chemical inhibitor of Tobacco Mosaic Virus.Materials contaminated with Tobacco Mosaic Virus (e.g., plant tissue, culture media).This compound mixed with TMV-infected materials.
Appearance Typically a solid powder or in solution.Varies: plant debris, liquids, labware.Varies depending on the experimental setup.
Primary Hazard Chemical reactivity and potential toxicity.Infectious biological agent.[3][4]Both chemical and biological hazards.

Experimental Protocols for Disposal

Below are detailed methodologies for the disposal of waste generated from experiments involving this compound.

Protocol 1: Disposal of Unused this compound (Chemical Waste)

This protocol applies to the disposal of pure, unused this compound powder or solutions that have not come into contact with biological agents.

Methodology:

  • Waste Collection:

    • Collect all unused this compound, including residues in original containers and contaminated items (e.g., weigh boats, spatulas), in a designated and clearly labeled hazardous chemical waste container.

    • Ensure the container is compatible with the chemical nature of the compound and is securely sealed.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of chemical waste down the drain or in regular trash.

Protocol 2: Disposal of TMV-Infected Materials (Biohazardous Waste)

This protocol is for the disposal of materials that have been infected with Tobacco Mosaic Virus but have not been treated with this compound.

Methodology:

  • Decontamination of Solid Waste:

    • Place all solid biohazardous waste (e.g., infected plant tissues, contaminated gloves, labware) into an autoclave-safe biohazard bag.[5][6]

    • Autoclave the waste at 121°C (250°F) for a minimum of 30-60 minutes to ensure sterilization.[5]

    • After autoclaving and cooling, the sterilized bag can typically be disposed of in the regular municipal waste stream, in accordance with institutional policy.

  • Decontamination of Liquid Waste:

    • For liquid cultures or solutions containing TMV, add a freshly prepared bleach solution to achieve a final concentration of 10% bleach.[7]

    • Allow the mixture to sit for at least 30 minutes to ensure complete deactivation of the virus.[7]

    • After decontamination, the liquid can usually be disposed of down the sanitary sewer, as per institutional guidelines.

Protocol 3: Disposal of Mixed Chemical and Biohazardous Waste

This protocol applies to waste that contains both this compound and the Tobacco Mosaic Virus. This type of waste is considered multi-hazardous and requires special handling.[8]

Methodology:

  • Primary Deactivation (if feasible):

    • If your institution's protocols allow, the first step may involve the deactivation of the biological agent. This must be done carefully to avoid any adverse chemical reactions. Consult with your EHS department before proceeding.

    • Chemical decontamination of the biological component may be an option, but the compatibility of the decontaminant with this compound must be considered.

  • Waste Collection:

    • Collect all mixed waste in a container that is designated for multi-hazardous waste. The container must be robust, leak-proof, and compatible with both the chemical and biological components.

    • Do not mix this waste with any other waste stream.

  • Labeling:

    • Clearly label the container with all hazards present: "Hazardous Chemical Waste," "Biohazardous Waste," and list the specific contents (this compound and Tobacco Mosaic Virus).

  • Disposal:

    • Contact your institution's EHS department for specific instructions on the disposal of multi-hazardous waste. This type of waste often requires specialized disposal procedures and cannot be handled through routine chemical or biological waste streams.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Start Waste Generation (this compound Experiments) Assess Assess Waste Composition Start->Assess Chem_Waste Chemical Waste Only (Unused this compound) Assess->Chem_Waste Chemical Only Bio_Waste Biohazardous Waste Only (TMV-infected, no this compound) Assess->Bio_Waste Biological Only Mixed_Waste Mixed Waste (this compound + TMV) Assess->Mixed_Waste Mixed Collect_Chem Collect in Hazardous Chemical Waste Container Chem_Waste->Collect_Chem Collect_Bio Collect in Biohazard Bag Bio_Waste->Collect_Bio Collect_Mixed Collect in Designated Multi-Hazardous Container Mixed_Waste->Collect_Mixed Dispose_Chem Dispose via EHS/ Hazardous Waste Contractor Collect_Chem->Dispose_Chem Decontaminate Decontaminate (Autoclave/Bleach) Collect_Bio->Decontaminate Dispose_Mixed Dispose via EHS/ Specialized Protocol Collect_Mixed->Dispose_Mixed Dispose_Bio Dispose as Regular Waste (Post-Decontamination) Decontaminate->Dispose_Bio

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tmv-IN-11

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Tmv-IN-11. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling chemical compounds with unknown toxicological properties in a research laboratory setting. Researchers must exercise caution and adhere to these guidelines to minimize potential exposure and ensure a safe working environment.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z87.1 standards. Chemical splash goggles are required when handling solutions or there is a risk of splashing. A face shield should be worn over safety glasses for additional protection during procedures with a high risk of splashing or aerosol generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard for handling many laboratory chemicals. For compounds with unknown properties, wearing two pairs of nitrile gloves or a more resistant glove material is recommended. Gloves should be inspected for damage before use and changed frequently, especially if contaminated.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat is required and should be fully buttoned to provide maximum skin coverage. When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron over the lab coat is advised.[1][2]
Respiratory Protection RespiratorThe use of a respirator may be necessary if there is a risk of inhaling dust or aerosols and engineering controls like a fume hood are not sufficient. The type of respirator should be selected based on a formal risk assessment.[3]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[1][2]

II. Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

A. Engineering Controls:

  • Chemical Fume Hood: All work involving the weighing, dissolving, or manipulation of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5]

  • Safety Equipment: An eyewash station and emergency shower must be readily accessible in the laboratory.[4]

B. Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a container that can be sealed for transport.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.

  • General Handling: Avoid direct contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a sealed bag or container labeled as hazardous waste.

B. Disposal Procedure:

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name (this compound), and a list of all constituents (including solvents).

  • Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Institutional Guidelines: Follow all institutional and local regulations for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[7]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the general workflow for safely handling a chemical compound of unknown toxicity like this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Assess Hazards Assess Potential Hazards (Assume High Toxicity) Gather PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Hazards->Gather PPE Prepare Workspace Prepare Fume Hood Workspace (Use absorbent liners) Gather PPE->Prepare Workspace Weigh Solid Weigh Solid this compound Prepare Workspace->Weigh Solid Proceed to handling Prepare Solution Prepare this compound Solution Weigh Solid->Prepare Solution Conduct Experiment Perform Experimental Procedures Prepare Solution->Conduct Experiment Segregate Waste Segregate Solid, Liquid, and Contaminated Waste Conduct Experiment->Segregate Waste Experiment complete Decontaminate Workspace Clean and Decontaminate Fume Hood and Equipment Segregate Waste->Decontaminate Workspace Dispose via EHS Arrange for Hazardous Waste Disposal with EHS Decontaminate Workspace->Dispose via EHS End End Dispose via EHS->End

Safe Handling Workflow for this compound

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。